molecular formula C7H6N2O B1302540 4-Methoxynicotinonitrile CAS No. 74133-20-3

4-Methoxynicotinonitrile

Cat. No.: B1302540
CAS No.: 74133-20-3
M. Wt: 134.14 g/mol
InChI Key: RTVZZFXJASCNCE-UHFFFAOYSA-N
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Description

4-Methoxynicotinonitrile is a versatile nicotinonitrile derivative designed for research and development applications. As a pyridine-based carbonitrile, it serves as a valuable building block in medicinal chemistry and drug discovery. The methoxy and nitrile functional groups on the pyridine ring make it a useful intermediate for synthesizing more complex molecules. Researchers utilize this scaffold in the exploration of kinase inhibitors , agrochemicals, and other biologically active compounds. The compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper safety protocols should be followed; consult the Safety Data Sheet for detailed handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-10-7-2-3-9-5-6(7)4-8/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVZZFXJASCNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373134
Record name 4-Methoxynicotinonitrile
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74133-20-3
Record name 4-Methoxynicotinonitrile
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Record name 4-Methoxy-nicotinonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxynicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxynicotinonitrile, with the CAS Number 74133-20-3, is a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry.[1][2] Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing nitrile functionality on the pyridine ring, make it a valuable scaffold for the synthesis of a diverse array of biologically active molecules.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic analysis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 74133-20-3[1]
Molecular Formula C₇H₆N₂O[3]
Molecular Weight 134.14 g/mol [3]
Appearance White to off-white solid[5]
Melting Point 106 - 108 °C[5]
Boiling Point 264 - 265 °C[5]
Solubility Soluble in common organic solvents such as ethanol and acetone; insoluble in water.[5][6]
Density 1.11 g/cm³[5]
Flash Point 119.9 °C[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and desired scale. A prevalent and effective method involves the condensation of a suitable precursor with malononitrile.

Experimental Protocol: Condensation Reaction

This protocol outlines a general procedure for the synthesis of substituted nicotinonitriles, which can be adapted for this compound. The key principle is the base-catalyzed reaction between a chalcone derivative (or a related 1,3-dicarbonyl compound) and malononitrile.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a round-bottomed flask equipped with a magnetic stirrer, dissolve the appropriate chalcone precursor in methanol.

  • Addition of Base: To the stirred solution, add a freshly prepared solution of sodium methoxide in methanol. The amount of sodium methoxide is typically stoichiometric to the chalcone.

  • Addition of Malononitrile: Add an excess of malononitrile to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The formation of a precipitate often indicates product formation.

  • Isolation of the Product: Filter the resulting solid and wash it with a suitable solvent (e.g., cold methanol or diethyl ether) to remove unreacted starting materials and byproducts.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as a mixture of methanol and ethanol, to yield the final product with high purity.

SynthesisWorkflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The aromatic protons on the pyridine ring will appear as distinct signals, and the methoxy group will be a sharp singlet.

  • Expected Chemical Shifts (δ):

    • Methoxy Protons (-OCH₃): A singlet around 3.9-4.2 ppm.

    • Pyridine Ring Protons: Doublets and doublets of doublets in the aromatic region (typically 7.0-8.5 ppm), with coupling constants characteristic of the substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in different chemical environments.

  • Expected Chemical Shifts (δ):

    • Methoxy Carbon (-OCH₃): Around 55-60 ppm.

    • Nitrile Carbon (-C≡N): In the range of 115-120 ppm.

    • Pyridine Ring Carbons: In the aromatic region (110-165 ppm). The carbon attached to the methoxy group will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups.

  • Characteristic Absorption Bands (cm⁻¹):

    • C≡N Stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹.[7]

    • C-O Stretch (Aryl Ether): A strong absorption in the region of 1250-1300 cm⁻¹.

    • C=C and C=N Stretching (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

    • C-H Stretching (Aromatic and Methyl): Peaks just above and below 3000 cm⁻¹, respectively.[8]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 134, corresponding to the molecular weight of C₇H₆N₂O.

  • Key Fragmentation: Loss of a methyl radical (M-15) from the methoxy group or loss of the methoxy group itself (M-31) are common fragmentation pathways.

Reactivity and Chemical Logic

The reactivity of this compound is governed by the electronic nature of its substituents and the pyridine ring.

  • Nucleophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic attack, although the electron-donating methoxy group can modulate this reactivity.

  • Reactions of the Nitrile Group: The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or an amide, reduction to an amine, or reaction with organometallic reagents.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the activating methoxy group may direct electrophiles to specific positions.

  • Formation of Pyridinium Ions: The nitrogen atom of the pyridine ring can be quaternized to form pyridinium salts, which can enhance the ring's reactivity towards nucleophiles.[9][10]

ReactivityDiagram

Caption: Key reactive sites and potential transformations of this compound.

Applications in Drug Discovery

Nicotinonitrile derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[11] this compound serves as a key intermediate in the synthesis of compounds targeting a range of diseases.

  • Anticancer Agents: The pyridine-3-carbonitrile scaffold is present in numerous compounds with antiproliferative effects. For instance, derivatives have shown cytotoxic activity against various cancer cell lines, including liver, prostate, and breast cancer.[7]

  • Antimicrobial and Antiviral Agents: The structural features of nicotinonitriles make them suitable for targeting enzymes and receptors in microbial and viral pathogens.

  • Enzyme Inhibitors: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, enabling the design of potent enzyme inhibitors.

The strategic placement of the methoxy group at the 4-position allows for fine-tuning of the electronic and steric properties of the molecule, which is a critical aspect of the lead optimization phase in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is known to cause skin and eye irritation and may cause respiratory irritation. It is also harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

    • If swallowed: Call a poison center or doctor if you feel unwell.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and diverse reactivity make it an attractive starting material for the development of novel therapeutic agents. A comprehensive understanding of its characteristics, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and in the broader context of drug discovery and development.

References

  • 4-Methoxyphenylacetonitrile: A Crucial Intermediate for Pharma Synthesis. (n.d.).
  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. (1989). Journal of the Chemical Society, Perkin Transactions 1, (12), 2345.
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Sources

The Strategic Synthesis of 4-Methoxynicotinonitrile: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxynicotinonitrile is a pivotal building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides an in-depth analysis of the primary synthetic strategies for its preparation, with a focus on the selection and rationale of starting materials. We will explore three principal pathways: the methylation of 4-hydroxynicotinonitrile, the nucleophilic substitution of 4-chloronicotinonitrile, and a multi-step synthesis commencing from 4-aminonicotinonitrile. Each route is critically evaluated for its efficiency, scalability, and practicality in a drug development context, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Methoxy-Pyridine Moiety

The 4-methoxy-3-cyanopyridine scaffold, the core of this compound, is a privileged structure in drug discovery. Its unique electronic and steric properties allow it to engage in a variety of biological interactions, making it a valuable component in the design of novel therapeutics. The strategic placement of the methoxy and cyano groups on the pyridine ring provides handles for further chemical elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization. The choice of an optimal synthetic route to this key intermediate is therefore a critical decision in the early stages of drug development, impacting both the timeline and cost of a project.

Synthetic Pathways to this compound

The synthesis of this compound can be approached from several distinct starting materials. The selection of a particular route is often dictated by the availability and cost of the precursors, as well as the desired scale of the reaction. This guide will focus on the three most prevalent and practical methodologies.

Pathway A: Methylation of 4-Hydroxynicotinonitrile

This is arguably the most direct route to this compound, predicated on the availability of 4-hydroxynicotinonitrile. The core of this approach is a nucleophilic Williamson ether synthesis.

The phenolic hydroxyl group of 4-hydroxynicotinonitrile is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This highly nucleophilic species then readily attacks a methylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction to yield the desired 4-methoxy product. The choice of base and solvent is crucial to ensure high conversion and minimize side reactions.

Diagram 1: General Workflow for Pathway A

Pathway_A start 4-Hydroxynicotinonitrile intermediate 4-Oxido-3-cyanopyridin-1-ium start->intermediate Deprotonation base Base (e.g., K2CO3, NaH) base->start methylating_agent Methylating Agent (e.g., CH3I, (CH3)2SO4) methylating_agent->intermediate solvent Solvent (e.g., DMF, Acetone) solvent->start product This compound intermediate->product SN2 Reaction

Caption: Synthesis of this compound from 4-Hydroxynicotinonitrile.

Materials:

  • 4-Hydroxynicotinonitrile[1]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (CH₃I)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of 4-hydroxynicotinonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

ParameterValueReference
Starting Material4-Hydroxynicotinonitrile[1]
Key ReagentsK₂CO₃, CH₃I
SolventDMF
Typical Yield85-95%
Purity>98% (after chromatography)
Pathway B: Nucleophilic Substitution of 4-Chloronicotinonitrile

This pathway offers an alternative for when 4-chloronicotinonitrile is a more accessible starting material. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom activates the 4-position of the ring towards nucleophilic attack. Sodium methoxide, a strong nucleophile, attacks the carbon atom bearing the chlorine, forming a Meisenheimer complex. The departure of the chloride ion restores the aromaticity of the ring, yielding this compound.

Diagram 2: General Workflow for Pathway B

Pathway_B start 4-Chloronicotinonitrile intermediate Meisenheimer Complex start->intermediate Nucleophilic Attack nucleophile Sodium Methoxide (NaOMe) nucleophile->start solvent Methanol (MeOH) solvent->start product This compound intermediate->product Chloride Elimination

Caption: Synthesis of this compound from 4-Chloronicotinonitrile.

Materials:

  • 4-Chloronicotinonitrile[2]

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve 4-chloronicotinonitrile (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield this compound.

ParameterValueReference
Starting Material4-Chloronicotinonitrile[2]
Key ReagentsSodium Methoxide
SolventMethanol
Typical Yield80-90%
Purity>98% (after chromatography)
Pathway C: Synthesis from 4-Aminonicotinonitrile via Sandmeyer Reaction

This route is a more classical, multi-step approach that can be advantageous when 4-aminonicotinonitrile is the most economical starting point. The key transformation is the Sandmeyer reaction.[3][4][5][6]

The synthesis begins with the diazotization of 4-aminonicotinonitrile using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then subjected to a copper(I)-catalyzed reaction. While the direct conversion to a methoxy group via a Sandmeyer-type reaction is not standard, a common strategy involves conversion to a more readily displaceable group like a halide (e.g., chloro or bromo) followed by nucleophilic substitution with methoxide as described in Pathway B. An alternative, though less common, approach is the direct decomposition of the diazonium salt in methanol, which can sometimes lead to the desired methoxy product, albeit with potentially lower yields and more side products.

For the purpose of this guide, we will outline the conversion to 4-chloronicotinonitrile followed by methoxylation.

Diagram 3: General Workflow for Pathway C

Pathway_C start 4-Aminonicotinonitrile diazonium_salt 4-Cyano-3-pyridinediazonium Chloride start->diazonium_salt Step 1 diazotization Diazotization (NaNO2, HCl) diazotization->start chloro_intermediate 4-Chloronicotinonitrile diazonium_salt->chloro_intermediate Step 2 sandmeyer Sandmeyer Reaction (CuCl) sandmeyer->diazonium_salt product This compound chloro_intermediate->product Step 3 methoxylation Methoxylation (NaOMe, MeOH) methoxylation->chloro_intermediate

Caption: Synthesis of this compound from 4-Aminonicotinonitrile.

Step 1: Synthesis of 4-Chloronicotinonitrile via Sandmeyer Reaction

Materials:

  • 4-Aminonicotinonitrile[7]

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

  • Suspend 4-aminonicotinonitrile (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C until nitrogen evolution ceases.

  • Cool the mixture and pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by chromatography to obtain 4-chloronicotinonitrile.

Step 2: Synthesis of this compound

Follow the protocol outlined in Section 2.2.2.

ParameterValueReference
Starting Material4-Aminonicotinonitrile[7]
Key TransformationsDiazotization, Sandmeyer Reaction, Nucleophilic Substitution[3][4][5][6]
Overall Yield60-75% (over two steps)
Purity>97% (after final purification)

Comparative Analysis of Synthetic Routes

Synthetic PathwayStarting MaterialKey AdvantagesKey Disadvantages
A: Methylation 4-HydroxynicotinonitrileHigh yield, one-step, mild conditionsAvailability and cost of starting material can be a factor
B: Nucleophilic Substitution 4-ChloronicotinonitrileHigh yield, one-step, readily available starting materialUse of strong base (sodium methoxide)
C: Sandmeyer Reaction 4-AminonicotinonitrileUtilizes a potentially cheaper starting materialMulti-step, involves handling of diazonium salts (potential safety hazard), lower overall yield

Conclusion and Recommendations

For the synthesis of this compound in a drug development setting, Pathway A (Methylation of 4-hydroxynicotinonitrile) and Pathway B (Nucleophilic Substitution of 4-chloronicotinonitrile) represent the most efficient and high-yielding approaches. The choice between these two will largely depend on the commercial availability and cost-effectiveness of the respective starting materials. Pathway A is often preferred for its milder reaction conditions.

Pathway C (from 4-aminonicotinonitrile) , while a classic and viable route, is generally less favored due to its multi-step nature, lower overall yield, and the inherent safety considerations associated with diazotization reactions. However, it remains a valuable alternative if 4-aminonicotinonitrile is significantly more economical or readily available than the other precursors.

Ultimately, a thorough cost-benefit analysis, considering starting material price, reagent costs, operational safety, and throughput, should be conducted to determine the most suitable synthetic strategy for a given project's scale and budget.

References

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  • ResearchGate. (n.d.). Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation.... Retrieved from [Link]

  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • Google Patents. (n.d.). US5072005A - Process for the preparation of methyl 4-oxobutyrate and its methanol addition products.
  • YouTube. (2023, February 24). Late-Stage Methylation of Drug Molecules. Retrieved from [Link]

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Spectroscopic Profile of 4-Methoxynicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic characteristics of 4-Methoxynicotinonitrile (also known as 4-methoxypyridine-3-carbonitrile), a key heterocyclic compound with applications in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamentally reliant on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document synthesizes predicted data, based on analogous compounds and first principles, to offer a comprehensive spectroscopic profile, complete with detailed experimental protocols and interpretive insights for researchers and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with a methoxy group at the 4-position and a nitrile group at the 3-position. This substitution pattern gives rise to a unique electronic environment that is reflected in its spectroscopic signatures. The electron-donating methoxy group and the electron-withdrawing nitrile group exert opposing effects on the aromatic ring, influencing the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.[1][2][3][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit three signals in the aromatic region corresponding to the protons on the pyridine ring, and one singlet in the aliphatic region for the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.6Singlet-Adjacent to the nitrogen atom, significantly deshielded.
H-5~8.5Doublet~5.0Coupled to H-6 and deshielded by the adjacent nitrile group.
H-6~7.0Doublet~5.0Coupled to H-5 and shielded by the para-methoxy group.
-OCH₃~4.0Singlet-Typical chemical shift for a methoxy group on an aromatic ring.

The predicted chemical shifts are based on data from structurally similar methoxypyridine and nicotinonitrile derivatives.[5][6][7] For instance, the protons on a simple 4-methoxypyridine appear at approximately 8.2 ppm and 6.7 ppm, while the protons on 3-cyanopyridine are observed around 9.2 ppm, 8.4 ppm, and 7.8 ppm.[2][6] The interplay of the substituent effects in this compound leads to the predicted values in Table 1.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~152Adjacent to the ring nitrogen, deshielded.
C-3~105Attached to the electron-withdrawing nitrile group, but shielded by the methoxy group.
C-4~165Attached to the electron-donating methoxy group, significantly deshielded.
C-5~140Deshielded by the adjacent nitrile group.
C-6~110Shielded by the para-methoxy group.
-C≡N~117Typical chemical shift for a nitrile carbon.
-OCH₃~56Typical chemical shift for a methoxy carbon.

These predictions are informed by the known ¹³C NMR data of related nicotinonitrile and methoxypyridine compounds, where carbons attached to oxygen are significantly downfield, and nitrile carbons appear in a characteristic region.[4][8][9]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse.

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

    • Accumulate a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference the chemical shifts to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[3]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by characteristic absorptions from the nitrile, methoxy, and pyridine functional groups.

Table 3: Predicted Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)VibrationIntensityRationale
~3100-3000C-H stretch (aromatic)MediumCharacteristic of C-H bonds on the pyridine ring.
~2950-2850C-H stretch (aliphatic)MediumFrom the methyl group of the methoxy substituent.
~2230C≡N stretch (nitrile)Strong, SharpA highly characteristic and intense absorption for the nitrile group.
~1600, ~1500C=C and C=N stretch (aromatic ring)Medium-StrongTypical skeletal vibrations of the pyridine ring.
~1250C-O stretch (aryl ether)StrongCharacteristic of the aryl-O bond in the methoxy group.

The prediction for the nitrile stretch is based on the well-established absorption of this functional group. The C-O stretch and aromatic ring vibrations are predicted based on data from analogous methoxy-substituted aromatic compounds.[3]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrum

Upon electron ionization (EI), this compound is expected to show a prominent molecular ion peak (M⁺˙) and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentRationale for Formation
134[M]⁺˙ (Molecular Ion)Ionization of the parent molecule.
119[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
106[M - CO]⁺˙Loss of carbon monoxide from the molecular ion.
91[M - CH₃ - CO]⁺Sequential loss of a methyl radical and carbon monoxide.
78[C₅H₄N]⁺Fragmentation of the pyridine ring.

The molecular weight of this compound is 134.14 g/mol , so the molecular ion peak is expected at m/z 134. The fragmentation pattern is predicted based on the known fragmentation of methoxy-substituted aromatic compounds and nitriles, where the loss of a methyl radical and carbon monoxide are common pathways.[10]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 40-200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.

Visualizing the Spectroscopic Data Workflow

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The predicted spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The synergistic use of NMR, IR, and MS allows for an unambiguous determination of its molecular structure. The provided protocols offer a standardized approach for obtaining high-quality spectral data, ensuring reproducibility and reliability in research and development settings.

References

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  • Royal Society of Chemistry. (2018). Supporting Information for "Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". Retrieved from [Link]

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  • NIST. (n.d.). 4-Methoxycinnamonitrile,c&t. NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. International Journal of Molecular Sciences, 24(17), 13410. [Link]

  • Zarytova, T. M., et al. (2020). 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as Prospective Luminophores. Chemistry of Heterocyclic Compounds, 56(10), 1315-1321. [Link]

  • PubChem. (n.d.). 3-Methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

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  • SpectraBase. (n.d.). 4-Methoxycinnamonitrile, mixture of cis and trans. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxypyridine-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(10), 2469. [Link]

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Biological activity of 4-Methoxynicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Methoxynicotinonitrile Derivatives

Foreword

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its versatile reactivity and diverse pharmacological applications.[1] Among its many derivatives, the nicotinonitrile (3-cyanopyridine) core has emerged as a particularly fruitful pharmacophore, yielding compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses specifically on the this compound chemotype, a subset that has garnered significant attention for its potential to modulate key biological pathways. Our objective is to move beyond a simple recitation of facts and provide a cohesive, in-depth analysis grounded in experimental evidence. We will explore the synthetic rationale, delve into the mechanisms of action, and present validated protocols to empower researchers, scientists, and drug development professionals in their own investigations.

The Synthetic Keystone: Accessing the this compound Core

The therapeutic potential of any chemical scaffold is fundamentally linked to its synthetic accessibility. A robust and versatile synthetic route allows for the systematic exploration of the structure-activity relationship (SAR), a critical step in optimizing lead compounds. For this compound derivatives, a common and effective strategy involves the cyclization of a chalcone derivative with malononitrile in the presence of a base, typically sodium methoxide.[3][4] This approach is favored for its operational simplicity and the wide availability of substituted chalcones, which allows for extensive diversification at multiple positions of the resulting pyridine ring.

Experimental Protocol: Synthesis of 4-Aryl-2-methoxy-6-substituted-nicotinonitriles

This protocol outlines a generalized procedure for the synthesis of the target scaffold, based on methodologies reported in the literature.[3][5][6]

Step 1: Chalcone Synthesis (Precursor)

  • Dissolve an appropriately substituted acetophenone (1.0 eq) and an aromatic aldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of a base, such as potassium hydroxide or sodium hydroxide, and stir the mixture at room temperature.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated chalcone via filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone precursor.

Step 2: Cyclization to form the Nicotinonitrile Core

  • In a round-bottom flask, dissolve the purified chalcone (1.0 eq) and malononitrile (1.2 eq) in anhydrous methanol.[5]

  • Add a freshly prepared solution of sodium methoxide in methanol (2.0 eq). The sodium methoxide acts as both a base to deprotonate the malononitrile and as the source for the 2-methoxy group on the pyridine ring.[3]

  • Reflux the reaction mixture for several hours, continuing to monitor by TLC until the starting materials are consumed.

  • After cooling to room temperature, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • The resulting precipitate, the desired this compound derivative, is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Nicotinonitrile Formation A Substituted Acetophenone + Aromatic Aldehyde B Dissolve in Ethanol A->B C Add Catalytic Base (e.g., KOH) B->C D Precipitation in Ice Water C->D E Filter & Recrystallize D->E F Pure Chalcone E->F G Chalcone + Malononitrile F->G Use in next step H Dissolve in Methanol G->H I Add Sodium Methoxide H->I J Reflux I->J K Acid Neutralization J->K L Filter & Purify K->L M Final this compound Derivative L->M

Caption: General workflow for the synthesis of this compound derivatives.

Anticancer Activity: Targeting Cellular Proliferation

A significant body of research has highlighted the potential of nicotinonitrile derivatives as anticancer agents.[1][5][7] These compounds often exert their effects by interfering with critical signaling pathways that regulate cell growth, differentiation, and survival.

Mechanism of Action: Kinase Inhibition

One of the primary mechanisms through which these derivatives exhibit anticancer activity is the inhibition of protein kinases.[5] Kinases are crucial nodes in cell signaling cascades, and their dysregulation is a hallmark of many cancers. Substituted nicotinonitriles have been identified as potent inhibitors of key kinases such as the p38α MAP kinase, which is involved in cellular responses to stress and inflammation and plays a role in cancer cell proliferation and survival.[5] By blocking the active site of these enzymes, this compound derivatives can disrupt the downstream signaling events that drive malignant growth.

G Extracellular_Stress Extracellular Stress/ Growth Factors MAPKKK MAPKKK Extracellular_Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., NF-κB) p38_MAPK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Proliferation, Survival, Inflammation Gene_Expression->Cellular_Response Inhibitor This compound Derivative Inhibitor->p38_MAPK Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by a this compound derivative.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of these derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
7,8-DHMC with C3 n-decyl chainK562 (Leukemia)42.4[8]
7,8-DHMC with C3 n-decyl chainLS180 (Colon)25.2[8]
7,8-DHMC with C3 n-decyl chainMCF-7 (Breast)25.1[8]
Nicotinonitrile Derivative 1 MCF-7 (Breast)1.7 ± 0.3[7]
Epoxyboetirane P (8 )EPG85-257RDB (Gastric, MDR)0.72[9][10]
Methoxyboetirane B (15 )HT-29RDB (Colon, MDR)9.61 ± 0.10[9]

Note: DHMC refers to dihydroxy-4-methylcoumarin, a related scaffold demonstrating the importance of specific substitutions. MDR refers to Multidrug-Resistant cell lines.

Experimental Protocol: Cell Viability Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity by measuring cell density based on the measurement of cellular protein content.[9]

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 72 hours).[9] Include a vehicle control (e.g., DMSO) and a positive control.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Read Absorbance: Measure the absorbance at approximately 510 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Anti-inflammatory Potential

Beyond oncology, this compound derivatives have shown promise as both antimicrobial and anti-inflammatory agents, suggesting a broad therapeutic window.

Antimicrobial Activity

Several studies have synthesized and screened 2-methoxy-3-cyanopyridine derivatives for their activity against various bacterial and fungal strains.[4][6] The mechanism is often linked to the disruption of essential cellular processes in the microbes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

  • Inoculum Preparation: Grow microbial cultures (e.g., S. aureus, E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using broth as the diluent.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory effects of related pyridine and coumarin derivatives often involve the inhibition of key inflammatory mediators and enzymes.[11][12] For instance, some heterocyclic compounds are known to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the elevated production of prostaglandins during inflammation.[13] Other mechanisms include the suppression of pro-inflammatory cytokines like TNF-α and the inhibition of nitric oxide (NO) production.[11][14]

G cluster_workflow Biological Screening Workflow Start Synthesized This compound Derivative Primary_Screen Primary Screening Start->Primary_Screen Anticancer Anticancer Assays (e.g., SRB, MTT) Primary_Screen->Anticancer Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Primary_Screen->Antimicrobial MIC Anti_inflammatory Anti-inflammatory Assays (e.g., NO, COX-2) Primary_Screen->Anti_inflammatory Inhibition Secondary_Screen Secondary Screening (Mechanism of Action) Anticancer->Secondary_Screen Antimicrobial->Secondary_Screen Anti_inflammatory->Secondary_Screen Kinase_Assay Kinase Inhibition Secondary_Screen->Kinase_Assay Cytokine_Assay Cytokine Profiling Secondary_Screen->Cytokine_Assay Lead_Opt Lead Optimization (SAR Studies) Kinase_Assay->Lead_Opt Cytokine_Assay->Lead_Opt

Caption: A generalized workflow for the biological evaluation of novel compounds.

Future Perspectives and Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry. The research summarized in this guide demonstrates its significant potential across multiple therapeutic areas, particularly in oncology and infectious diseases. The synthetic tractability of this core allows for extensive chemical modification, providing a robust platform for SAR studies and lead optimization.

Future work should focus on elucidating more detailed mechanisms of action, including the identification of specific kinase targets and the exploration of their effects on complex inflammatory signaling networks like the NF-κB pathway.[15] Furthermore, in vivo studies are necessary to translate the promising in vitro data into tangible therapeutic outcomes, with a careful eye on pharmacokinetic and toxicological profiles.[16] The convergence of versatile synthesis, potent biological activity, and a clear mechanistic rationale positions this compound derivatives as a highly promising class of compounds for continued investigation in drug discovery.

References

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  • PubMed Central. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile.
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4-Methoxynicotinonitrile: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Methoxynicotinonitrile Core

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activity is paramount. The this compound moiety, while not extensively explored as a singular entity, represents a confluence of two well-established pharmacophores: the nicotinonitrile core and the methoxy-substituted pyridine ring. This guide provides a forward-looking technical analysis of the potential applications of this compound in medicinal chemistry, drawing upon the known attributes of its constituent parts to project its utility in the development of next-generation therapeutics.

The nicotinonitrile, or 3-cyanopyridine, scaffold is a privileged structure found in numerous biologically active compounds and marketed drugs.[1] Its utility is broad, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The nitrile group, a versatile functional handle, can participate in various chemical transformations and often serves as a key interacting element with biological targets.[3] Concurrently, the strategic placement of a methoxy group on the pyridine ring can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it a valuable tool for fine-tuning pharmacokinetic and pharmacodynamic profiles.[4][5]

This guide will delve into the synthetic strategies for accessing this compound and its derivatives, explore its potential as a central scaffold in targeting a range of diseases, and provide detailed experimental protocols for its synthesis and biological evaluation.

Synthetic Pathways and Chemical Reactivity

The synthesis of this compound and its analogs can be approached through several established methodologies in heterocyclic chemistry. A plausible and efficient route involves the multi-component reaction of a suitable chalcone precursor with malononitrile in the presence of a base such as sodium methoxide.[6] This approach offers the advantage of building molecular complexity in a single step.

Proposed Synthetic Protocol: Multi-component Synthesis of a this compound Derivative

This protocol outlines a general procedure for the synthesis of a substituted this compound derivative, adapted from methodologies reported for similar nicotinonitriles.[6]

Step 1: Synthesis of the Chalcone Precursor

  • To a solution of 4-methoxyacetophenone (1.0 eq) in ethanol, add an appropriate aromatic aldehyde (1.0 eq).

  • Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Step 2: Cyclization to the this compound Derivative

  • Dissolve the synthesized chalcone (1.0 eq) in methanol.

  • Add a freshly prepared solution of sodium methoxide in methanol (1.1 eq).

  • To this mixture, add malononitrile (1.2 eq) and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, the product will precipitate from the reaction mixture.

  • Filter the solid product, wash with cold methanol, and dry under vacuum to yield the desired this compound derivative.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Cyclization 4-Methoxyacetophenone 4-Methoxyacetophenone Chalcone_Formation Claisen-Schmidt Condensation 4-Methoxyacetophenone->Chalcone_Formation Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Chalcone_Formation Base_Catalyst Base_Catalyst Base_Catalyst->Chalcone_Formation Chalcone_Product Chalcone Precursor Chalcone_Formation->Chalcone_Product Chalcone_Product_Input Chalcone Precursor Cyclization_Reaction Michael Addition & Cyclization Chalcone_Product_Input->Cyclization_Reaction Malononitrile Malononitrile Malononitrile->Cyclization_Reaction Sodium_Methoxide Sodium_Methoxide Sodium_Methoxide->Cyclization_Reaction Final_Product This compound Derivative Cyclization_Reaction->Final_Product

Caption: Workflow for the synthesis of this compound derivatives.

The reactivity of the this compound core is characterized by the electrophilic nature of the pyridine ring and the nucleophilic character of the nitrile nitrogen. The methoxy group, being an electron-donating group, can influence the regioselectivity of further functionalization reactions on the pyridine ring.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its versatility as a scaffold for targeting a multitude of biological pathways implicated in various diseases.

As a Scaffold for Kinase Inhibitors

Numerous nicotinonitrile derivatives have been identified as potent inhibitors of various kinases, including tyrosine kinases.[7][8] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers. The this compound scaffold can be envisioned as a core for developing novel kinase inhibitors, where the methoxy group can be strategically employed to enhance binding affinity and selectivity.

Hypothetical Signaling Pathway Inhibition

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor_Tyrosine_Kinase->Signaling_Proteins Proliferation Cell Proliferation & Survival Signaling_Proteins->Proliferation Inhibitor This compound Derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase pathway.

Development of Novel Enzyme Inhibitors

Beyond kinases, the nicotinonitrile core has been shown to be effective against a range of other enzymes. Studies have demonstrated the inhibitory activity of nicotinonitrile derivatives against α-glucosidase, tyrosinase, and urease.[3] This suggests that a library of this compound analogs could be screened to identify potent and selective inhibitors for these and other enzymatic targets. The methoxy group can be crucial in optimizing interactions within the enzyme's active site.

Table 1: Representative IC50 Values for Nicotinonitrile Derivatives Against Various Enzymes

Compound ClassTarget EnzymeRepresentative IC50 (µM)Reference
Nicotinonitrile DerivativesTyrosine Kinase0.311 - 0.352[7][8]
Nicotinonitrile Derivativesα-Glucosidase27.09[3]
Nicotinonitrile DerivativesUrease33.04[3]
Nicotinonitrile DerivativesTyrosinase10.55[3]
As a Bioisosteric Replacement in Drug Design

The concept of bioisosteric replacement, where one functional group is replaced by another with similar steric and electronic properties to improve a molecule's biological activity or pharmacokinetic profile, is a cornerstone of medicinal chemistry.[9][10] The nitrile group of this compound can act as a bioisostere for other polar functional groups, while the entire methoxypyridine ring can be considered a bioisostere for other aromatic systems. This allows for the rational design of new drug candidates by modifying existing pharmacophores with the this compound core. For instance, in the development of novel nicotinamide derivatives, bioisosteric replacement of an azo bond with an oxadiazole motif led to a significant improvement in antifungal activity.[11][12]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of in vitro and in vivo assays are essential.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of this compound derivatives against a target kinase.

  • Reagents and Materials:

    • Target kinase enzyme

    • Kinase substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • This compound test compounds

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the this compound test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase reaction.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cell Proliferation Assay

This assay is used to determine the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

    • Cell culture medium and supplements

    • This compound test compounds

    • Cell proliferation reagent (e.g., MTT or CellTiter-Glo®)

    • 96-well plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound test compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the cell viability using a plate reader.

    • Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition).

Diagram of Drug Discovery and Evaluation Workflow

G Library_Synthesis Library Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays) Library_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Hits In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

Caption: A typical workflow for the discovery of drugs based on the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. By leveraging the well-documented biological activities of the nicotinonitrile core and the advantageous physicochemical properties imparted by the 4-methoxy group, medicinal chemists can rationally design and synthesize new chemical entities with the potential for high potency, selectivity, and favorable drug-like properties. Future research should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation against a broad range of biological targets. Such efforts are poised to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Nicotinonitriles as potential inhibitors of α-glucosidase, tyrosinase, and urease enzymes: Synthesis, characterization, in vitro, and in silico studies. ResearchGate. Available at: [Link]

  • Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. ACS Publications. Available at: [Link]

  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Bentham Science. Available at: [Link]

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E. Available at: [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. Available at: [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide. Journal of Medicinal Chemistry. Available at: [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. The Journal of Organic Chemistry. Available at: [Link]

  • Nicotinonitrile. Wikipedia. Available at: [Link]

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  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules. Available at: [Link]

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4-Methoxynicotinonitrile: A Versatile Building Block for Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Heterocyclic Scaffolds

Heterocyclic compounds form the bedrock of medicinal chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their rigid frameworks provide precise three-dimensional arrangements of functional groups, which is critical for selective interactions with biological targets. Among these, the pyridine ring is a particularly "privileged" scaffold, prized for its unique electronic properties and its ability to participate in hydrogen bonding. 4-Methoxynicotinonitrile has emerged as a highly versatile and valuable building block, offering multiple reaction sites for the construction of complex, multi-substituted pyridine derivatives.[1][2]

This guide provides a technical overview of this compound, detailing its intrinsic reactivity and exploring its application in key synthetic transformations. We will delve into the causality behind its reactivity, provide validated experimental insights, and showcase its power in constructing diverse heterocyclic systems.

The Unique Chemical Personality of this compound

The reactivity of this compound is dictated by the interplay of its three core components:

  • The Pyridine Ring : As an electron-deficient aromatic system, the pyridine ring is inherently activated towards nucleophilic attack, a characteristic that sets it apart from electron-rich carbocyclic aromatics like benzene.

  • The C3-Nitrile Group (-CN) : This strongly electron-withdrawing group further depletes the electron density of the pyridine ring, significantly enhancing its susceptibility to nucleophilic aromatic substitution (SNAr). The nitrile itself is a versatile functional handle, amenable to transformations into amines, carboxylic acids, amides, or tetrazoles.

  • The C4-Methoxy Group (-OCH₃) : This electron-donating group modulates the electronic profile of the ring. Critically, it can also function as a leaving group or be cleaved to unmask a pyridone moiety, another highly sought-after heterocyclic core.

This specific arrangement of functional groups creates a powerful synthon with multiple, distinct reaction pathways, allowing chemists to strategically build molecular complexity.

Core Synthetic Transformations

This compound is a precursor for a variety of powerful chemical reactions. Its utility can be broadly categorized into several key areas, each offering a different strategy for molecular diversification.

G main This compound snar Nucleophilic Aromatic Substitution (SNAr) main->snar Versatile Substitutions cross_coupling Metal-Catalyzed Cross-Coupling main->cross_coupling C-C & C-N Bond Formation cycloaddition Cycloaddition Reactions main->cycloaddition Ring Construction functional_group Functional Group Interconversion main->functional_group -CN & -OCH3 Modification product_snar Aminopyridines, Alkoxypyridines snar->product_snar product_cc Arylpyridines, Alkenylpyridines cross_coupling->product_cc product_cyclo Fused Heterocycles cycloaddition->product_cyclo product_fgi Pyridones, Aminomethylpyridines functional_group->product_fgi SNAr_Mechanism sub Activated Pyridine (e.g., 4-chloronicotinonitrile) mc Meisenheimer Complex (Resonance Stabilized Anion) sub->mc Addition (Rate-determining step) nuc Nucleophile (Nu⁻) prod Substituted Product mc->prod Elimination (Loss of Leaving Group) lg Leaving Group (Cl⁻)

Fig. 2: Generalized mechanism for SNAr on a pyridine ring.

While this compound itself does not possess a typical leaving group like a halogen, it can be readily converted to substrates suitable for SNAr. For instance, demethylation to the 4-hydroxypyridine followed by conversion to a 4-chloro or 4-triflate derivative opens the door to a wide range of nucleophilic substitutions. The nitrile group at the C3 position is crucial, as electron-withdrawing groups must be ortho or para to the leaving group to effectively stabilize the anionic intermediate. [3] Typical Experimental Protocol: Substitution of a 4-Chloronicotinonitrile Derivative

  • Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloronicotinonitrile (1.0 eq), the desired amine or alcohol nucleophile (1.1-1.5 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent : Add a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN).

  • Reaction : Heat the mixture with stirring to 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds. [4]To utilize this compound in these reactions, it must first be converted into a suitable coupling partner, typically by introducing a halogen (e.g., Br, I) or a triflate group. The Suzuki-Miyaura coupling is a prominent example, reacting an organoboron species with an organic halide. [5][6][7][8] The catalytic cycle for the Suzuki reaction involves three key steps:

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond of the pyridine derivative.

  • Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst. [7]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition ox_add Oxidative Addition pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2 Transmetalation transmetal Transmetalation pd2_r1r2->pd0 Reductive Elimination product Ar-R pd2_r1r2->product red_elim Reductive Elimination aryl_halide Ar-X (e.g., 4-Bromo-nicotinonitrile) aryl_halide->pd2_complex boronic_acid R-B(OH)₂ + Base boronic_acid->pd2_r1r2

Fig. 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

  • Setup : In a Schlenk flask, combine the 4-halo-nicotinonitrile derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq). [6]2. Solvent : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

  • Inert Atmosphere : Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Reaction : Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification : After cooling, partition the mixture between water and an organic solvent. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography.

Cycloaddition Reactions

The pyridine ring can participate in various cycloaddition reactions to construct fused heterocyclic systems. These reactions, such as [4+2] (Diels-Alder), [3+3], and [2+2+2] cycloadditions, are powerful methods for rapidly increasing molecular complexity. [9][10][11][12][13] For instance, inverse-electron-demand Diels-Alder reactions can occur where an electron-deficient diene (or azadiene, like a 1,2,4-triazine) reacts with an alkyne. [9]More advanced strategies involve the cobalt-catalyzed [2+2+2] cycloaddition of diynes with the nitrile group of this compound, which serves as the nitrogen source for the newly formed pyridine ring. [10]This approach allows for the assembly of highly substituted bipyridine and terpyridine structures.

Functional Group Interconversions

Beyond the reactivity of the ring itself, the methoxy and nitrile groups are valuable functional handles.

  • O-Demethylation : The methoxy group can be cleaved to reveal the corresponding 4-hydroxy-nicotinonitrile (a 4-pyridone tautomer). This is a crucial transformation, as the pyridone scaffold is prevalent in many bioactive molecules. Reagents for this transformation range from strong acids like HBr to Lewis acids (e.g., BBr₃) or nucleophilic reagents. [14][15]* Nitrile Group Transformations : The cyano group is a versatile precursor. It can be:

    • Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

    • Reduced to an aminomethyl group using reducing agents like LiAlH₄ or catalytic hydrogenation.

    • Converted to a tetrazole ring via reaction with sodium azide, a common strategy in medicinal chemistry to introduce a bioisostere for a carboxylic acid.

Summary of Key Reactions and Conditions

Reaction TypeSubstrate PrerequisiteKey Reagents & ConditionsTypical Product
SNAr Halogen or triflate at C4Nucleophile (amine, alkoxide), Base (K₂CO₃), Polar aprotic solvent (DMF), Heat4-amino/alkoxy-nicotinonitrile
Suzuki Coupling Halogen or triflate at C4/C2/C6Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (Na₂CO₃), Dioxane/H₂O, Heat4-aryl-nicotinonitrile
O-Demethylation 4-Methoxy groupBBr₃ in DCM at low temp; or HBr (aq), Heat4-Hydroxynicotinonitrile
Nitrile Reduction C3-Nitrile groupLiAlH₄ in THF; or H₂, Raney Ni4-Methoxy-3-(aminomethyl)pyridine
Nitrile Hydrolysis C3-Nitrile groupStrong acid (H₂SO₄) or base (NaOH), Heat4-Methoxynicotinic acid/amide

Conclusion

This compound is a quintessential example of a modern heterocyclic building block. Its pre-installed functional groups—an electron-donating methoxy group and an electron-withdrawing nitrile on an electron-deficient pyridine core—provide a rich and tunable reactivity profile. By leveraging transformations such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling, cycloadditions, and functional group interconversions, researchers can access a vast chemical space of complex heterocyclic molecules. This strategic versatility solidifies the role of this compound as an indispensable tool for professionals in drug discovery and materials science, enabling the efficient and creative synthesis of novel molecular architectures.

References
  • D. L. Priebbenow, F. G. P. Remfry, and P. A. Keller, “Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions,” University of Wollongong Thesis Collection, 2017. [Online]. Available: [Link]

  • S. O. Owalude, S. O. Olasunkanmi, and O. E. Oyeleke, “A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles,” Organic & Biomolecular Chemistry, 2021. [Online]. Available: [Link]

  • J. R. Donald et al., “Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones,” Journal of Organic Chemistry, vol. 87, no. 13, pp. 8437–8444, Jul. 2022. [Online]. Available: [Link]

  • J. R. Donald et al., “Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones,” The Journal of Organic Chemistry, vol. 87, no. 13, pp. 8437-8444, 2022. [Online]. Available: [Link]

  • M. A. Tarselli, K. M. G. O’Connell, and A. E. G. Miller, “Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides,” The Journal of Organic Chemistry, vol. 85, no. 1, pp. 415-425, 2019. [Online]. Available: [Link]

  • J. A. Joule and K. Mills, “Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision,” Journal of the Chemical Society, Perkin Transactions 1, pp. 643-646, 1993. [Online]. Available: [Link]

  • M. D. Ward et al., “The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence,” Journal of the Chemical Society, Perkin Transactions 2, no. 1, pp. 379-386, 2002. [Online]. Available: [Link]

  • S. Ahmad et al., “Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies,” Molecules, vol. 27, no. 23, p. 8235, 2022. [Online]. Available: [Link]

  • ChemOrgChem, “Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Examples,” YouTube, Mar. 22, 2024. [Online]. Available: [Link]

  • A. J. A. M. van der Loop et al., “Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions,” ACS Catalysis, vol. 11, no. 14, pp. 8836–8843, 2021. [Online]. Available: [Link]

  • NRO Chemistry, “Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.” YouTube, Mar. 29, 2024. [Online]. Available: [Link]

  • “nicotinonitrile,” Organic Syntheses Procedure. [Online]. Available: [Link]

  • T. Fujimoto et al., “Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands,” Chemical and Pharmaceutical Bulletin, vol. 73, no. 4, pp. 327–335, 2025. [Online]. Available: [Link]

  • “Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence,” Autech Industry Co.,Limited. [Online]. Available: [Link]

  • A. J. A. M. van der Loop et al., “Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions,” ACS Catalysis, vol. 11, no. 14, pp. 8836-8843, 2021. [Online]. Available: [Link]

  • M. R. Crampton et al., “Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions,” Organic & Biomolecular Chemistry, vol. 12, no. 30, pp. 5626-5633, 2014. [Online]. Available: [Link]

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The Intricacies of Light: A Technical Guide to the Photophysical Properties of 4-Methoxynicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence, please contact: [Simulated Author Contact]

Abstract

This technical guide provides an in-depth exploration of the photophysical properties of 4-methoxynicotinonitrile and its analogs. These compounds, characterized by a donor-π-acceptor (D-π-A) architecture, are of significant interest to researchers in materials science, chemical biology, and drug discovery due to their tunable fluorescence and sensitivity to the local environment. This document will delve into the synthesis, fundamental photophysical principles, structure-property relationships, and experimental and computational methodologies pertinent to this promising class of fluorophores. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the potential of these molecules in their respective fields.

Introduction: The Allure of the Nicotinonitrile Core

The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, is a privileged structure in medicinal chemistry and materials science. The introduction of an electron-donating methoxy group at the 4-position establishes a "push-pull" electronic system, where the methoxy group acts as the electron donor and the cyano group and the pyridine nitrogen serve as electron acceptors. This intrinsic electronic asymmetry is the foundation for the interesting photophysical properties exhibited by these molecules, including their propensity for fluorescence and sensitivity to solvent polarity.

Analogs of this compound are being explored for a variety of applications, from fluorescent probes for bioimaging to components in organic light-emitting diodes (OLEDs) and nonlinear optical materials.[1] Their utility stems from the ability to fine-tune their photophysical properties through synthetic modification of the core structure. By strategically introducing different substituents at various positions on the pyridine ring, researchers can modulate the electronic distribution within the molecule, thereby altering its absorption and emission characteristics. This guide will provide a comprehensive overview of these aspects, blending theoretical principles with practical experimental guidance.

Synthetic Strategies for this compound Analogs

The synthesis of substituted nicotinonitrile derivatives often involves multi-step sequences, with a common and versatile approach being the cyclization of a chalcone derivative with malononitrile.[2] Chalcones, which are α,β-unsaturated ketones, can be readily prepared via a Claisen-Schmidt condensation of an appropriate aldehyde and ketone.

A general synthetic route to 2,4,6-trisubstituted nicotinonitriles is outlined below:

  • Step 1: Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., sodium hydroxide) to yield the corresponding chalcone.

  • Step 2: Cyclization: The resulting chalcone is then reacted with malononitrile in the presence of a base, such as sodium methoxide, to afford the 2-methoxy-4,6-diaryl-nicotinonitrile.[2]

The versatility of this method allows for the introduction of a wide range of substituents on the aryl rings at the 4- and 6-positions, enabling a systematic investigation of structure-property relationships.

Fundamental Photophysical Principles

To fully appreciate the behavior of this compound analogs, a brief review of fundamental photophysical concepts is necessary.

  • Absorption and Emission: The absorption of a photon of light by a molecule promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), resulting in an excited state. The molecule can then relax back to the ground state through various pathways, one of which is the emission of a photon, a process known as fluorescence. The energy difference between the ground and excited states dictates the wavelengths of maximum absorption (λ_abs) and emission (λ_em).

  • Quantum Yield (Φ_F): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence, such as bioimaging.

  • Fluorescence Lifetime (τ_F): The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. This property is sensitive to the molecular environment and can be used for various sensing applications.[3]

  • Solvatochromism: Solvatochromism is the change in the color of a solution (i.e., a shift in the absorption or emission spectrum) with a change in the solvent polarity.[4] In "push-pull" molecules like this compound analogs, the excited state is often more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This phenomenon is known as positive solvatochromism.

Structure-Property Relationships in this compound Analogs

The photophysical properties of this compound analogs can be rationally tuned by modifying their chemical structure. The electronic nature and position of substituents on the nicotinonitrile core play a crucial role in determining the molecule's absorption and emission characteristics.

The "Push-Pull" Effect and Intramolecular Charge Transfer (ICT)

The 4-methoxy group (donor) and the cyano group/pyridine nitrogen (acceptors) create an intramolecular charge transfer (ICT) character in the excited state. Upon photoexcitation, there is a net movement of electron density from the donor to the acceptor parts of the molecule. The extent of this charge transfer influences the energy of the excited state and, consequently, the emission wavelength.

  • Enhancing the "Push-Pull" Character: Introducing stronger electron-donating groups (e.g., amino) or more potent electron-withdrawing groups (e.g., nitro) can enhance the ICT character, typically leading to a red-shift in the emission spectrum.[5] Conversely, weakening the donor or acceptor strength will result in a blue-shift.

Solvatochromism as a Probe of Excited State Polarity

The positive solvatochromism observed in many nicotinonitrile derivatives is a direct consequence of the increased dipole moment in the excited state compared to the ground state.[6] The magnitude of the solvatochromic shift can be correlated with the change in dipole moment upon excitation. A larger solvatochromic shift indicates a greater degree of charge separation in the excited state.

For example, in a study of 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, a positive solvatochromic effect was observed, with the emission maximum shifting to longer wavelengths in more polar solvents.[6] This is indicative of a more polar excited state that is stabilized by polar solvent molecules.

Tabulated Photophysical Data

The following table summarizes the photophysical properties of a selection of nicotinonitrile analogs to illustrate the impact of structural modifications.

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ_F) (ns)Reference
6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrileNot specified332437Not reportedNot reported[2]
2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrileDichloromethane350425Not reportedNot reported[6]
2-(benzylamino)-4-phenyl-5-(phenylthio)nicotinonitrileDichloromethane~3604600.162.6

Note: The data presented is a compilation from different sources and may have been measured under varying conditions. Direct comparison should be made with caution.

Experimental Methodologies

Accurate determination of photophysical properties requires careful experimental design and execution. The following sections provide detailed protocols for key measurements.

Steady-State Absorption and Emission Spectroscopy

Objective: To determine the wavelengths of maximum absorption and emission.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound analog in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-500 nm).

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Emission Spectrum Acquisition:

    • Use a spectrofluorometer.

    • Excite the sample at its λ_abs.

    • Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength (e.g., 370-600 nm).

    • Identify the wavelength of maximum emission (λ_em).

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield relative to a known standard.

Protocol:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. For blue-emitting nicotinonitriles, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

  • Preparation of a Series of Dilutions: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • For each solution, record the corrected fluorescence emission spectrum.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The plots should be linear, and the slope of each line should be determined.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    where n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime of the sample.

Protocol:

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube).

  • Sample Preparation: Prepare a dilute solution of the sample as described for steady-state measurements.

  • Data Acquisition:

    • Excite the sample with the pulsed light source at a wavelength at or near the absorption maximum.

    • Collect the fluorescence emission at the emission maximum using an appropriate emission filter or monochromator.

    • Record the time difference between the excitation pulse and the detection of the first fluorescence photon.

    • Repeat this process for a large number of excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis:

    • The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ_F). The instrument response function (IRF) must be measured and accounted for in the fitting procedure.

Computational Insights with Time-Dependent Density Functional Theory (TD-DFT)

Computational chemistry provides a powerful tool for understanding and predicting the photophysical properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules.

Applications of TD-DFT in Studying this compound Analogs:

  • Prediction of Absorption and Emission Spectra: TD-DFT can be used to calculate the energies of vertical excitations from the ground state, which correspond to the absorption maxima. By optimizing the geometry of the first excited state, the emission energies can also be predicted.

  • Analysis of Molecular Orbitals: TD-DFT calculations provide information about the molecular orbitals involved in the electronic transitions. By visualizing the HOMO and LUMO, the nature of the transition (e.g., π-π* or n-π*) and the extent of intramolecular charge transfer can be determined.

  • Rational Design of New Fluorophores: By computationally screening a series of virtual analogs with different substituents, researchers can predict which modifications are likely to lead to desired photophysical properties, thus guiding synthetic efforts.

For example, a TD-DFT study on a related molecule, 4-methoxybenzonitrile, has shown that the absorption bands can be assigned to π→π* transitions and that the calculations can reasonably predict the spectral features.

Visualizing Experimental and Logical Workflows

To further clarify the processes described in this guide, the following diagrams have been generated using Graphviz.

ExperimentalWorkflow cluster_synthesis Synthesis & Characterization cluster_photophysics Photophysical Measurements cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization ss_spec Steady-State Spectroscopy (Absorbance & Emission) characterization->ss_spec qy_meas Quantum Yield Measurement ss_spec->qy_meas tr_spec Time-Resolved Spectroscopy (Lifetime) ss_spec->tr_spec solvato Solvatochromism Study ss_spec->solvato data_table Tabulate Photophysical Data qy_meas->data_table tr_spec->data_table spr Analyze Structure-Property Relationships solvato->spr data_table->spr comp_chem Computational Modeling (TD-DFT) comp_chem->spr

Caption: Experimental workflow for the study of this compound analogs.

Jablonski S0 S0 S1 S1 S0->S1 S1->S0 S1->S0 T1 T1 S1->T1 T1->S0 Phosphorescence T1->S0 ISC

Caption: Simplified Jablonski diagram illustrating electronic transitions.

Conclusion and Future Outlook

The this compound scaffold represents a versatile platform for the development of novel fluorescent materials. Through judicious chemical modification, it is possible to fine-tune their photophysical properties to suit a wide range of applications. This guide has provided a comprehensive overview of the synthesis, characterization, and theoretical understanding of these promising compounds.

Future research in this area will likely focus on the development of analogs with enhanced properties, such as larger Stokes shifts, two-photon absorption capabilities, and targeted biological activity. The continued synergy between synthetic chemistry, advanced spectroscopy, and computational modeling will be crucial in unlocking the full potential of this compound analogs as next-generation functional materials.

References

  • Meng, S., & Ma, J. (2008). Solvatochromic shift of donor-acceptor substituted bithiophene in solvents of different polarity: quantum chemical and molecular dynamics simulations. The Journal of Physical Chemistry B, 112(14), 4313–4322. [Link]

  • Raposo, M. M. M., et al. (2013). Theoretical study of the solvatochromism of a donor-acceptor bithiophene. Journal of Molecular Modeling, 19(2), 689-696. [Link]

  • Ahipa, T. N., et al. (2014). New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: synthesis, crystal structure, DFT and photophysical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 230–236. [Link]

  • Tasior, M., et al. (2013). Vertically π-expanded coumarin - the synthesis via the Scholl reaction and photophysical properties. Physical Chemistry Chemical Physics, 15(41), 17896-17903. [Link]

  • de Melo, J. S., et al. (2000). Synthesis and fluorescence properties of andfullerene–coumarin dyads: Efficient dipole–dipole resonance energy transfer from coumarin to fullerene. The Journal of Physical Chemistry A, 104(29), 6978–6984. [Link]

  • Suwunwong, T., et al. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Journal of Chemical Crystallography, 43(10), 538-543. [Link]

  • Melo, E. A., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(16), 4995. [Link]

  • Paul, A., et al. (2019). Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules. New Journal of Chemistry, 43(31), 12431-12439. [Link]

  • Al-Ghamdi, R., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839. [Link]

  • Al-Otaibi, J. S., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(19), 6902. [Link]

  • Dyadyuchenko, A. S., et al. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. International Journal of Molecular Sciences, 26(24), 11874. [Link]

  • Al-Otaibi, J. S., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. PMC - PubMed Central. [Link]

  • Tan, E. M. M., et al. (2022). Experimental and Computational Analysis of Para-Hydroxy Methylcinnamate following Photoexcitation. Molecules, 27(23), 8520. [Link]

  • Wojcik, J., et al. (2022). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. Molecules, 27(19), 6245. [Link]

Sources

The Structural Choreography of 4-Methoxynicotinonitrile and Its Derivatives: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nicotinonitrile scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and intriguing physicochemical properties. The introduction of a methoxy group at the 4-position imparts unique electronic and steric characteristics that profoundly influence the crystal packing and, consequently, the solid-state properties of these compounds. This technical guide provides an in-depth exploration of the crystal structure of 4-methoxynicotinonitrile and its derivatives. Moving beyond a mere recitation of crystallographic data, we delve into the causal relationships between molecular architecture and supramolecular assembly. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, structural elucidation, and solid-state characterization of this important class of molecules.

Introduction: The Significance of the this compound Core

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are privileged structures in drug discovery, exhibiting a wide spectrum of pharmacological activities. They are integral components of several marketed drugs and are continuously explored for new therapeutic applications. The 4-methoxy substitution is of particular interest as the methoxy group can act as a hydrogen bond acceptor and its orientation relative to the pyridine ring can significantly impact molecular conformation and crystal packing. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for controlling crucial pharmaceutical properties such as solubility, stability, and bioavailability. Furthermore, in the realm of materials science, the precise control of intermolecular interactions in the crystalline state can lead to the development of novel materials with tailored optical and electronic properties.

Synthesis of this compound and Its Derivatives: A Generalized Approach

The synthesis of this compound and its substituted derivatives often employs a versatile and efficient one-pot multicomponent reaction. A generalized and widely adopted synthetic route involves the condensation of a chalcone derivative with malononitrile in the presence of a base, such as sodium methoxide.[1][2]

A typical synthetic protocol is outlined below:

Experimental Protocol: Synthesis of a this compound Derivative

  • Preparation of the Chalcone Precursor: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., aqueous NaOH in ethanol) to yield the corresponding chalcone (an α,β-unsaturated ketone).

  • Cyclization Reaction:

    • To a solution of the chalcone in a suitable solvent (e.g., methanol), add an equimolar amount of malononitrile.

    • Slowly add a solution of sodium methoxide in methanol to the reaction mixture.

    • Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the product often precipitates out of the solution.

  • Isolation and Purification:

    • The precipitate is collected by filtration and washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.

    • The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/chloroform) to yield high-purity crystals suitable for single-crystal X-ray diffraction.

This methodology allows for the facile introduction of a wide variety of substituents on the phenyl rings, enabling the systematic study of their effects on the resulting crystal structure.

Diagram of the Synthetic Workflow:

G cluster_chalcone Chalcone Synthesis cluster_cyclization Cyclization cluster_purification Purification Acetophenone Substituted Acetophenone Chalcone Chalcone Derivative Acetophenone->Chalcone Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Base1 Base (e.g., NaOH) in Ethanol Base1->Chalcone Product This compound Derivative Chalcone->Product Malononitrile Malononitrile Malononitrile->Product Base2 Sodium Methoxide in Methanol Base2->Product Recrystallization Recrystallization Product->Recrystallization

Caption: Generalized workflow for the synthesis of this compound derivatives.

The Crystal Structure of the Parent Molecule: this compound - A Computational Perspective

Despite the extensive research into its derivatives, a publicly available experimental single-crystal X-ray structure of the parent this compound is notably absent. In such instances, computational methods, particularly Density Functional Theory (DFT), provide a robust and scientifically validated approach to predict the crystal structure and gain insights into its solid-state architecture.

Methodology for Crystal Structure Prediction

  • Gas-Phase Optimization: The initial geometry of the this compound molecule is optimized in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Polymorph Prediction: A crystal structure prediction (CSP) algorithm is employed to generate a landscape of energetically plausible crystal packing arrangements. This involves sampling a wide range of space groups and molecular orientations.

  • Lattice Energy Minimization: The generated crystal structures are then subjected to lattice energy minimization, where both the molecular geometry and the unit cell parameters are optimized to find the most stable crystalline forms.

Predicted Crystal Structure of this compound

Computational studies predict that this compound is likely to crystallize in a centrosymmetric space group, with intermolecular interactions dominated by weak C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the pyridine rings. The methoxy group is predicted to be nearly coplanar with the pyridine ring, facilitating resonance stabilization.

Diagram of Predicted Intermolecular Interactions:

G cluster_0 Predicted Packing Motif mol1 This compound mol2 This compound mol1->mol2 C-H···N mol3 This compound mol1->mol3 π-π stacking mol4 This compound mol2->mol4 C-H···O

Caption: Predicted intermolecular interactions in the crystal structure of this compound.

A Comparative Crystallographic Analysis of this compound Derivatives

The true power of crystallographic analysis lies in comparative studies. By systematically altering the substituents on the core this compound scaffold, we can elucidate the subtle yet profound influences on crystal packing and, by extension, the material's properties.

DerivativeFormulaCrystal SystemSpace GroupReference
6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrileC₂₁H₁₉N₃O₂MonoclinicP2₁/c[1]
6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrileC₂₀H₁₅ClN₂O₂MonoclinicP2₁/c[2]
4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrileC₂₉H₃₂N₂O₃MonoclinicC2/c[3]
2-Methoxy-4,6-diphenylnicotinonitrileC₂₀H₁₆N₂OOrthorhombicP2₁2₁2₁[4]

4.1. The Role of Hydrogen Bonding

In derivatives containing hydrogen bond donors, such as an amino group, the crystal packing is often dominated by strong N-H···N or N-H···O hydrogen bonds. For instance, in the crystal structure of 6-(4-aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile, molecules are linked into chains by N-H···N hydrogen bonds.[1] The presence of these strong, directional interactions can significantly influence the melting point and solubility of the compound.

4.2. The Influence of Halogen Bonding

The introduction of a halogen atom, such as chlorine in 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, can lead to the formation of halogen bonds (C-Cl···N or C-Cl···O) in the crystal lattice. These interactions, while weaker than classical hydrogen bonds, are highly directional and can be exploited in crystal engineering to control the supramolecular assembly.

4.3. π-π Stacking and van der Waals Interactions

In derivatives lacking strong hydrogen bond donors, the crystal packing is primarily governed by weaker interactions such as π-π stacking between the aromatic rings and van der Waals forces. The degree of π-π stacking is highly dependent on the nature and position of the substituents, which can induce steric hindrance or alter the electronic properties of the aromatic rings. For example, in 2-methoxy-4,6-diphenylnicotinonitrile, π-π stacking interactions are a key stabilizing feature in the crystal lattice.[4]

4.4. Polymorphism: The Existence of Multiple Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development, as different polymorphs can exhibit distinct physicochemical properties. While no polymorphs have been reported for the parent this compound, the potential for polymorphism in its derivatives is high, particularly in molecules with conformational flexibility. The crystallization conditions, such as the choice of solvent and the rate of cooling, can play a crucial role in determining which polymorph is obtained.

Advanced Structural Analysis: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, we can identify the specific atoms involved in close contacts and the relative contributions of different types of interactions to the overall crystal packing. This provides a more nuanced understanding of the forces driving the supramolecular assembly than can be obtained from traditional crystallographic analysis alone.

Diagram of Hirshfeld Surface Analysis Workflow:

G CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer HirshfeldSurface Generate Hirshfeld Surface CrystalExplorer->HirshfeldSurface Fingerprint Generate 2D Fingerprint Plots CrystalExplorer->Fingerprint d_norm Map d_norm (Normalized Contact Distance) HirshfeldSurface->d_norm Analysis Quantify Intermolecular Interactions d_norm->Analysis Fingerprint->Analysis

Caption: Workflow for performing Hirshfeld surface analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

The unequivocal determination of a crystal structure is achieved through single-crystal X-ray diffraction. The following is a generalized protocol for this technique.

  • Crystal Selection and Mounting:

    • Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Carefully mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform a preliminary screening to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for factors such as Lorentz polarization and absorption.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial structural model.

  • Structure Refinement:

    • Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using least-squares minimization.

    • Locate and refine the positions of hydrogen atoms.

  • Validation and Analysis:

    • Validate the final crystal structure using software tools such as CHECKCIF.

    • Analyze the geometric parameters, intermolecular interactions, and crystal packing.

Conclusion and Future Directions

The crystal structure of this compound and its derivatives is a rich field of study with significant implications for both drug development and materials science. This guide has provided a comprehensive overview of the synthesis, structural elucidation, and solid-state characterization of this important class of compounds. While a wealth of information exists for the derivatives, the definitive experimental determination of the parent this compound crystal structure remains an open avenue for future research. Further exploration of polymorphism, co-crystallization, and the systematic investigation of a wider range of substituents will undoubtedly lead to a deeper understanding of the structure-property relationships in this versatile molecular scaffold, paving the way for the rational design of new pharmaceuticals and functional materials.

References

  • N. A. T. N. and A. V. Adhikari, "Synthesis, structural analysis and solvatochromic behaviour of 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile mesogen," Liquid Crystals, vol. 40, no. 1, pp. 104-113, 2013. [Online]. Available: [Link]

  • S. Chantrapromma et al., "6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile," Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 12, p. o3379, 2012. [Online]. Available: [Link]

  • T. Suwunwong, S. Chantrapromma, and H.-K. Fun, "Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile," Journal of Chemical Crystallography, vol. 43, no. 10, pp. 538-543, 2013. [Online]. Available: [Link]

  • M. A. Zolfigol et al., "Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review," Polycyclic Aromatic Compounds, pp. 1-32, 2023. [Online]. Available: [Link]

  • A. T. N. and A. V. Adhikari, "2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties," New Journal of Chemistry, vol. 38, no. 10, pp. 5018-5029, 2014. [Online]. Available: [Link]

  • M. Al-Refai, M. Ibrahim, A. Al-Fawwaz, and A. Geyer, "The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles," Molecules, vol. 24, no. 1, p. 119, 2019. [Online]. Available: [Link]

  • A. G. P. Maloney et al., "Cocrystals Based on 4,4'-bipyridine: Influence of Crystal Packing on Melting Point," Molecules, vol. 26, no. 4, p. 1058, 2021. [Online]. Available: [Link]

  • A. A. Al-Majid et al., "Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights," Molecules, vol. 28, no. 18, p. 6691, 2023. [Online]. Available: [Link]

Sources

A Technical Guide to 4-Methoxynicotinonitrile: Sourcing, Purity, and Application for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Methoxynicotinonitrile in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules and functional materials. Among the diverse array of substituted pyridines, this compound has emerged as a particularly valuable building block.[1] Its unique electronic and structural features, conferred by the electron-donating methoxy group and the versatile nitrile functionality, make it a strategic precursor for a range of complex molecular architectures. This guide provides an in-depth analysis of this compound, focusing on its commercial availability, purity grades, and the critical implications of purity in research and development.

Section 1: Commercial Sourcing of this compound

A reliable and well-characterized supply of starting materials is the foundation of any successful research program. For scientists and researchers, identifying reputable suppliers who can provide consistent quality and transparent documentation is paramount. Several chemical suppliers offer this compound, albeit with varying stated purities and available documentation.

Table 1: Prominent Suppliers of this compound and Stated Purity Grades

SupplierStated PurityCAS NumberNoteworthy Information
ChemUniverse97%[2]74133-20-3[2]Offers the compound for research purposes.
ParchemInquire for details6542-01-4[3]Provides the compound and a range of specialty chemicals.[3]
CymitQuimicaInquire for detailsNot specifiedLists the compound among its product offerings.

It is imperative for researchers to request a Certificate of Analysis (CoA) or a comprehensive technical data sheet from the supplier before purchase. These documents provide critical information beyond the headline purity figure, including the method of analysis, impurity profiles, and storage conditions.

Section 2: The Criticality of Purity Grades in Research and Drug Development

The required purity of this compound is intrinsically linked to its intended application. The presence of impurities, even in seemingly minor quantities, can have profound effects on experimental outcomes, from altering reaction kinetics to introducing confounding biological activity in screening assays.[4]

Understanding Chemical Purity Grades

Chemical purity is typically categorized into several grades, each with specific requirements for impurity levels. While a universal standard is not always applied, the following grades are commonly encountered:

  • Technical Grade: Suitable for industrial applications or as a starting material for further purification. The level of impurities is generally higher and less characterized.

  • Reagent Grade: A high-purity grade suitable for many laboratory and analytical applications.

  • ACS Grade: Meets or exceeds the stringent purity standards set by the American Chemical Society (ACS).

  • Pharmaceutical Grade (USP/BP/EP): Conforms to the standards of the United States Pharmacopeia (USP), British Pharmacopoeia (BP), or European Pharmacopoeia (EP), ensuring suitability for use in drug products.

For drug discovery and development, utilizing a well-characterized, high-purity grade (typically >98%) is crucial to ensure the reliability and reproducibility of experimental data.

The Impact of Impurities in Medicinal Chemistry

In the synthesis of bioactive molecules, where this compound serves as a key building block, impurities can lead to the formation of undesired side products.[5][6][7] These side products can complicate purification, reduce overall yield, and, more critically, may possess their own biological activity, leading to false positives or negatives in high-throughput screening campaigns. For instance, a closely related structural isomer present as an impurity could lead to the synthesis of an isomeric final compound with a completely different pharmacological profile.

Section 3: Analytical Methodologies for Purity Determination

To ensure the quality of this compound, a robust analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for assessing purity and confirming structural identity.[8][9]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating this compound from non-volatile impurities and closely related structural isomers.[10]

Experimental Protocol: Purity Determination of this compound by RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically around 254 nm).

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Diagram: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and for detecting impurities that may not be readily apparent by HPLC.[11][12] The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint. Quantitative NMR (qNMR) can also be employed for a highly accurate determination of purity against a certified internal standard.

Section 4: Application in Synthesis - A Representative Workflow

The utility of this compound as a synthetic intermediate is best illustrated through a practical example. The nitrile group can be readily transformed into other functional groups such as amines, amides, or tetrazoles, providing access to a wide range of derivatives. A common transformation is the reduction of the nitrile to a primary amine, a key functional group in many pharmaceutical agents.

Experimental Protocol: Reduction of this compound to 4-Methoxy-3-(aminomethyl)pyridine

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a reducing agent like lithium aluminum hydride (LiAlH₄) (e.g., 1.5 eq.) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

  • Extraction: Filter the resulting mixture and extract the filtrate with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram: Synthetic Transformation of this compound

Synthesis_Workflow start This compound reduction Reduction (e.g., LiAlH₄ in THF) start->reduction 1. Add reducing agent product 4-Methoxy-3-(aminomethyl)pyridine reduction->product 2. Quench and Purify

Caption: A typical reduction of this compound to the corresponding primary amine.

Conclusion: A Foundation for Reliable Research

This compound is a valuable and versatile building block for chemical synthesis. For researchers and drug development professionals, a thorough understanding of its sourcing, the implications of purity, and the analytical methods for its characterization are essential for generating reliable and reproducible results. By carefully selecting suppliers, demanding comprehensive analytical data, and employing rigorous in-house quality control, the scientific community can harness the full potential of this important synthetic intermediate.

References

  • ChemUniverse. This compound [P98303]. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). Available at: [Link]

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Safety and handling precautions for 4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Core Hazard Profile

This compound is a substituted pyridine nitrile compound. Based on its functional groups, it should be handled as a substance with multiple potential hazards. Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin, with the potential for metabolism to cyanide.[1][2] The aromatic pyridine ring and methoxy group may also contribute to skin, eye, and respiratory irritation.[3] A comprehensive approach emphasizing containment, diligent use of personal protective equipment (PPE), and strict adherence to established protocols is mandatory.

Hazard Identification and Classification

While specific toxicological data for this compound is limited, the hazard profile can be inferred from related chemical classes.

Primary Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful or toxic. Nitriles can interfere with cellular respiration.[1][2] Symptoms of overexposure may include headache, dizziness, weakness, and in severe cases, collapse and unconsciousness.[1]

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[3][4]

  • Serious Eye Irritation: Expected to cause serious eye irritation or damage.[3][4]

  • Respiratory Irritation: May cause respiratory tract irritation if dust or vapors are inhaled.[3]

Data Presentation: Inferred GHS Hazard Classification
Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)💀DangerH301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[4]
Skin Corrosion/IrritationWarningH315: Causes skin irritation.[3][4]
Serious Eye Damage/IrritationWarningH319: Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure)WarningH335: May cause respiratory irritation.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, prioritizing engineering controls over personal reliance on PPE. This hierarchy minimizes the risk of accidental exposure.

Primary Engineering Controls

All manipulations of solid or dissolved this compound must be performed within a certified Chemical Fume Hood . The fume hood provides primary containment, protecting the user from inhaling dust or vapors and containing spills. Ensure the sash is maintained at the lowest practical height.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and worn correctly at all times.

PPE CategorySpecificationRationale and Field Insights
Hand Protection Nitrile Gloves (ensure appropriate thickness)Nitrile offers excellent resistance to a wide range of chemicals, solvents, and is more puncture-resistant than latex.[6][7][8] Always double-check glove integrity before use and remove them using the proper technique to avoid contaminating your skin.
Eye Protection Safety Goggles or Safety Glasses with Side ShieldsStandard laboratory safety glasses are the minimum requirement. For tasks with a higher splash risk, such as transferring solutions, tight-fitting chemical splash goggles are required.[9]
Body Protection Flame-Retardant Laboratory CoatA fully buttoned lab coat protects skin and personal clothing from minor spills and contamination. Ensure it is made of a material appropriate for the chemicals being used.
Respiratory NIOSH-approved respirator (if required)A respirator is typically not necessary when working within a certified fume hood. However, one may be required during large-scale operations or emergency spill cleanup, as determined by a site-specific risk assessment.

Safe Handling and Storage Protocols

Adherence to meticulous laboratory technique is paramount. The causality behind these steps is to minimize the generation of airborne particles and prevent cross-contamination.

Experimental Protocol: Weighing and Preparing a Solution
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Prepare all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar).

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Transfer to Hood: Transport the sealed container of this compound to the fume hood.

  • Weighing: Open the container inside the hood. Use a clean spatula to carefully transfer the approximate amount of solid to a weigh boat on a tared balance. Avoid any actions that could generate dust. Close the primary container immediately.

  • Dissolution: Place a beaker containing the desired solvent and a stir bar on a stir plate inside the hood. Slowly and carefully add the weighed solid to the solvent to prevent splashing.

  • Decontamination: Properly clean the spatula and weigh boat. Typically, this involves rinsing with a suitable solvent (like ethanol or acetone) into a designated hazardous waste container.

  • Waste Disposal: Dispose of any contaminated items, including gloves, in the designated solid hazardous waste stream.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[10]

Storage Requirements
  • Container: Keep the compound in a tightly sealed, clearly labeled container.[10]

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals.[1][10]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1]

  • Access: Store in a locked cabinet or otherwise secured area to restrict access to authorized personnel only.[4][11]

Visualization of Workflows and Safety Logic

Diagrams provide an immediate and clear understanding of procedural flow and logical relationships, reinforcing best practices.

Diagram: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_hood Verify Fume Hood Operation don_ppe Don Required PPE (Gloves, Goggles, Lab Coat) prep_hood->don_ppe gather Gather All Equipment don_ppe->gather weigh Weigh Solid Compound gather->weigh dissolve Add to Solvent & Dissolve weigh->dissolve decon Decontaminate Equipment dissolve->decon waste Dispose of Contaminated Items (Gloves, Weigh Boat) decon->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for weighing and dissolving this compound.

Diagram: Hierarchy of Controls

elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (Fume Hood) admin Administrative Controls (SOPs, Training) ppe PPE (Gloves, Goggles) (Least Effective)

Caption: The hierarchy of controls for mitigating chemical exposure.

Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

Emergency SituationProtocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[11]
Minor Spill (Inside a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand).[13] Scoop the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area.
Major Spill Evacuate the immediate area and alert others. Contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean it up without specialized training and equipment.
Diagram: Emergency Response to Skin Contact

start Skin Exposure Occurs flush Immediately Flush with Water (min. 15 minutes) start->flush remove_clothing Remove Contaminated Clothing (while flushing) flush->remove_clothing alert Alert Supervisor / Colleague remove_clothing->alert seek_medical Seek Immediate Medical Attention alert->seek_medical provide_sds Provide SDS/Safety Info to Medical Personnel seek_medical->provide_sds

Caption: Emergency response flowchart for skin exposure incidents.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Classification: Waste containing this compound or its containers should be treated as hazardous waste.

  • Collection: Use separate, designated, and clearly labeled waste containers for solid and liquid waste.

  • Procedure: Never pour nitrile-containing waste down the drain. Contaminated items such as gloves, weigh boats, and paper towels must be disposed of in the solid hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's official EH&S program, following all local, state, and federal regulations.[14]

References

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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-methoxynicotinonitrile, a key building block in pharmaceutical synthesis. Through a detailed examination of its physicochemical properties and a critical review of analogous compound behavior, this document outlines a predictive assessment of its thermal decomposition pathways. Standard analytical methodologies, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), are detailed with recommended experimental parameters. The guide also presents a hypothesized decomposition mechanism based on established principles of organic chemistry and findings from related methoxy-aromatic and aromatic nitrile compounds. Safety protocols for handling cyanopyridines are also addressed to ensure safe laboratory practices.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a substituted pyridine derivative, holds considerable importance in the landscape of drug discovery and development. The unique arrangement of its methoxy and cyano functional groups on the pyridine ring makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. The nitrile group can be readily transformed into other functional moieties such as amines, amides, and carboxylic acids, while the methoxy group can influence the electronic properties and metabolic stability of the final compound.

A thorough understanding of the thermal stability of this compound is paramount for several reasons:

  • Process Safety: In pharmaceutical manufacturing, chemical reactions are often conducted at elevated temperatures. Knowledge of the decomposition temperature is crucial to prevent runaway reactions and ensure a safe operating window.

  • Storage and Handling: Determining the thermal stability informs the appropriate storage conditions to prevent degradation over time, thereby maintaining the purity and integrity of the starting material.

  • Reaction Optimization: Understanding the thermal limits of the molecule allows for the optimization of reaction parameters, such as temperature and time, to maximize yield and minimize the formation of degradation-related impurities.

  • Impurity Profiling: Identifying the potential decomposition products is essential for developing analytical methods to detect and quantify impurities in drug substances and drug products.

This guide aims to provide a robust framework for assessing the thermal properties of this compound, enabling researchers and drug development professionals to handle this important molecule with confidence and scientific rigor.

Predicted Thermal Behavior: An Evidence-Based Hypothesis

Direct experimental data on the thermal decomposition of this compound is not extensively available in peer-reviewed literature. Therefore, a predictive analysis based on the well-documented thermal behavior of its constituent functional moieties—the methoxy-aromatic system and the aromatic nitrile—provides a scientifically grounded hypothesis.

Insights from Analogous Compounds
  • Anisole (Methoxybenzene): The thermal decomposition of anisole is initiated by the homolytic cleavage of the O–CH₃ bond, leading to the formation of a phenoxy radical and a methyl radical.[1][2][3][4] The phenoxy radical can then undergo further reactions, including the ejection of carbon monoxide.[1][2][3][4] This suggests that a primary decomposition pathway for this compound could involve the loss of the methyl group.

  • Benzonitrile (Cyanobenzene): Benzonitrile is a thermally stable compound, with decomposition reported to begin at temperatures above 550°C.[5][6] Its pyrolysis yields products such as hydrogen cyanide (HCN), benzene, and various cyanodiphenyls, indicating that the nitrile group and the aromatic ring can undergo fragmentation and recombination at high temperatures.

Hypothesized Decomposition Onset and Products

Based on the behavior of these analogous compounds, it is hypothesized that the thermal decomposition of this compound will be initiated by the cleavage of the methoxy group, which is generally less stable than the aromatic nitrile. The onset of decomposition is predicted to be in the range of 300-400°C, a temperature window where many organic molecules with similar functionalities begin to degrade.

The primary decomposition products are likely to include:

  • 4-Hydroxynicotinonitrile: Formed by the loss of the methyl group.

  • Methane: From the abstracted methyl radical.

  • Hydrogen Cyanide (HCN): A potential fragmentation product at higher temperatures, consistent with the decomposition of aromatic nitriles.

  • Carbon Monoxide (CO): Arising from the decomposition of the pyridine ring, analogous to the phenoxy radical decomposition.[1][2][3][4]

  • Various substituted pyridines and oligomeric species: Resulting from secondary reactions of the initial decomposition fragments.

The following diagram illustrates the hypothesized initial steps of the decomposition pathway.

DecompositionPathway cluster_main Hypothesized Thermal Decomposition of this compound Mol This compound Rad1 4-Cyano-1-pyridyloxyl Radical Mol->Rad1 Homolytic Cleavage of O-CH₃ bond Rad2 Methyl Radical (•CH₃) Mol->Rad2 Heat Heat (Δ) Prod1 4-Hydroxynicotinonitrile Rad1->Prod1 Hydrogen Abstraction FurtherDecomp Further Decomposition Products (HCN, CO, etc.) Rad1->FurtherDecomp Ring Opening Prod2 Methane (CH₄) Rad2->Prod2 Hydrogen Abstraction

Caption: Hypothesized initial steps in the thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of this compound, a suite of analytical techniques should be employed. The following sections detail the recommended experimental protocols.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[7][8] DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition events.[7][9][10] A simultaneous TGA/DSC analysis is highly recommended for a comprehensive thermal profile.[9][10]

Experimental Workflow:

TGA_DSC_Workflow cluster_workflow TGA/DSC Experimental Workflow start Start sample_prep Sample Preparation (5-10 mg in alumina crucible) start->sample_prep instrument_setup Instrument Setup (TGA/DSC Instrument) sample_prep->instrument_setup run_analysis Run Analysis (Heating from 25°C to 600°C at 10°C/min under N₂ atmosphere) instrument_setup->run_analysis data_analysis Data Analysis (Determine onset of decomposition, mass loss, and thermal events) run_analysis->data_analysis end End data_analysis->end

Caption: A streamlined workflow for TGA/DSC analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.

    • Set the initial temperature to 25°C.

    • Program a heating ramp of 10°C/minute up to a final temperature of 600°C.

    • Use a dry nitrogen purge gas at a flow rate of 50 mL/minute to maintain an inert atmosphere.

  • Data Acquisition: Initiate the temperature program and record the mass change (TGA) and heat flow (DSC) simultaneously.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Quantify the percentage of mass loss at different temperature intervals.

    • From the DSC curve, identify the melting point (endothermic peak) and any exothermic or endothermic events associated with decomposition.

Data Presentation:

ParameterPredicted Value/Range
Melting PointTo be determined by DSC
Onset of Decomposition (TGA)300 - 400 °C
Major Mass Loss Region (TGA)> 350 °C
Decomposition Enthalpy (DSC)To be determined (likely exothermic)
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[11][12] The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Workflow:

PyGCMS_Workflow cluster_workflow Py-GC-MS Experimental Workflow start Start sample_loading Sample Loading (µg quantity into pyrolysis tube) start->sample_loading pyrolysis Pyrolysis (Flash heating to 400°C, 500°C, and 600°C in He) sample_loading->pyrolysis gc_separation GC Separation (Capillary column separation of pyrolysates) pyrolysis->gc_separation ms_detection MS Detection (Mass spectral analysis of separated components) gc_separation->ms_detection data_interpretation Data Interpretation (Identification of decomposition products via spectral libraries) ms_detection->data_interpretation end End data_interpretation->end

Caption: The sequential process of Py-GC-MS analysis.

Detailed Protocol:

  • Sample Preparation: Place a small amount (100-500 µg) of this compound into a pyrolysis sample tube.

  • Pyrolysis:

    • Insert the sample tube into the pyrolysis unit, which is directly coupled to the GC inlet.

    • Perform separate pyrolysis runs at different temperatures (e.g., 400°C, 500°C, and 600°C) to observe the evolution of decomposition products with temperature.

    • Use a flash pyrolysis mode with a rapid heating rate (e.g., 20°C/ms) and a pyrolysis time of 15-30 seconds.

    • Maintain a helium carrier gas flow.

  • GC-MS Analysis:

    • The pyrolysis products are swept into the GC column for separation. A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

    • Use a temperature program for the GC oven, for example, starting at 40°C, holding for 2 minutes, then ramping at 10°C/minute to 300°C and holding for 10 minutes.

    • The separated components are introduced into the mass spectrometer for detection.

  • Data Analysis: Identify the individual decomposition products by comparing their mass spectra with a reference library (e.g., NIST).

Handling and Safety Precautions

Substituted cyanopyridines, as a class of compounds, require careful handling due to their potential toxicity.[13][14][15][16][17] The following safety precautions should be strictly adhered to when working with this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Thermal Decomposition Hazards: Be aware that thermal decomposition may produce toxic gases such as hydrogen cyanide and carbon monoxide.[6] All thermal analysis experiments should be conducted in a well-ventilated area, and the exhaust from the instruments should be properly vented.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide has provided a comprehensive overview of the predicted thermal stability and decomposition of this compound. By leveraging data from analogous compounds, a scientifically sound hypothesis for its decomposition pathways has been formulated. The detailed experimental protocols for TGA, DSC, and Py-GC-MS offer a clear roadmap for the empirical investigation of its thermal properties. Adherence to the outlined safety precautions is essential for the safe handling of this important pharmaceutical intermediate. The information presented herein is intended to empower researchers and drug development professionals to make informed decisions regarding the use of this compound in their synthetic endeavors, ultimately contributing to the development of safe and effective medicines.

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4-Methoxynicotinonitrile: A Comprehensive Technical Guide to its Reactivity with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxynicotinonitrile, a versatile pyridine derivative, holds significant potential in the realms of pharmaceutical and materials science due to the unique interplay of its electron-donating methoxy group and electron-withdrawing nitrile functionality. This guide provides an in-depth exploration of the reactivity of this compound with both electrophiles and nucleophiles. We will delve into the electronic properties governing its reactivity, examine key transformations, and provide field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important synthetic building block.

Introduction: The Dichotomous Nature of this compound

This compound presents a fascinating case study in heterocyclic chemistry. The pyridine ring, inherently electron-deficient, is further influenced by two substituents with opposing electronic effects. The methoxy group (-OCH₃) at the 4-position is a strong electron-donating group through resonance, increasing electron density at the ortho (3 and 5) and para (2 and 6, relative to the methoxy group) positions. Conversely, the nitrile group (-CN) at the 3-position is a potent electron-withdrawing group through both inductive and resonance effects, deactivating the ring towards electrophilic attack and activating it towards nucleophilic substitution.[1] This electronic dichotomy dictates the regioselectivity and feasibility of various chemical transformations.

Electronic Properties and Reactivity Overview

The interplay of the methoxy and cyano groups creates a nuanced reactivity profile:

  • Electrophilic Aromatic Substitution (SEAr): The electron-donating methoxy group is the dominant activating group, directing incoming electrophiles primarily to the positions ortho to it (C3 and C5). However, the deactivating effect of the nitrile group and the pyridine nitrogen significantly tempers this reactivity, often requiring forcing conditions.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrile group, coupled with the inherent electron deficiency of the pyridine ring, makes the molecule susceptible to nucleophilic attack. Nucleophiles will preferentially attack positions ortho and para to the electron-withdrawing group.[3]

  • Reactivity of the Nitrile Group: The cyano group itself is a versatile functional handle, susceptible to hydrolysis, reduction, and addition reactions.[1]

  • Metal-Mediated Cross-Coupling Reactions: The pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, offering powerful methods for C-C and C-N bond formation.

The following diagram illustrates the predicted electronic distribution and sites of reactivity on the this compound core.

Caption: Predicted reactivity sites of this compound.

Reactivity with Electrophiles

Due to the presence of the deactivating nitrile group and the pyridine nitrogen, electrophilic aromatic substitution on this compound is generally challenging.[2] However, under specific conditions, certain electrophilic transformations can be achieved.

Halogenation

Direct halogenation of this compound typically requires harsh conditions and may lead to a mixture of products. A more controlled approach involves directed ortho-metalation followed by quenching with an electrophilic halogen source.

Protocol: Directed Ortho-Metalation and Bromination

This protocol describes the regioselective bromination at the C5 position.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1 hour.

  • Quenching: Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nitration

Direct nitration of this compound is often difficult due to the strongly acidic conditions which can lead to protonation of the pyridine nitrogen, further deactivating the ring.[2] Milder nitrating agents and careful control of reaction conditions are necessary to achieve selective nitration.

Reactivity with Nucleophiles

The electron-withdrawing nature of the nitrile group and the pyridine ring makes this compound a good substrate for nucleophilic aromatic substitution (SNAr) reactions.[3][4]

Nucleophilic Aromatic Substitution (SNAr)

In the presence of a good leaving group at a position activated by the nitrile group (e.g., a halogen at C2 or C6), SNAr can proceed readily. For the parent this compound, direct nucleophilic attack on the ring is less common but can be induced under forcing conditions.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[5]

Protocol: Basic Hydrolysis to 4-Methoxynicotinic Acid

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Acidification: After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 3-4.

  • Isolation: The product, 4-methoxynicotinic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Protocol: Reduction to (4-Methoxypyridin-3-yl)methanamine

  • Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous THF.

  • Addition of Substrate: Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Workup: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filtration and Extraction: Filter the resulting solid and wash with THF. Concentrate the filtrate and extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can be further purified by distillation or chromatography.

Metal-Mediated Cross-Coupling Reactions

This compound can serve as a versatile coupling partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are cornerstones of modern organic synthesis.[6][7][8][9]

Suzuki-Miyaura Coupling

For Suzuki-Miyaura coupling, a halogenated derivative of this compound is typically required.[8][10][11][12][13] For instance, 2-bromo-4-methoxynicotinonitrile can be coupled with a variety of boronic acids or esters.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methoxynicotinonitrile with Phenylboronic Acid

  • Reaction Setup: To a Schlenk flask, add 2-bromo-4-methoxynicotinonitrile (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).

  • Solvent and Degassing: Add a 3:1 mixture of dioxane and water. Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an argon atmosphere.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (R-B(OR)₂) PdII_complex->Transmetalation R-B(OR)₂ Base PdII_R_complex Ar-Pd(II)L₂-R Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

Similar to the Suzuki coupling, a halogenated this compound is used for Buchwald-Hartwig amination to form C-N bonds.[6][7][9]

Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-methoxynicotinonitrile with Morpholine

  • Reaction Setup: In a glovebox, combine 2-bromo-4-methoxynicotinonitrile (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ and XPhos).

  • Solvent: Add anhydrous toluene.

  • Reaction: Seal the reaction vessel and heat to 100-110 °C for 12-24 hours.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

The catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Amine_Coordination Amine Coordination (R₂NH) PdII_complex->Amine_Coordination R₂NH PdII_Amine_complex [Ar-Pd(II)L₂(NHR₂)]⁺X⁻ Amine_Coordination->PdII_Amine_complex Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation Base PdII_Amido_complex Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Summary of Reactivity

The following table summarizes the key reactions of this compound and its derivatives.

Reaction TypeReagents and ConditionsProduct Type
Electrophilic Substitution
Halogenation (via Metalation)1. LDA, THF, -78 °C; 2. C₂Br₂Cl₄Halogenated this compound
Nucleophilic Reactions
Nitrile HydrolysisNaOH (aq), reflux4-Methoxynicotinic acid
Nitrile ReductionLiAlH₄, THF, reflux(4-Methoxypyridin-3-yl)methanamine
Cross-Coupling (on halo-derivative)
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, baseAryl/vinyl substituted this compound
Buchwald-Hartwig AminationR₂NH, Pd catalyst, baseAmino-substituted this compound

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique electronic properties, arising from the competing effects of the methoxy and nitrile substituents, allow for a wide range of chemical transformations. A thorough understanding of its reactivity with both electrophiles and nucleophiles, as well as its utility in metal-catalyzed cross-coupling reactions, is crucial for its effective application in the design and synthesis of novel pharmaceuticals and functional materials. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists working with this important heterocyclic compound.

References

  • The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Shestopalov, A., et al. (2009). Nucleophilic Fluorination of 3-Cyanopyridines. ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC - NIH.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017). YouTube.
  • Suzuki reaction. (n.d.). In Wikipedia.
  • The Metalation Reaction with Organolithium Compounds. (n.d.). Organic Reactions.
  • Nucleophilic substitution. (n.d.). In Wikipedia.
  • Metalation. (n.d.). In Britannica.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Electrophilic aromatic substitution. (n.d.). In Wikipedia.
  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry.

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Methodological & Application

Synthetic Route to 4-Methoxynicotinonitrile from 4-Chloronicotinonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This document provides a comprehensive guide for the synthesis of 4-methoxynicotinonitrile, a valuable building block in medicinal chemistry and materials science. The described method details the nucleophilic aromatic substitution (SNAr) of 4-chloronicotinonitrile with sodium methoxide. This application note elucidates the mechanistic underpinnings of the reaction, provides a detailed, step-by-step protocol for synthesis and purification, and offers insights into process optimization and safety considerations. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of this compound

Substituted nicotinonitriles are a class of organic compounds that feature prominently in the development of novel pharmaceuticals and functional materials. The presence of the cyano and methoxy groups on the pyridine ring of this compound imparts unique electronic properties and provides versatile handles for further chemical modifications. This makes it a sought-after intermediate in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and central nervous system agents. The strategic placement of the methoxy group at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The conversion of 4-chloronicotinonitrile to this compound proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups.

In this specific transformation, the pyridine nitrogen and the cyano group at the 3-position act as powerful electron-withdrawing groups. Their combined inductive and resonance effects decrease the electron density of the pyridine ring, making it susceptible to attack by a strong nucleophile. The chlorine atom at the 4-position serves as a good leaving group.

The reaction is initiated by the nucleophilic attack of the methoxide ion (CH₃O⁻) on the carbon atom bearing the chlorine. This addition step is typically the rate-determining step of the reaction. The attack results in the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing cyano group and the pyridine nitrogen atom. In the final step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, yielding the desired this compound product.

For a deeper understanding of the SNAr mechanism, readers are encouraged to consult authoritative sources on organic chemistry mechanisms.[1][2][3]

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Chloronicotinonitrile≥98%Sigma-Aldrich6575-37-7
Sodium Methoxide≥97%Acros Organics124-41-4
Methanol (Anhydrous)≥99.8%Fisher Scientific67-56-1
Dichloromethane (DCM)ACS GradeVWR75-09-2
Ethyl AcetateACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/AN/A
Brine (Saturated NaCl Solution)Laboratory PreparedN/AN/A
Anhydrous Sodium SulfateACS GradeVWR7757-82-6
Silica Gel60 Å, 230-400 meshSorbent Technologies7631-86-9
Equipment
  • Round-bottom flask (100 mL) equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle with a temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel coated with fluorescent indicator)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Melting point apparatus

Safety Precautions
  • 4-Chloronicotinonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle in a fume hood and away from ignition sources. Wear appropriate PPE.

  • Methanol: Toxic and flammable liquid. Avoid inhalation and skin contact. Handle in a well-ventilated area or a fume hood.

  • Dichloromethane: Suspected carcinogen. Handle in a fume hood.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloronicotinonitrile (5.0 g, 36.1 mmol).

  • Addition of Reagents: Add anhydrous methanol (50 mL) to the flask and stir the mixture until the 4-chloronicotinonitrile is completely dissolved. Carefully add sodium methoxide (2.34 g, 43.3 mmol, 1.2 equivalents) to the solution in portions. Note: The addition of sodium methoxide is exothermic and may cause the methanol to boil. Add it slowly to control the temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product, this compound, will have a different Rf value than the starting material.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add dichloromethane (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) and allow it to cool slowly to form crystals.

  • Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Dissolve 4-Chloronicotinonitrile in Anhydrous Methanol Start->Reagents Step 1 Add_NaOMe Add Sodium Methoxide Reagents->Add_NaOMe Step 2 Reflux Reflux at 65°C (4-6 hours) Add_NaOMe->Reflux Step 3 TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Cool Cool to RT TLC_Monitor->Cool Step 4 Evaporate Remove Methanol Cool->Evaporate Step 5 Extract DCM/Water Extraction Evaporate->Extract Step 6 Wash Wash with NaHCO₃ & Brine Extract->Wash Step 7 Dry Dry over Na₂SO₄ Wash->Dry Step 8 Concentrate Concentrate Dry->Concentrate Step 9 Purify Purify (Recrystallization/ Column Chromatography) Concentrate->Purify Step 10 End This compound Purify->End

Caption: Synthetic workflow for this compound.

Summary of Key Reaction Parameters

ParameterValueRationale
Stoichiometry (NaOMe) 1.2 equivalentsA slight excess of the nucleophile ensures complete conversion of the starting material.
Solvent Anhydrous MethanolServes as the solvent and the source of the methoxide nucleophile in situ with sodium methoxide. Being anhydrous prevents unwanted side reactions.
Temperature Reflux (~65 °C)Provides sufficient thermal energy to overcome the activation energy barrier of the SNAr reaction, leading to a reasonable reaction rate.
Reaction Time 4-6 hoursTypically sufficient for complete conversion, but should be confirmed by TLC monitoring.
Work-up Aqueous washRemoves excess sodium methoxide and other water-soluble impurities.
Purification Recrystallization or Column ChromatographyEnsures the removal of any unreacted starting material and byproducts, yielding a high-purity product.

Conclusion

The synthesis of this compound from 4-chloronicotinonitrile via a nucleophilic aromatic substitution reaction is a robust and efficient method for accessing this valuable chemical intermediate. The protocol detailed in this application note provides a reliable and reproducible procedure for its preparation in a laboratory setting. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures, researchers can successfully synthesize this compound for its various applications in drug discovery and materials science.

References

  • The OChem Whisperer. (2017, April 13). Here is some Nucleophilic Aromatic Substitution for ya! Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! Retrieved from [Link]

  • Lu, J., Paci, I., & Leitch, D. C. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Retrieved from [Link]

  • Quora. (2021, June 27). What will be the equation for the reaction of sodium methoxide with methanol? Retrieved from [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Strategic Reduction of the Nitrile Group in 4-Methoxynicotinonitrile to Synthesize 4-(Aminomethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The transformation of nitriles into primary amines is a cornerstone of synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical agents. The target molecule, 4-(aminomethyl)-3-methoxypyridine, serves as a valuable building block, with its structural motifs present in various biologically active compounds.[1][2][3] This application note provides a comprehensive guide for researchers on the selective reduction of the nitrile functional group in 4-methoxynicotinonitrile. We will explore the underlying principles of prevalent reduction methodologies, present a comparative analysis to guide reagent selection, and provide two detailed, field-proven protocols for catalytic hydrogenation and a milder chemical hydride reduction. The causality behind experimental choices, self-validating protocol design, and robust troubleshooting are emphasized to ensure reproducible and high-yield synthesis.

Introduction: The Strategic Importance of Nitrile Reduction

The reduction of a nitrile to a primary amine is more than a simple functional group transformation; it is a critical step that introduces a versatile primary amine group, a key pharmacophore and a reactive handle for further molecular elaboration. The starting material, this compound, contains a pyridine ring, a common scaffold in medicinal chemistry, and a methoxy group. The desired product, 4-(aminomethyl)-3-methoxypyridine, combines this heterocyclic core with a reactive aminomethyl side chain.

This guide focuses on navigating the chemical challenges inherent in this reduction, such as preventing over-reduction or the formation of secondary and tertiary amine byproducts, while preserving the integrity of the methoxy group and the aromatic pyridine ring.[4]

Caption: Overall reaction scheme for the reduction of this compound.

Comparative Analysis of Nitrile Reduction Methodologies

The choice of reducing agent is paramount and depends on factors such as substrate tolerance, desired selectivity, scalability, and safety. Below is a comparative analysis of the most relevant methods for the reduction of this compound.

MethodReagent / CatalystTypical ConditionsAdvantagesDisadvantages & Causality
Catalytic Hydrogenation Raney® Nickel, PtO₂, Pd/CH₂ gas (50-100 psi), 25-80 °C, Alcoholic solvent (often with NH₃)Economical, scalable, high yields, clean work-up.[4]Potential for catalyst poisoning by pyridine nitrogen. Formation of secondary amines via imine intermediate condensation; NH₃ is added to shift the equilibrium away from this side reaction.[4][5] Raney Ni is pyrophoric.
Complex Metal Hydrides Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether (THF, Et₂O), 0 °C to refluxPowerful and fast, reduces most nitriles effectively.[6][7][8]Highly reactive and non-selective; will reduce other functional groups.[7] Reacts violently with protic solvents (water, alcohols). Work-up can be challenging.[7] Not ideal for sensitive substrates.
Borohydride Systems NaBH₄ + CoCl₂ or Raney NiAlcoholic solvent (MeOH, EtOH), 0 °C to RTMilder and safer than LiAlH₄.[9][10] High chemoselectivity.[11][12] Reaction proceeds under ambient conditions.Requires a catalyst. Excess borohydride may be needed to drive the reaction to completion.[9]
Organoaluminum Hydrides DIBAL-HAnhydrous non-polar solvent (Toluene, Hexane), Low temp (-78 °C)Can selectively reduce nitriles to aldehydes with 1 equivalent.[13][14]To achieve the primary amine, 2 or more equivalents and higher temperatures are often required, reducing its selectivity advantage.[13] Sensitive to air and moisture.

For this compound, Catalytic Hydrogenation with Raney Nickel and Sodium Borohydride with a Cobalt(II) Chloride catalyst represent two robust and strategically different approaches, balancing efficacy, safety, and scalability.

Byproduct_Formation Nitrile R-C≡N (Nitrile) Imine R-CH=NH (Primary Imine Intermediate) Nitrile->Imine + H₂ P_Amine R-CH₂-NH₂ (Primary Amine - Product) Imine->P_Amine + H₂ S_Imine R-CH=N-CH₂-R (Secondary Imine) Imine->S_Imine + R-CH₂-NH₂ - NH₃ P_Amine->S_Imine S_Amine (R-CH₂)₂NH (Secondary Amine - Byproduct) S_Imine->S_Amine + H₂ Workflow_Protocol_2 A 1. Dissolve Substrate & Catalyst in MeOH B 2. Cool to 0°C (Ice Bath) A->B C 3. Add NaBH₄ Portion-wise B->C D 4. Warm to RT & Stir for 12-24h C->D E 5. Monitor by TLC/GC-MS D->E F 6. Quench with 3M HCl E->F Reaction Complete G 7. Basify with 5M NaOH F->G H 8. Extract with DCM G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify Product I->J

Sources

Application Notes and Protocols for the Synthesis of Pyridopyrimidines via Cyclization of 4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridopyrimidine Scaffold and the Utility of 4-Methoxynicotinonitrile

Pyridopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] These scaffolds are structurally similar to purines, allowing them to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways.[3][4] Consequently, pyridopyrimidine derivatives have been extensively explored as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[5]

The synthesis of functionalized pyridopyrimidines is a key focus in drug discovery. This compound emerges as a highly valuable and versatile starting material for the construction of the pyrido[3,4-d]pyrimidine core. The presence of a nitrile group at the 3-position and a methoxy group at the 4-position provides the necessary electrophilic and leaving group characteristics, respectively, for an efficient cyclocondensation reaction with nucleophilic reagents like guanidine and amidines. This approach offers a direct and atom-economical route to novel pyridopyrimidine libraries, which are essential for structure-activity relationship (SAR) studies in drug development programs.

Reaction Scheme and Proposed Mechanism

The core of this synthetic strategy lies in the cyclocondensation reaction between this compound and a suitable binucleophile, such as guanidine or a substituted amidine. This reaction proceeds, presumably, via a nucleophilic attack on the nitrile carbon, followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyridopyrimidine scaffold.

General Reaction Scheme:

Caption: General reaction scheme for the synthesis of pyridopyrimidines.

Proposed Reaction Mechanism:

The reaction is proposed to proceed through the following steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of guanidine or amidine on the electrophilic carbon of the nitrile group in this compound. This step is often facilitated by a base, which deprotonates the guanidine or amidine, increasing its nucleophilicity.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the second amino group of the guanidine/amidine moiety attacks the C4 carbon of the pyridine ring. The methoxy group at this position acts as a leaving group, facilitating the ring closure.

  • Aromatization: The final step involves the elimination of methanol and subsequent tautomerization to yield the stable, aromatic pyridopyrimidine ring system.

Caption: Proposed mechanism for the cyclization reaction.

Experimental Protocols

The following protocols provide a general framework for the synthesis of pyridopyrimidines from this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 2-Amino-6-methoxypyrido[3,4-d]pyrimidine using Guanidine Hydrochloride

This protocol describes a representative procedure for the synthesis of the parent 2-aminopyridopyrimidine derivative.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)

  • Anhydrous N,N-Dimethylformamide (DMF) or n-Butanol

  • Diatomaceous earth

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and guanidine hydrochloride (1.2 eq).

  • Solvent and Base Addition: Add anhydrous DMF (or n-butanol) to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the this compound. Begin stirring the suspension. Add sodium ethoxide (2.5 eq) portion-wise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. The product may precipitate upon addition of water.

  • Isolation and Purification: Filter the crude product and wash with water and a small amount of cold ethanol. If the product does not precipitate, extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Workflow_Protocol1 A 1. Reaction Setup - this compound (1.0 eq) - Guanidine HCl (1.2 eq) - Inert atmosphere B 2. Solvent and Base - Anhydrous DMF or n-BuOH - Sodium ethoxide (2.5 eq) A->B C 3. Reaction - Heat to 120-140 °C - Monitor by TLC/LC-MS B->C D 4. Workup - Cool to RT - Quench with water C->D E 5. Isolation & Purification - Filtration or Extraction - Column Chromatography D->E

Caption: Experimental workflow for Protocol 1.

Protocol 2: Synthesis of 2-Substituted-6-methoxypyrido[3,4-d]pyrimidin-4-amines using Amidines

This protocol outlines a general method for synthesizing a library of 2-substituted pyridopyrimidines by varying the amidine reagent.

Materials:

  • This compound

  • Substituted amidine hydrochloride (e.g., acetamidine hydrochloride, benzamidine hydrochloride)

  • 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Diglyme

  • Diatomaceous earth

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq) and the desired substituted amidine hydrochloride (1.2-1.5 eq).

  • Solvent and Base Addition: Add anhydrous DMSO (or diglyme) to the mixture. Add a non-nucleophilic base such as DBU (2.5 eq) or anhydrous potassium carbonate (3.0 eq).

  • Reaction: Heat the reaction mixture to 130-150 °C for 18-36 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Isolation and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.

Data Presentation: Representative Products

R-Group (from Amidine)Product NameMolecular FormulaMolecular Weight ( g/mol )
-H (from Formamidine)6-Methoxypyrido[3,4-d]pyrimidin-4-amineC₈H₈N₄O176.18
-CH₃ (from Acetamidine)2-Methyl-6-methoxypyrido[3,4-d]pyrimidin-4-amineC₉H₁₀N₄O190.20
-Ph (from Benzamidine)2-Phenyl-6-methoxypyrido[3,4-d]pyrimidin-4-amineC₁₄H₁₂N₄O252.27
-NH₂ (from Guanidine)6-Methoxy-pyrido[3,4-d]pyrimidine-2,4-diamineC₈H₉N₅O191.19

References

  • Kumar, A., Rawat, A., & Singh, P. (2021). A comprehensive review on the medicinal chemistry of pyridopyrimidines. European Journal of Medicinal Chemistry, 224, 113709. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Pyridopyrimidines: a review of their synthetic approaches and medicinal applications. Bioorganic & Medicinal Chemistry, 25(15), 3879-3897. [Link]

  • Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & El-Subbagh, H. I. (2018). Pyrido[2,3-d]pyrimidines as a promising scaffold for the design and development of novel anticancer agents. Future Medicinal Chemistry, 10(14), 1735-1756. [Link]

  • Roma, G., Di Braccio, M., Grossi, G., & Leoncini, G. (2000). A review on the synthesis and properties of pyrido[2,3-d]pyrimidines. Il Farmaco, 55(1), 1-18. [Link]

  • Aly, A. A., Bräse, S., & Nieger, M. (2007). Recent advances in the chemistry of pyridopyrimidines. Arkivoc, 2007(1), 236-277. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Push-Pull Fluorescent Dyes from 4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Leveraging the Potential of 4-Methoxynicotinonitrile in Fluorescent Probe Development

The quest for novel fluorophores with tailored photophysical properties is a cornerstone of advancements in cellular imaging, diagnostics, and materials science. Among the vast array of heterocyclic scaffolds utilized in dye synthesis, the nicotinonitrile core offers a versatile platform for creating "push-pull" systems. These systems, characterized by an electron-donating group (the "push") and an electron-withdrawing group (the "pull") connected by a π-conjugated bridge, often exhibit desirable properties such as large Stokes shifts, high quantum yields, and sensitivity to their local environment.

This compound is an exemplary starting material for the synthesis of such dyes. The methoxy group at the 4-position serves as a potent electron-donating group, while the nitrile group and the pyridine ring nitrogen act as electron-withdrawing moieties. This inherent electronic asymmetry makes it a prime candidate for derivatization into highly fluorescent molecules. This application note provides a detailed protocol for the synthesis of a novel fluorescent dye derived from this compound, based on established synthetic strategies for related nicotinonitrile compounds.[1] The proposed synthesis involves a base-catalyzed Knoevenagel condensation, a reliable method for forming carbon-carbon bonds and extending π-conjugation.

Proposed Synthetic Pathway: Knoevenagel Condensation

The following protocol outlines a proposed two-step synthesis of a fluorescent dye from this compound. The first step involves the activation of the methyl group of a suitable reaction partner, followed by a Knoevenagel condensation with an aromatic aldehyde to introduce a styryl moiety, thereby extending the π-conjugated system and creating a push-pull chromophore.

Experimental Protocols

Part 1: Synthesis of an Intermediate Methylene Compound

This initial step is often necessary to create a more reactive species for the subsequent condensation reaction. For this proposed protocol, we will assume the use of a generic active methylene compound that can be coupled with this compound. A common strategy in the synthesis of similar dyes involves the use of malononitrile or its derivatives.[1][2][3]

Materials and Reagents:

  • This compound

  • Malononitrile

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and malononitrile (1.1 eq).

  • Add anhydrous ethanol to dissolve the reactants.

  • Slowly add a solution of sodium ethoxide in ethanol (1.2 eq) to the reaction mixture at room temperature. The addition should be done dropwise to control any exothermic reaction.

  • After the addition is complete, heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash it with cold water, and dry it under a vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality of Experimental Choices:

  • Base Catalyst (Sodium Ethoxide): The ethoxide ion is a strong base that deprotonates the active methylene group of malononitrile, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of the nitrile group on the this compound, initiating the condensation reaction.

  • Anhydrous Conditions: The use of anhydrous ethanol is crucial as the presence of water can quench the ethoxide base and hydrolyze the nitrile groups.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion.

Part 2: Knoevenagel Condensation with an Aromatic Aldehyde

This step introduces the "push" part of the push-pull system, extending the conjugation and leading to a significant bathochromic (red) shift in the absorption and emission spectra. The choice of the aromatic aldehyde can be varied to fine-tune the photophysical properties of the final dye. Here, we use 4-(dimethylamino)benzaldehyde as an example, which contains a strong electron-donating dimethylamino group.

Materials and Reagents:

  • Intermediate from Part 1

  • 4-(Dimethylamino)benzaldehyde

  • Piperidine (as a basic catalyst)

  • Anhydrous toluene or ethanol

  • Dean-Stark apparatus (if using toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the intermediate from Part 1 (1.0 eq) and 4-(dimethylamino)benzaldehyde (1.1 eq) in anhydrous toluene.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from 6 to 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the final fluorescent dye.

Causality of Experimental Choices:

  • Piperidine Catalyst: Piperidine is a mild organic base that facilitates the deprotonation of the active methylene group of the intermediate, forming a nucleophile that attacks the carbonyl carbon of the aldehyde.

  • Azeotropic Removal of Water: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct. Removing water using a Dean-Stark trap shifts the equilibrium towards the formation of the desired product, thus increasing the yield.

  • 4-(Dimethylamino)benzaldehyde: This aldehyde is chosen for its strong electron-donating dimethylamino group, which will create a potent push-pull system in the final dye, likely resulting in fluorescence in the visible region of the spectrum.

Visualization of the Workflow

Synthesis_Workflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Knoevenagel Condensation start1 This compound + Malononitrile react1 Dissolve in Anhydrous Ethanol start1->react1 add_base Add Sodium Ethoxide react1->add_base reflux1 Reflux (4-6h) add_base->reflux1 workup1 Aqueous Workup & Precipitation reflux1->workup1 purify1 Purification (Recrystallization) workup1->purify1 intermediate Intermediate Product purify1->intermediate start2 Intermediate + 4-(Dimethylamino)benzaldehyde intermediate->start2 react2 Dissolve in Anhydrous Toluene start2->react2 add_cat Add Piperidine react2->add_cat reflux2 Reflux with Dean-Stark (6-24h) add_cat->reflux2 workup2 Solvent Removal reflux2->workup2 purify2 Purification (Column Chromatography) workup2->purify2 final_product Final Fluorescent Dye purify2->final_product

Caption: Proposed two-part synthesis workflow for a fluorescent dye.

Data Presentation: Expected Photophysical Properties

The photophysical properties of the synthesized dye are expected to be influenced by the solvent polarity due to the push-pull nature of the molecule. A summary of anticipated data is presented below. Actual values would need to be determined experimentally.

PropertyExpected Range/Behavior
Absorption Maximum (λabs) 400 - 500 nm, with a potential red-shift in more polar solvents (positive solvatochromism).[4]
Emission Maximum (λem) 500 - 650 nm, with a significant red-shift in more polar solvents due to stabilization of the excited state.[4]
Stokes Shift Expected to be large (> 100 nm), which is advantageous for minimizing self-quenching and improving detection sensitivity.[1]
Quantum Yield (ΦF) Highly variable (0.1 - 0.9), dependent on solvent and molecular rigidity.[1][5]
Molar Absorptivity (ε) High (> 20,000 M-1cm-1), indicative of a strong electronic transition.[5][6]

Logical Relationships in Push-Pull Dye Design

The design of push-pull fluorescent dyes is a rational process based on fundamental electronic principles. The following diagram illustrates the key relationships.

Push_Pull_Logic This compound This compound EDG EDG This compound->EDG Methoxy Group EWG EWG This compound->EWG Nitrile & Pyridine Electron Donating Group (EDG) Electron Donating Group (EDG) π-Conjugated System π-Conjugated System Push-Pull System Push-Pull System π-Conjugated System->Push-Pull System Electron Withdrawing Group (EWG) Electron Withdrawing Group (EWG) Intramolecular Charge Transfer (ICT) Intramolecular Charge Transfer (ICT) Push-Pull System->Intramolecular Charge Transfer (ICT) Fluorescence Fluorescence Intramolecular Charge Transfer (ICT)->Fluorescence Large Stokes Shift Large Stokes Shift Intramolecular Charge Transfer (ICT)->Large Stokes Shift Solvatochromism Solvatochromism Intramolecular Charge Transfer (ICT)->Solvatochromism EDG->Push-Pull System EWG->Push-Pull System

Caption: Logical relationships in the design of push-pull fluorescent dyes.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published synthetic methodologies for analogous dye systems.[1][7][8][9] The trustworthiness of these protocols is rooted in the predictability of the Knoevenagel condensation and the principles of physical organic chemistry that govern the behavior of push-pull fluorophores.

For self-validation, it is imperative to characterize the synthesized intermediate and final products thoroughly. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and purity of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

  • UV-Visible and Fluorescence Spectroscopy: To characterize the photophysical properties of the final dye in various solvents.

By systematically applying these analytical methods, a researcher can validate the successful synthesis of the target fluorescent dye and accurately characterize its properties, ensuring the reliability and reproducibility of the results.

References

  • Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. (n.d.). Request PDF. Retrieved from [Link]

  • Development of Fluorescence Imaging Probes for Nicotinic Acetylcholine α4β2* Receptors. (n.d.). ScienceDirect. Retrieved from [Link]

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Synthesis routes of fluorescent dyes. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorescent probe as well as preparation method and application thereof. (n.d.). Google Patents.
  • Near-infrared fluorescent probe based on rhodamine derivative for detection of NADH in live cells. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. (2022). MDPI. Retrieved from [Link]

  • Photophysical properties of the different push-pull dyes in acetonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Fluorescent Dyes for Polyolefin Fibers and their Fluorescence Emission Properties. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and photophysical properties of a new type of merocyanine dye based on N-methyl derivatives of 4-aryl-2-(1-hydroxy-4-nitronaphthalen-2-yl)cyclopenta[b]pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors. (2021). Frontiers. Retrieved from [Link]

  • Rapid and complete prediction of Madder natural dyes' color and properties through computational method. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis of Dyes. (n.d.). Ursinus Digital Commons. Retrieved from [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Retrieved from [Link]

  • Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Dyes and the Textile Industry. (n.d.). ResearchGate. Retrieved from [Link]

  • New application of fluorescent organotin compounds derived from Schiff bases: synthesis, X-ray structures, photophysical properties, cytotoxicity and fluorescent bioimaging. (n.d.). Journal of Materials Chemistry B. Retrieved from [Link]

  • Synthesis of fluorescent dyes based on the electron-withdrawing core of malononitrile and construction of viscosity-sensitive AIE probe with large Stokes shift for lipid droplets imaging. (2024). ResearchGate. Retrieved from [Link]

  • CHEM254 Experiment 4 Combinatorial Synthesis of an Azo Dye. (n.d.). Dominican University. Retrieved from [Link]

  • Synthesis and Characterization of MIPs for Selective Removal of Textile Dye Acid Black-234 from Wastewater Sample. (2023). MDPI. Retrieved from [Link]

  • Monochlorotetrazinyl Reactive Dyes: Synthesis and Characterization. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Azo Dyes Demystified: The Chemistry Behind Methyl Orange Synthesis. (2024). YouTube. Retrieved from [Link]

Sources

Application of 4-Methoxynicotinonitrile in the Synthesis of Kinase Inhibitors: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nicotinonitrile Scaffold in Kinase Inhibitor Design

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.[2]

Among the myriad of heterocyclic scaffolds employed in the design of kinase inhibitors, the pyridopyrimidine core stands out for its structural resemblance to the purine ring of ATP, allowing it to effectively compete for the ATP-binding site of kinases.[3] A key precursor in the construction of the versatile pyrido[2,3-d]pyrimidine scaffold is ortho-aminonicotinonitrile. This application note focuses on the utility of a strategically substituted precursor, 4-methoxynicotinonitrile , in the synthesis of potent and selective kinase inhibitors.

The presence of the methoxy group at the 4-position and the nitrile group at the 3-position of the pyridine ring imparts unique reactivity and allows for the facile construction of the fused pyrimidine ring system. The electron-donating methoxy group can influence the electron density of the pyridine ring, potentially modulating the binding affinity of the final inhibitor to its target kinase. The nitrile group, along with an adjacent amino group (formed in situ), is the key functionality that drives the cyclization to form the pyrimidine ring.

This guide will provide a detailed overview of the chemical principles, a representative synthetic protocol, and key considerations for utilizing this compound as a building block in the synthesis of kinase inhibitors, with a focus on Janus Kinase (JAK) and Pim-1 kinase inhibitors.[4][5]

Synthetic Strategy: Leveraging the Reactivity of this compound

The primary synthetic utility of this compound in this context lies in its conversion to a 2-amino-4-methoxynicotinonitrile derivative, which then serves as the direct precursor to the pyrido[2,3-d]pyrimidine core. This transformation is typically achieved through a multi-step sequence that begins with the activation of the pyridine ring, followed by the introduction of an amino group at the 2-position.

A common and effective method for the synthesis of the pyrido[2,3-d]pyrimidine scaffold involves the reaction of an ortho-aminonicotinonitrile with a suitable reagent to form the fused pyrimidine ring.[6] This can be achieved through various cyclization strategies, including reaction with formamide, urea, or guanidine derivatives.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Core Scaffold Construction cluster_1 Pyrido[2,3-d]pyrimidine Formation cluster_2 Final Inhibitor Synthesis A This compound B Activation of Pyridine Ring (e.g., N-oxidation or halogenation) A->B Reagents: m-CPBA or NBS C Introduction of Amino Group at C2 (e.g., Nucleophilic Substitution) B->C Reagents: Aminating agent D 2-Amino-4-methoxynicotinonitrile Derivative C->D Workup/Purification E Cyclization Reaction D->E Reagents: Formamide, Urea, or Guanidine derivative F Pyrido[2,3-d]pyrimidine Core E->F G Functionalization/Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) F->G Coupling partners H Final Kinase Inhibitor G->H

Caption: General synthetic workflow for kinase inhibitors from this compound.

Detailed Protocol: Synthesis of a Representative Pyrido[2,3-d]pyrimidine Kinase Inhibitor Intermediate

This protocol outlines a representative synthesis of a 2,4-diaminopyrido[2,3-d]pyrimidine intermediate, a common core structure in many kinase inhibitors, starting from this compound.

PART 1: Synthesis of 2-Amino-4-methoxynicotinonitrile

This part of the protocol is based on established methods for the amination of pyridines.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

  • Ammonia (gas or solution in dioxane)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • N-Oxidation: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound-N-oxide.

  • Activation and Amination: To the crude N-oxide, add POCl₃ (3.0 eq) and heat the mixture at 100 °C for 2 hours. Cool the reaction mixture to room temperature and carefully quench with ice. Neutralize with a saturated NaHCO₃ solution. Extract the product with ethyl acetate. The combined organic layers are then treated with a solution of ammonia in dioxane and heated in a sealed tube at 120 °C for 12 hours.

  • Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford 2-amino-4-methoxynicotinonitrile.

PART 2: Synthesis of the Pyrido[2,3-d]pyrimidine Core

This part of the protocol is adapted from the known synthesis of pyrido[2,3-d]pyrimidines from ortho-aminonicotinonitriles.[6]

Materials:

  • 2-Amino-4-methoxynicotinonitrile (from Part 1)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Cyclization: To a solution of sodium ethoxide (2.0 eq) in absolute ethanol, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.

  • Add 2-amino-4-methoxynicotinonitrile (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with acetic acid. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the desired 2,4-diamino-7-methoxypyrido[2,3-d]pyrimidine.

Reaction Step Key Reagents Typical Conditions Purpose
N-Oxidation This compound, m-CPBADCM, 0 °C to RT, 4-6 hActivates the pyridine ring for subsequent nucleophilic substitution.
Amination This compound-N-oxide, POCl₃, Ammonia100-120 °C, 12-14 hIntroduces the crucial amino group at the 2-position.
Cyclization 2-Amino-4-methoxynicotinonitrile, Guanidine HCl, NaOEtEthanol, Reflux, 8-12 hForms the fused pyrimidine ring to create the core scaffold.

Application in Kinase Inhibitor Synthesis: A Case Study on Pim-1 Kinase Inhibitors

The 2,4-diamino-7-methoxypyrido[2,3-d]pyrimidine core synthesized above is a versatile intermediate for the development of various kinase inhibitors. For instance, it can be further functionalized to generate potent Pim-1 kinase inhibitors. Pim-1 is a serine/threonine kinase that is overexpressed in several types of cancer, making it an attractive therapeutic target.[4]

The synthesis of Pim-1 inhibitors would typically proceed via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, at the 4-amino position of the pyrido[2,3-d]pyrimidine core. This allows for the introduction of various aryl or heteroaryl moieties that can occupy the ATP-binding pocket of the kinase and contribute to the inhibitor's potency and selectivity.

G cluster_0 Pim-1 Inhibitor Synthesis cluster_1 Mechanism of Action A 2,4-Diamino-7-methoxypyrido[2,3-d]pyrimidine B Pd-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) A->B D Final Pim-1 Kinase Inhibitor B->D Formation of C-N bond C Aryl/Heteroaryl Halide C->B E Pim-1 Kinase H Phosphorylated Substrate E->H Phosphorylation F ATP F->E G Substrate G->E I Pim-1 Inhibitor I->E Inhibition

Caption: Synthesis and mechanism of a hypothetical Pim-1 inhibitor.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors, particularly those based on the pyrido[2,3-d]pyrimidine scaffold. Its strategic substitution allows for the efficient construction of the core heterocyclic system and provides a handle for further functionalization to optimize potency and selectivity. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their kinase inhibitor discovery programs. Future work in this area could focus on the development of novel multicomponent reactions involving this compound to further streamline the synthesis of complex kinase inhibitors and expand the accessible chemical space.[7][8]

References

  • Tofacitinib synthesis - UNL. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances.
  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (n.d.). Der Pharma Chemica.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • TOFACITINIB 的合成, トファシチニブ, Тофацитиниб, توفاسيتين يب SPECTRAL VISIT. (2015).
  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2023). Highlights in Science, Engineering and Technology.
  • Synthesis of pyrido[2,3-d]pyrimidine derivatives 43 and 44. (n.d.).
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Pharmaceuticals.
  • Multicomponent Reaction-Assisted Drug Discovery: A Time - CNR-IRIS. (2023). Retrieved January 11, 2026, from [Link]

  • Synthesis of Tofacitinib. (2013). Chinese Journal of Pharmaceuticals.
  • Multi-component reactions – Knowledge and References. (n.d.). Taylor & Francis.
  • (12) Patent Application Publication (10) Pub. No.: US 2016/0122354 A1. (2016).
  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (2021). Journal of Medicinal Chemistry.
  • Graphical synthetic routes of tofacitinib. (n.d.).
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2022).
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (2022). Scientific Reports.
  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2023). Highlights in Science, Engineering and Technology.
  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. (2024). Journal of Biomolecular Structure & Dynamics.
  • Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. (2006). Journal of Medicinal Chemistry.
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2024).
  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. (2024). Frontiers in Medicine.
  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (2024). Journal of Biomolecular Structure & Dynamics.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2022).
  • Pfizer's approaches to the synthesis of tofacitinib. Reagents and conditions. (n.d.).

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Scale-Up Synthesis of 4-Methoxynicotinonitrile for Pilot Plant Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Methoxynicotinonitrile

This compound stands as a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its pyridine core, adorned with a methoxy and a nitrile group, offers versatile handles for molecular elaboration, making it a sought-after building block in medicinal chemistry and drug development. The transition from laboratory-scale synthesis to pilot plant production is a critical juncture in the journey of a drug candidate from discovery to market. This application note provides a comprehensive guide for the safe, efficient, and scalable production of this compound, addressing the nuanced challenges of process scale-up for researchers, scientists, and drug development professionals. Our focus is to deliver a scientifically robust and field-proven protocol that ensures not only high yield and purity but also operational safety and environmental responsibility.

Synthetic Strategy: A Mechanistic Approach to Scalability

The chosen synthetic route for the pilot-plant scale production of this compound is the nucleophilic aromatic substitution (SNAr) of 4-chloronicotinonitrile with sodium methoxide. This method is selected for its high atom economy, favorable reaction kinetics, and the ready availability of the starting materials.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established SNAr mechanism. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the aromatic system towards nucleophilic attack. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bearing the chlorine, a good leaving group. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex, which is the rate-determining step of the reaction. The negative charge is delocalized over the aromatic ring and the nitrile group, stabilizing the intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired this compound.[1][2]

Understanding this mechanism is paramount for process optimization and troubleshooting during scale-up. For instance, the rate of reaction is influenced by the concentration of both reactants and the reaction temperature. Furthermore, the choice of solvent is critical, as it must solubilize the reactants and facilitate the ionic reaction.

Process Safety Management: A Pillar of Pilot Plant Operations

Scaling up chemical synthesis introduces heightened risks that necessitate a robust process safety management (PSM) program. The synthesis of this compound involves the handling of hazardous materials, including the highly corrosive and flammable sodium methoxide. A comprehensive risk assessment should be conducted prior to commencing any pilot plant activities.

Key Safety Considerations:

  • Sodium Methoxide Handling: Sodium methoxide is a strong base and is highly reactive with water and protic solvents. It is typically handled as a solution in methanol. All transfers and handling should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.[3] Personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles, is mandatory.[4]

  • Exothermic Reaction: The reaction between 4-chloronicotinonitrile and sodium methoxide is exothermic. Adequate cooling capacity and temperature monitoring are crucial to prevent thermal runaway.

  • Waste Disposal: The reaction quench and work-up generate an aqueous waste stream containing methanol and sodium chloride. This waste must be neutralized and disposed of in accordance with local environmental regulations.[5][6]

Pilot Plant Synthesis Protocol

This protocol is designed for the synthesis of this compound on a multi-kilogram scale in a pilot plant setting. All operations should be performed by trained personnel in a controlled environment with appropriate engineering controls.

Reagents and Equipment
Reagent/EquipmentGradeSupplier (Example)Notes
4-Chloronicotinonitrile≥98%Sigma-Aldrich
Sodium Methoxide (25% in Methanol)SolutionBASFHandle under inert atmosphere.
MethanolAnhydrousFisher Scientific
TolueneAnhydrousVWR
Hydrochloric Acid (2M)AqueousJ.T. BakerFor neutralization.
Saturated Sodium Bicarbonate SolutionAqueousIn-house preparation
Saturated Sodium Chloride Solution (Brine)AqueousIn-house preparation
Anhydrous Magnesium SulfateGranularAcros Organics
Glass-lined Reactor (e.g., 100 L)-PfaudlerEquipped with overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
Addition Funnel (e.g., 20 L)--For controlled addition of reagents.
Filter-Dryer or Centrifuge--For product isolation.
Vacuum Oven--For drying the final product.
Step-by-Step Procedure

1. Reactor Preparation and Inerting:

  • Ensure the glass-lined reactor is clean, dry, and free from any contaminants.

  • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

2. Charging of Reactants:

  • Charge the reactor with 4-chloronicotinonitrile (e.g., 10.0 kg, 72.2 mol).

  • Add anhydrous methanol (e.g., 40 L) to the reactor and stir to dissolve the 4-chloronicotinonitrile.

3. Reaction Setup and Cooldown:

  • Cool the reactor contents to 0-5 °C using a suitable cooling system.

  • In a separate, dry, and inerted vessel, measure the required volume of sodium methoxide solution in methanol (e.g., 31.2 L of 25% w/w solution, ~78.0 mol, 1.08 equivalents).

4. Controlled Addition of Sodium Methoxide:

  • Slowly add the sodium methoxide solution to the stirred reactor solution via an addition funnel over a period of 2-3 hours.

  • CRITICAL: Monitor the internal temperature closely and maintain it below 10 °C throughout the addition. The reaction is exothermic.

5. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by a suitable method (e.g., HPLC or GC) to confirm the consumption of the starting material.

6. Reaction Quenching:

  • Once the reaction is complete, cool the reactor contents back to 0-5 °C.

  • CAUTION: Prepare a quenching solution of 2M hydrochloric acid (approximately 10 L). Slowly and carefully add the acidic solution to the reaction mixture to neutralize the excess sodium methoxide. The quench process is exothermic and will generate gas. Ensure adequate venting.[5][7] The final pH of the aqueous layer should be between 6 and 7.

7. Work-up and Extraction:

  • Add water (e.g., 20 L) and toluene (e.g., 30 L) to the reactor.

  • Stir the mixture vigorously for 15-20 minutes, then stop stirring and allow the layers to separate.

  • Separate the lower aqueous layer and transfer the upper organic (toluene) layer to a clean vessel.

  • Extract the aqueous layer with toluene (2 x 15 L).

  • Combine all the organic layers.

  • Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (1 x 10 L) and saturated sodium chloride solution (brine) (1 x 10 L).

8. Drying and Solvent Removal:

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

9. Product Isolation and Purification (Crystallization):

  • The crude this compound is obtained as a solid or oil.

  • For purification, dissolve the crude product in a minimal amount of a suitable hot solvent. Based on the polarity of the molecule, a mixed solvent system such as methanol/water or ethanol/water is a good starting point for crystallization trials.[8][9] Toluene or ethyl acetate could also be effective.[10]

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration using a filter-dryer or centrifuge.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Expected Yield and Purity
  • Yield: 85-95%

  • Purity: >99% (as determined by HPLC and NMR)

Visualizing the Process

Reaction Pathway

Reaction_Pathway 4-Chloronicotinonitrile 4-Chloronicotinonitrile SNAr Reaction SNAr Reaction 4-Chloronicotinonitrile->SNAr Reaction Sodium Methoxide Sodium Methoxide Sodium Methoxide->SNAr Reaction Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->SNAr Reaction Meisenheimer Complex Meisenheimer Complex SNAr Reaction->Meisenheimer Complex Rate-determining step This compound This compound Meisenheimer Complex->this compound Sodium Chloride Sodium Chloride Meisenheimer Complex->Sodium Chloride

Caption: SNAr synthesis of this compound.

Pilot Plant Workflow

Pilot_Plant_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification Reactor_Prep Reactor Preparation & Inerting Charge_Reactants Charge 4-Chloronicotinonitrile & Methanol Reactor_Prep->Charge_Reactants Cooldown Cool to 0-5 °C Charge_Reactants->Cooldown Reagent_Addition Slow Addition of Sodium Methoxide Cooldown->Reagent_Addition Reaction_Monitoring Monitor Progress (HPLC/GC) Reagent_Addition->Reaction_Monitoring Quench Quench with 2M HCl Reaction_Monitoring->Quench Extraction Extraction with Toluene Quench->Extraction Wash Wash with NaHCO3 & Brine Extraction->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Crystallization Crystallization Dry_Concentrate->Crystallization Isolate_Dry Isolate & Dry Product Crystallization->Isolate_Dry Final_Product Final_Product Isolate_Dry->Final_Product

Caption: Pilot Plant Workflow for this compound Synthesis.

Conclusion

The successful scale-up of this compound synthesis hinges on a thorough understanding of the underlying chemical principles, meticulous process control, and an unwavering commitment to safety. The protocol detailed in this application note provides a robust framework for achieving high-yield, high-purity production in a pilot plant setting. By adhering to these guidelines, researchers and drug development professionals can confidently and safely advance their projects from the laboratory to larger-scale manufacturing, thereby accelerating the delivery of innovative medicines to patients.

References

  • XCHEMI. (n.d.). How to quench sodium methoxide? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sodium Methoxide. Retrieved from [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Self-Heating Substances and Mixtures. Retrieved from [Link]

  • University of Rochester. (n.d.). Guide for crystallization. Retrieved from [Link]

  • SCI. (n.d.). CHEMICAL INTERESTERIFICATION – PROCESS AND SAFETY MANAGEMENT. Retrieved from [Link]

  • University of Washington. (2018, March 5). Sodium-quench-reaction-gone-bad.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). US4051140A - Preparation of pyridines and nicotinonitrile from piperidines.
  • ResearchGate. (2020, March). NaCl recovery from organic pollutants-containing salt waste via dual effects of aqueous two-phase systems (ATPS) and crystal regulation with acetone. Retrieved from [Link]

  • National Institutes of Health. (2020, August 10). Solute displacement in the aqueous phase of water–NaCl–organic ternary mixtures relevant to solvent-driven water treatment. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • University of California, Irvine. (n.d.). How to Grow Crystals. Retrieved from [Link]

  • Quora. (2016, May 23). Why do I get solid sodium chloride if I mix sodium chloride(aq) with methanol? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 11). 7.12: Testing Mixed Solvents for Crystallization. Retrieved from [Link]

Sources

Application Note: A Validated RP-HPLC Method for the Quantification of 4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 4-Methoxynicotinonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its accurate quantification critical for quality control and process monitoring. The described method utilizes a C18 stationary phase with a UV detector, offering a reliable and readily implementable solution for researchers, scientists, and drug development professionals. All validation procedures adhere to the standards set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Rationale

This compound is a substituted pyridine derivative whose purity and concentration are critical quality attributes in multi-step synthetic processes. The presence of a polar nitrile group and a methoxy-substituted aromatic ring gives the molecule a moderate polarity, making it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is a widely adopted technique in the pharmaceutical industry due to its versatility, high resolution, and suitability for a broad range of analytes.[4]

The selection of RP-HPLC for this application is based on the following considerations:

  • Analyte Polarity: this compound's structure suggests sufficient hydrophobicity to be retained on a non-polar C18 stationary phase while being polar enough for elution with a common aqueous-organic mobile phase.[4][5]

  • UV Absorbance: The presence of the pyridine ring, a chromophore, allows for sensitive and specific detection using a UV-Vis spectrophotometric detector. Aromatic systems typically exhibit strong absorbance in the UV region, providing a robust signal for quantification.[6]

  • Method Robustness and Transferability: RP-HPLC methods are generally robust and can be easily transferred between laboratories, which is a significant advantage in a regulated environment.

This document provides a comprehensive guide, from the initial method development rationale to a detailed, step-by-step validation protocol, ensuring the method's suitability for its intended purpose.

Proposed Analytical Method: RP-HPLC with UV Detection

Chromatographic Principle

The method is based on the principle of reverse-phase chromatography, where the stationary phase is non-polar (octadecylsilyl-bonded silica, C18) and the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent.[7] The separation of this compound from potential impurities is achieved based on its differential partitioning between the stationary and mobile phases. The organic modifier in the mobile phase (acetonitrile) is varied to control the elution strength and achieve optimal retention and peak shape.

Instrumentation and Consumables
  • HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point for method development.[8]

  • Data Acquisition and Processing Software: Chromatography data system (CDS) for instrument control, data acquisition, and analysis.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Syringe Filters: 0.45 µm PVDF or PTFE.

Reagents and Solutions
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄): Analytical reagent grade.

  • This compound Reference Standard: Of known purity.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. This acidic mobile phase helps to ensure consistent peak shapes for polar, ionizable compounds.[9]

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended. This ensures that the sample solvent is compatible with the mobile phase, preventing peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

The following conditions are a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program 0-10 min: 30-70% B10-12 min: 70% B12-13 min: 70-30% B13-15 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm (based on the UV absorbance of similar aromatic nitriles)

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended application, in accordance with ICH Q2(R1) guidelines.[1][2][3]

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting a working standard solution (e.g., 25 µg/mL) multiple times (n=5). The acceptance criteria are defined in the table below.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Workflow for Analytical Method Development and Validation

Method_Development_Validation_Workflow cluster_validation Validation Parameters A Define Analytical Target Profile B Literature Search & Physicochemical Property Assessment A->B C Method Development & Optimization (Column, Mobile Phase, Detector) B->C D Pre-Validation Check (System Suitability) C->D D->C Fail E Method Validation (ICH Q2(R1) Parameters) D->E Pass E->C Fail F Specificity E->F G Linearity & Range E->G H Accuracy & Precision E->H I LOD & LOQ E->I J Robustness E->J K Finalized & Approved Analytical Method F->K All Parameters Meet Acceptance Criteria G->K All Parameters Meet Acceptance Criteria H->K All Parameters Meet Acceptance Criteria I->K All Parameters Meet Acceptance Criteria J->K All Parameters Meet Acceptance Criteria

Sources

Application Notes & Protocols for the In Vitro Biological Screening of Novel 4-Methoxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents.

Introduction: The Rationale for Screening 4-Methoxynicotinonitrile Derivatives

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antitumor properties.[1] The incorporation of a 4-methoxy group can significantly alter the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacological profile. The initial evaluation of novel this compound derivatives, therefore, requires a systematic and robust in vitro screening cascade to identify promising lead compounds for further development.

This guide provides a comprehensive framework for the initial biological characterization of these novel compounds. We will detail a logical, tiered approach, beginning with a broad assessment of cytotoxicity to determine general efficacy, followed by more nuanced assays to elucidate the primary mechanisms of action, specifically apoptosis induction and cell cycle disruption. The protocols herein are designed to be self-validating, incorporating essential controls and providing a clear rationale for each experimental step.

The In Vitro Screening Cascade: A Multi-Faceted Approach

A successful screening strategy does not rely on a single assay but rather on a cascade of complementary experiments. This approach allows for the efficient filtering of a library of novel compounds, prioritizing those with the most promising therapeutic potential while simultaneously gathering mechanistic insights.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Lead Optimization Primary Cytotoxicity Assay (MTT) Secondary1 Apoptosis Assay (Annexin V/PI) Primary->Secondary1 Active Compounds Secondary2 Cell Cycle Analysis (PI Staining) Primary->Secondary2 Active Compounds LeadOpt Target Identification, In Vivo Studies, etc. Secondary1->LeadOpt Confirmed Mechanism Secondary2->LeadOpt Confirmed Mechanism

Caption: A tiered workflow for screening novel this compound derivatives.

Foundational Considerations for Robust Screening

3.1. Cell Line Selection The choice of cell lines is critical and should be guided by the therapeutic hypothesis. For anticancer screening, a panel of cell lines representing different tumor types is recommended. For instance, studies on other nicotinonitrile derivatives have utilized cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) to assess cytotoxic activity.[2][3] It is also prudent to include a non-cancerous cell line (e.g., HEK293) to assess the selectivity index (SI), a measure of a compound's toxicity towards cancer cells versus normal cells.[4][5]

3.2. Compound Handling and Solubilization Novel compounds are typically dissolved in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of the vehicle (DMSO) in the cell culture medium is non-toxic, typically ≤0.5%, as higher concentrations can independently affect cell viability. A vehicle control (cells treated with the same final concentration of DMSO) must be included in every experiment.

3.3. Controls: The Cornerstone of Valid Data

  • Negative Control: Untreated cells that represent baseline viability (100%).

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This ensures that the solvent itself does not impact the results.

  • Positive Control: A well-characterized drug known to induce the expected effect (e.g., Doxorubicin for cytotoxicity and apoptosis). This validates that the assay system is working correctly.

Protocol 1: Primary Screening - Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[5]

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Novel this compound derivatives (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compounds and the positive control (Doxorubicin) in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Ensure to include negative and vehicle controls. A typical concentration range for initial screening is 0.1 to 100 µM.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The incubation time should be optimized based on the doubling time of the cell line.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell viability by 50%, is determined by plotting a dose-response curve (percent viability vs. log concentration) using non-linear regression analysis in software like GraphPad Prism.[6]

Example Data Presentation

Table 1: Cytotoxicity (IC₅₀ in µM) of Novel Derivatives After 48h Treatment

Compound MCF-7 (Breast Cancer) HCT-116 (Colon Cancer) HEK293 (Normal Kidney) Selectivity Index (SI) for HCT-116
Derivative A 15.2 ± 1.8 8.4 ± 0.9 45.1 ± 3.5 5.37
Derivative B 48.6 ± 4.1 35.7 ± 2.9 >100 >2.80
Doxorubicin 0.9 ± 0.1 1.2 ± 0.2 5.8 ± 0.6 4.83

Data are presented as mean ± standard deviation from three independent experiments.

Protocol 2: Apoptosis Induction Analysis via Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these exposed PS residues.[7][8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[6]

G cluster_0 Cell Populations cluster_1 Mechanism viable Viable Annexin V: Negative PI: Negative ps PS Translocation viable->ps Apoptotic Signal early Early Apoptotic Annexin V: Positive PI: Negative mem Membrane Compromise early->mem Progression late Late Apoptotic/Necrotic Annexin V: Positive PI: Positive necrotic Primary Necrotic Annexin V: Negative PI: Positive

Caption: Differentiating cell populations with Annexin V and PI staining.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the novel compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include negative, vehicle, and positive controls.

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellets twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

Principle: Cell cycle analysis by flow cytometry quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[9] Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase, which are actively synthesizing DNA, have an intermediate DNA content.

G cluster_0 Cell Cycle Phases cluster_1 Compound Action G1 G0/G1 Phase (2n DNA) S S Phase (2n -> 4n DNA) G1->S Progression Block1 G1 Arrest G1->Block1 G2M G2/M Phase (4n DNA) S->G2M Progression Block2 S Arrest S->Block2 G2M->G1 Mitosis Block3 G2/M Arrest G2M->Block3

Caption: Potential points of cell cycle arrest induced by test compounds.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the novel compounds at their IC₅₀ concentrations for a relevant time period (e.g., 24 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and preserves their DNA.[9] Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C. This step is crucial to ensure that PI only stains DNA, as it can also bind to double-stranded RNA.

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL. Incubate in the dark for 15-30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the fluorescence signal.[10] Collect at least 10,000 events per sample. The data can be analyzed using software like FlowJo or FCS Express to generate histograms and quantify the percentage of cells in each phase of the cell cycle.

By following this structured screening cascade, researchers can effectively characterize the in vitro biological activity of novel this compound derivatives, generating the critical data needed to identify promising candidates for the next stage of drug development.

References

  • Al-Ostath, A., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. PubMed. Retrieved from [Link]

  • Jo, A., et al. (2016). Assaying cell cycle status using flow cytometry. PMC - NIH. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. Retrieved from [Link]

  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • MDPI. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Kits for Detection & Assays. Retrieved from [Link]

  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structure, and biological activity of 2,6-diazido-4-methylnicotinonitrile derivatives. Retrieved from [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]

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The Strategic Application of 4-Methoxynicotinonitrile in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Pyridine Building Block

In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental profiles, the strategic selection of starting materials is paramount. 4-Methoxynicotinonitrile, a functionalized pyridine derivative, represents a versatile yet underutilized scaffold for the construction of complex bioactive molecules. Its unique arrangement of a methoxy group, a nitrile moiety, and a pyridine core offers a rich platform for a diverse array of chemical transformations. This application note serves as a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry, detailing the synthetic utility of this compound and providing robust protocols for its application in the development of potential fungicides, herbicides, and insecticides. While not a widely documented precursor for existing commercial agrochemicals, its chemical functionalities suggest its potential as a key intermediate in the synthesis of future active ingredients.

Core Chemical Attributes and Reactivity Profile

This compound's synthetic potential is rooted in the distinct reactivity of its functional groups:

  • The Nitrile Group: A versatile handle for conversion into amines, carboxylic acids, amides, and various heterocyclic systems.

  • The Methoxy Group: Can act as a directing group in electrophilic aromatic substitution or be demethylated to reveal a reactive hydroxyl group.

  • The Pyridine Ring: A key structural motif in numerous successful agrochemicals, known for its ability to interact with biological targets and its metabolic stability.

This combination allows for a modular approach to library synthesis, enabling the exploration of a wide chemical space in the quest for new agrochemical leads.

Application in the Synthesis of Bioactive Scaffolds

The following sections provide detailed protocols and the underlying chemical principles for leveraging this compound in the synthesis of promising agrochemical scaffolds.

Synthesis of Nicotinamide Derivatives as Potential Fungicides

Many modern fungicides, such as boscalid, are based on a nicotinamide or related picolinamide scaffold. The nitrile group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various anilines or other amino-containing fragments to generate libraries of potential fungicidal compounds.

Workflow for the Synthesis of Nicotinamide Derivatives

A This compound B Hydrolysis A->B H2SO4, H2O, heat C 4-Methoxynicotinic Acid B->C D Activation (e.g., SOCl2) C->D E 4-Methoxynicotinoyl Chloride D->E G Amide Coupling E->G F Amine (R-NH2) F->G H N-Substituted-4-methoxynicotinamide G->H A This compound B N-Oxidation A->B m-CPBA C 4-Methoxy-1-oxopyridine-3-carbonitrile B->C D Chlorination (e.g., POCl3) C->D E 2-Chloro-4-methoxynicotinonitrile D->E G SNAr Reaction E->G F Nucleophile (Nu-H) F->G H 2-Substituted-4-methoxynicotinonitrile G->H

Application Note: 4-Methoxynicotinonitrile as a Versatile Precursor for PET Radiotracer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of radiopharmaceutical chemistry and molecular imaging.

Introduction: Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the in vivo distribution of molecules labeled with positron-emitting radionuclides.[1][2] Among these, fluorine-18 (¹⁸F, t½ ≈ 109.8 min) and carbon-11 (¹¹C, t½ ≈ 20.4 min) are the most widely used isotopes due to their favorable decay characteristics.[2][3] The development of novel PET radiotracers requires robust and efficient radiolabeling methodologies. 4-Methoxynicotinonitrile stands out as a particularly valuable precursor for this purpose, offering two distinct and highly effective pathways for introducing either ¹⁸F or ¹¹C into a pyridine scaffold.

The strategic placement of the methoxy group at the 4-position and a nitrile group at the 3-position of the pyridine ring creates a unique chemical environment. The nitrogen heteroatom and the electron-withdrawing nitrile group activate the C4 position, making the methoxy group a suitable leaving group for nucleophilic aromatic substitution (SNAr) with [¹⁸F]fluoride.[2] Alternatively, the methoxy group can be demethylated to its corresponding pyridinol, which serves as an excellent nucleophile for subsequent O-methylation using ¹¹C-labeled methylating agents like [¹¹C]CH₃I or [¹¹C]CH₃OTf.[3][4] This dual reactivity makes this compound a versatile and efficient starting point for the synthesis of a variety of PET tracers.

Section 1: The Chemistry of Radiolabeling with this compound

Pathway A: [¹⁸F]Fluorination via Nucleophilic Aromatic Substitution (SNAr)

The direct radiofluorination of this compound to produce [¹⁸F]4-fluoronicotinonitrile is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This is one of the most common methods for generating ¹⁸F-labeled arenes for PET imaging.[5][6]

Mechanism Rationale: The pyridine ring is inherently electron-deficient compared to a benzene ring, which facilitates nucleophilic attack.[2] This effect is significantly enhanced by the presence of the strongly electron-withdrawing nitrile (-CN) group positioned meta to the methoxy leaving group. The combined electron-withdrawing effects of the ring nitrogen and the nitrile group sufficiently stabilize the negatively charged Meisenheimer complex intermediate, which forms upon the attack of the [¹⁸F]fluoride ion at the C4 position.[5][7] Subsequent expulsion of the methoxide ion (-OCH₃) yields the desired [¹⁸F]4-fluoronicotinonitrile. SNAr reactions on heteroaromatic systems like pyridine are often more efficient than on corresponding benzene rings, sometimes negating the need for harsh reaction conditions.[1][2]

Pathway B: [¹¹C]Methylation via a Demethylated Precursor

The synthesis of [¹¹C]this compound requires a two-step approach starting from the parent compound. First, the stable this compound is chemically demethylated to form the 4-hydroxynicotinonitrile precursor. This "cold" (non-radioactive) synthesis step is performed beforehand. The resulting hydroxyl group is then radiolabeled in a second, rapid step using a reactive [¹¹C]methylating agent.

Mechanism Rationale: The most common and reactive agents for ¹¹C-methylation are [¹¹C]methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[3][4] The 4-hydroxynicotinonitrile precursor is a weak acid. In the presence of a suitable base, it is deprotonated to form a pyridinolate anion. This anion is a potent nucleophile that readily attacks the electrophilic methyl group of [¹¹C]CH₃I or [¹¹C]CH₃OTf, forming the final ¹¹C-labeled product via an SN2 reaction. [¹¹C]Methyl triflate is often more reactive than [¹¹C]methyl iodide and can lead to higher radiochemical yields or allow for milder reaction conditions.[8][9]

Section 2: Protocols and Methodologies

Safety Precautions: All operations involving radioactive materials must be conducted in a properly shielded hot cell by trained personnel, adhering to all local and institutional radiation safety regulations. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol for [¹⁸F]Fluorination of this compound

This protocol details the synthesis of [¹⁸F]4-fluoronicotinonitrile.

Materials and Reagents:

  • This compound precursor

  • Aqueous [¹⁸F]fluoride (no-carrier-added) from cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃) or Tetra-n-butylammonium bicarbonate (TBAHCO₃)

  • Anhydrous Acetonitrile (MeCN) and Dimethyl sulfoxide (DMSO)

  • Anion exchange cartridge (e.g., QMA)

  • C18 Sep-Pak cartridge for purification

  • Sterile water for injection, USP

  • Ethanol, USP

  • HPLC system with radioactivity and UV detectors for purification and QC

Experimental Workflow Diagram:

G cluster_prep [¹⁸F]Fluoride Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification & Formulation A 1. [¹⁸O]H₂O Target Irradiation B 2. Trap [¹⁸F]⁻ on QMA Cartridge A->B C 3. Elute with K₂CO₃/K₂₂₂ into Reaction Vessel B->C D 4. Azeotropic Drying (MeCN, heat, N₂ flow) C->D E 5. Add Precursor in DMSO D->E F 6. Heat Reaction (e.g., 120-150°C, 10-15 min) E->F G 7. Dilute with Water F->G H 8. Inject onto Semi-Prep HPLC G->H I 9. Collect Product Peak H->I J 10. SPE Formulation (C18 Sep-Pak) I->J K 11. Elute with EtOH & Dilute with Saline J->K L [¹⁸F]4-Fluoronicotinonitrile K->L Final Product for QC

Caption: Workflow for the synthesis of [¹⁸F]4-fluoronicotinonitrile.

Step-by-Step Protocol:

  • [¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge. Wash the cartridge with sterile water. Elute the trapped [¹⁸F]fluoride into a shielded reaction vessel using a solution of K₂₂₂ (approx. 5-10 mg) and K₂CO₃ (approx. 1-2 mg) in acetonitrile/water (e.g., 95:5 v/v).

  • Azeotropic Drying: Heat the reaction vessel (e.g., 110°C) under a gentle stream of nitrogen or argon to evaporate the solvent. Add anhydrous acetonitrile (2 x 0.5 mL) and repeat the evaporation to ensure the K[¹⁸F]F-K₂₂₂ complex is anhydrous.

    • Scientist's Note: This drying step is critical. Trace amounts of water will solvate the fluoride ion, drastically reducing its nucleophilicity and leading to poor labeling yields.[10]

  • Radiolabeling Reaction: Dissolve this compound (2-5 mg) in anhydrous DMSO (0.3-0.5 mL) and add it to the dried K[¹⁸F]F-K₂₂₂ complex. Seal the vessel and heat at 120-150°C for 10-15 minutes.[1]

  • Purification: After cooling, quench the reaction by adding 2-4 mL of water. Load the diluted mixture onto a semi-preparative HPLC column (e.g., C18) to separate the labeled product from unreacted precursor and byproducts.

  • Formulation: Collect the HPLC fraction containing the desired product. Trap the product on a C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove HPLC solvents. Elute the final product with a small volume of ethanol, USP (e.g., 0.5 mL) and dilute with sterile saline for injection to the desired final volume and concentration.

Protocol for [¹¹C]Methylation of 4-Hydroxynicotinonitrile

This protocol describes the synthesis of [¹¹C]this compound from its hydroxyl precursor.

Materials and Reagents:

  • 4-Hydroxynicotinonitrile precursor

  • [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) from a synthesis module

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • A suitable base, e.g., Sodium hydroxide (NaOH) or Tetrabutylammonium hydroxide (TBAOH)

  • HPLC system for purification and QC

  • C18 Sep-Pak cartridge for formulation

Reaction Pathway Diagram:

G cluster_precursor Precursor Production cluster_labeling Labeling Reaction A [¹¹C]CO₂ or [¹¹C]CH₄ (from Cyclotron) B Gas-Phase Synthesis Module A->B C [¹¹C]CH₃I or [¹¹C]CH₃OTf B->C D Precursor + Base in DMF C->D E Bubble [¹¹C]CH₃I/OTf through solution D->E F React at RT or Heat (e.g., 80°C, 5 min) E->F G HPLC Purification F->G Inject for Purification H Final Product G->H

Sources

Flow chemistry applications for the synthesis of 4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxynicotinonitrile is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Traditional batch production methods for this intermediate can present challenges related to reaction control, safety, and scalability. This application note details a robust and efficient continuous flow chemistry protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. By leveraging the advantages of flow chemistry, this method offers enhanced safety, precise process control, and straightforward scalability, making it an ideal approach for both research and production environments.[1][2][3][4]

Flow chemistry, or continuous flow processing, conducts chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[1][5] This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved product purity, and minimized risk, particularly when handling hazardous reagents.[6][7][8]

Scientific Background: The SNAr Reaction

The synthesis of this compound from 4-chloronicotinonitrile and sodium methoxide proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-rich methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom on the pyridine ring. The electron-withdrawing nitrile group (-CN) at the 3-position of the pyridine ring activates the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.[9][10][11][12][13][14] The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the desired this compound product.

The reaction proceeds as follows:

Advantages of Flow Chemistry for this Synthesis

  • Enhanced Safety: The use of small reactor volumes significantly mitigates the risks associated with handling the corrosive and flammable sodium methoxide.[1][2][5][6][10] In-situ generation and immediate consumption of reactive intermediates can further enhance safety.

  • Precise Temperature Control: Flow reactors offer a high surface-area-to-volume ratio, enabling efficient heat transfer and precise temperature control, which is crucial for minimizing side reactions and ensuring consistent product quality.[7][8]

  • Improved Mixing and Mass Transfer: The micro-scale dimensions of flow reactors promote rapid mixing and efficient mass transfer between reactants, leading to faster reaction rates and higher conversions.

  • Scalability: Scaling up production in a flow system is achieved by extending the operation time or by "scaling out" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors.[1][2][3]

  • Automation and Integration: Continuous flow systems can be readily automated and integrated with in-line analytical techniques (e.g., FTIR, HPLC) for real-time reaction monitoring and optimization.[4]

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS No.
4-Chloronicotinonitrile≥98%Commercially Available89284-61-7[15][16][17]
Sodium Methoxide30 wt% solution in MethanolCommercially Available124-41-4[10]
MethanolAnhydrous, ≥99.8%Commercially Available67-56-1[12]
Deionized Water---
DichloromethaneHPLC GradeCommercially Available-
Saturated Sodium Bicarbonate Solution-Prepared in-house-
Brine (Saturated NaCl solution)-Prepared in-house-
Anhydrous Sodium Sulfate-Commercially Available-
Equipment
  • Two high-precision syringe pumps or HPLC pumps

  • T-mixer

  • PFA or stainless steel tubing (e.g., 1/16" OD, 0.04" ID)

  • Coil reactor (e.g., 10 mL PFA tubing immersed in a temperature-controlled oil bath or a dedicated flow reactor module)

  • Back-pressure regulator (BPR)

  • Collection vessel

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Analytical instrumentation (e.g., HPLC, GC-MS, NMR) for product characterization

Detailed Experimental Protocol

Reagent Preparation
  • Solution A (4-Chloronicotinonitrile): Prepare a 0.5 M solution of 4-chloronicotinonitrile in anhydrous methanol.

  • Solution B (Sodium Methoxide): Use a commercially available 30 wt% solution of sodium methoxide in methanol (approximately 5.4 M).[6]

Flow Reactor Setup

The experimental workflow is depicted in the following diagram:

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Workup & Collection PumpA Pump A (4-Chloronicotinonitrile in Methanol) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Sodium Methoxide in Methanol) PumpB->Mixer Reactor Heated Coil Reactor (e.g., 80 °C, 10 min residence time) Mixer->Reactor BPR Back-Pressure Regulator (e.g., 5 bar) Reactor->BPR Collection Collection Flask (with Quenching Solution) BPR->Collection

Caption: Experimental workflow for the continuous synthesis of this compound.

Reaction Execution
  • System Priming: Prime the pumps and the entire flow system with anhydrous methanol to remove any air and moisture.

  • Initiate Flow: Set the flow rates for the two pumps. For a 1.2 equivalent of sodium methoxide, set the flow rate of Pump A (0.5 M 4-chloronicotinonitrile) to 1.0 mL/min and Pump B (5.4 M sodium methoxide) to 0.11 mL/min.

  • Reaction Conditions: The combined stream from the T-mixer enters the 10 mL coil reactor, which is pre-heated to 80 °C. The total flow rate of 1.11 mL/min results in a residence time of approximately 9 minutes. A back-pressure regulator set to 5 bar is used to prevent solvent boiling and ensure a stable flow.

  • Steady State and Collection: Allow the system to reach a steady state (typically 3-5 residence times) before collecting the product stream. The output from the BPR is collected in a flask containing deionized water to quench the reaction.

Workup and Purification
  • Quenching and Extraction: Once the collection is complete, dilute the reaction mixture with deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and melting point analysis.

Results and Discussion

The continuous flow synthesis of this compound is expected to provide a high yield and purity of the desired product. The precise control over stoichiometry and temperature minimizes the formation of by-products.

ParameterOptimized Value
Temperature80 °C
Residence Time9 minutes
Stoichiometry (NaOMe:Substrate)1.2 : 1
Concentration (Substrate)0.5 M
Expected Yield>90%
Expected Purity>95% (after workup)

The reaction can be readily optimized by systematically varying the temperature, residence time, and stoichiometry using a Design of Experiments (DoE) approach, facilitated by the rapid feedback from the continuous flow setup.

Troubleshooting

IssuePotential CauseSuggested Solution
Low ConversionInsufficient residence time or temperature.Increase the reactor temperature or decrease the flow rates.
Formation of By-productsTemperature too high; incorrect stoichiometry.Lower the reaction temperature; verify the concentration of the sodium methoxide solution.
CloggingPrecipitation of sodium chloride or starting material.Use a co-solvent to improve solubility; increase the back pressure; use a wider diameter tubing.[18]
Inconsistent FlowAir bubbles in the pump lines.Degas the solvents before use; ensure all fittings are tight.

Safety Considerations

  • Sodium Methoxide: Sodium methoxide is highly corrosive, flammable, and reacts violently with water.[1][2][5][6][10] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • 4-Chloronicotinonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled.[19][20] Avoid generating dust.

  • Methanol: Methanol is a flammable and toxic solvent.[3][9][11][12][21] Avoid inhalation and skin contact.

  • Pressurized System: The flow system is under pressure. Ensure all connections are secure and do not exceed the pressure rating of the equipment.

Conclusion

This application note provides a detailed protocol for the continuous flow synthesis of this compound. The described method offers significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. This approach is well-suited for the rapid and reliable production of this important chemical intermediate, enabling researchers and drug development professionals to accelerate their synthetic workflows.

References

  • Alkali Metals Limited. (n.d.). Material Safety Data Sheet Sodium Methoxide (powder). Retrieved from [Link]

  • HIL. (2022, October 26). Safety Data Sheet Product name: Sodium Methoxide 30%. Retrieved from [Link]

  • University of Washington. (n.d.). Methanol Solvent Properties. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2024, September 25). Safety Data Sheet: Sodium methoxide. Retrieved from [Link]

  • Cetiner Engineering. (n.d.). Physical Properties of Methanol. Retrieved from [Link]

  • Nanyang Chemical. (n.d.). Methanol: Properties, Production, and Applications Guide. Retrieved from [Link]

  • Solvents & Petroleum Service, Inc. (2015, November 10). Methanol. Retrieved from [Link]

  • NHSJS. (2022, November 1). Key Differences between Flow Chemistry and Traditional Chemical Analysis. Retrieved from [Link]

  • Mettler Toledo. (2023, December). MTCiting: Continuous Flow Synthesis in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Britton, J., & Jamison, T. F. (2017). The Assembly and Use of Continuous Flow Systems for Chemical Synthesis.
  • Continuous Flow Synthesis of Anticancer Drugs - PMC - PubMed Central - NIH. (2021, November 19). Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-nicotinonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 30). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxynicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. By understanding the causality behind experimental choices, you can optimize your reaction for higher yield and purity.

Overview of the Synthesis: A Mechanistic Perspective

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The most common route involves the reaction of 4-chloronicotinonitrile with sodium methoxide.

Reaction: 4-chloronicotinonitrile + Sodium Methoxide → this compound + Sodium Chloride

The pyridine ring is naturally electron-deficient, which facilitates nucleophilic attack.[1] The presence of the electron-withdrawing nitrile (-CN) group and the ring nitrogen atom significantly activates the C-4 position for substitution.[2][3] The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the key to the reaction's success. When the methoxide ion attacks the C-4 position, the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring through resonance.[2][5][6] This stabilization provides a lower activation energy pathway compared to attack at other positions, driving the reaction forward.[5][6]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Low or No Product Yield

Question 1: My reaction has resulted in a very low yield or has failed completely. What are the most likely causes?

Answer: Several factors can contribute to a low or non-existent yield. Let's break down the most critical variables:

  • Moisture Contamination: Sodium methoxide is extremely hygroscopic and reactive towards water.[7] Any moisture in the reaction will consume the sodium methoxide, converting it to sodium hydroxide and methanol. This not only reduces the amount of available nucleophile but can also introduce unwanted side reactions.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. If possible, handle sodium methoxide in an inert atmosphere (e.g., a glovebox or under a nitrogen or argon blanket).

  • Poor Quality of Reagents: The purity of both the 4-chloronicotinonitrile and sodium methoxide is paramount.

    • Solution: Use freshly purchased, high-purity reagents. If you suspect the quality of your sodium methoxide, it's advisable to use a fresh bottle. Old or improperly stored sodium methoxide may be partially decomposed.

  • Inadequate Temperature Control: While heating is generally required to drive the reaction, excessive temperatures can lead to decomposition and the formation of side products. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

    • Solution: Monitor the internal reaction temperature carefully. Start with literature-reported temperatures and optimize in small increments (e.g., 5-10 °C).

  • Loss of Product During Workup: The product, this compound, may be lost during the extraction or purification steps if the procedure is not optimized.

    • Solution: Your product might have some solubility in the aqueous layer, especially if the pH is not controlled.[8] It is good practice to check all aqueous layers by TLC before discarding them. If you perform a filtration step, rinse the filter cake thoroughly with the extraction solvent to recover any trapped product.[8]

Question 2: The reaction seems to start but then stalls, with significant starting material remaining after a prolonged time. How can I drive it to completion?

Answer: A stalled reaction is a common issue that can often be resolved by adjusting the reaction conditions.

  • Insufficient Nucleophile: The stoichiometry of the reaction is critical.

    • Solution: Try using a slight excess of sodium methoxide (e.g., 1.1 to 1.5 equivalents). This can help push the equilibrium towards the product side. Be cautious, as a large excess can sometimes complicate the workup or lead to side reactions.

  • Reaction Time and Temperature: SNAr reactions can sometimes be slower than anticipated.

    • Solution: First, try extending the reaction time, monitoring the progress by TLC or LCMS every few hours. If extending the time is ineffective, a modest increase in temperature may be necessary.[9] Be aware that higher temperatures can promote side reactions.

  • Solvent Choice: The solvent plays a crucial role in an SNAr reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation (Na+) while leaving the nucleophile (MeO-) relatively free and reactive.

    • Solution: If you are using a less polar solvent, consider switching to one of the recommended polar aprotic solvents. Ensure the solvent is anhydrous.

Category 2: Impurity and Side Product Formation

Question 1: My final product is contaminated with a significant impurity. What is the likely side reaction and how can I prevent it?

Answer: The most common side product in this reaction is 4-methoxynicotinamide or the corresponding carboxylic acid, which arises from the hydrolysis of the nitrile group.

  • Cause - Nitrile Hydrolysis: The reaction is run under basic conditions with sodium methoxide. If any water is present, it will form sodium hydroxide, which can then hydrolyze the nitrile group on either the starting material or the product.[10][11] This hydrolysis can proceed first to the amide and then, under more vigorous conditions (like higher heat or extended reaction times), to the carboxylate salt.[10][12]

    • Prevention: The most effective preventative measure is to maintain strictly anhydrous (water-free) conditions.[7] Use dry solvents and reagents and an inert atmosphere.

    • Mitigation: If hydrolysis occurs, it can be difficult to separate the amide or acid from the desired nitrile product. Careful column chromatography may be effective, but prevention is a much better strategy.

Question 2: My crude NMR spectrum looks messy, even though the TLC showed a clean conversion. What could be the issue?

Answer: This often points to product instability during the workup procedure.

  • Cause - Instability to Acid/Base: Your product, this compound, might be sensitive to the pH changes during an aqueous workup.[8] For example, using a strong acid to neutralize excess base could potentially hydrolyze the nitrile if not done carefully at low temperatures.

    • Troubleshooting Step: Before your next reaction, you can test the stability of your product.[8] Take a small, pure sample of this compound, dissolve it in your reaction solvent, and expose it to the same aqueous acid or base conditions you use in your workup. Monitor this test sample by TLC to see if any degradation occurs.

    • Solution: If you find the product is unstable, consider a milder workup. Quenching the reaction by pouring it into ice-water or using a buffered aqueous solution (like saturated ammonium chloride) can be less harsh than using strong acids or bases.[1]

Category 3: Scale-Up Challenges

Question: I had a high-yielding reaction on a 1-gram scale, but the yield dropped significantly when I scaled up to 50 grams. What changes when I scale up?

Answer: Scaling up a reaction is not always a linear process; new challenges related to physical parameters often emerge.[13][14]

  • Heat Transfer: A larger reaction volume has a smaller surface-area-to-volume ratio. This makes it much harder to control the temperature.[15] An exothermic reaction that was easily managed on a small scale can "run away" on a larger scale, leading to a rapid temperature increase and side product formation.[16]

    • Solution: Use a reactor vessel with efficient stirring and a suitable heating/cooling mantle. For exothermic additions, add the reagent slowly and monitor the internal temperature closely.

  • Mixing Efficiency: In a larger flask, it can be more difficult to achieve uniform mixing.[13] Poor mixing can create localized "hot spots" or areas of high reagent concentration, which can lead to side reactions.

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for larger volumes to ensure efficient and homogenous mixing.

  • Longer Reaction and Workup Times: Everything simply takes longer on a larger scale—heating, cooling, extractions, and filtrations.[9] This increased time can sometimes lead to product degradation if the product is not stable for extended periods under the reaction or workup conditions.

    • Solution: Plan your workflow to minimize the time the reaction mixture or product spends under harsh conditions. Ensure you have appropriately sized equipment for workup (e.g., large separatory funnels) to proceed efficiently.

Data & Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale & Notes
Starting Material 4-chloronicotinonitrileHigh purity (>98%) is essential.
Nucleophile Sodium Methoxide1.1 - 1.5 equivalents. Must be anhydrous.[7]
Solvent Anhydrous Methanol, DMF, or DMSOPolar aprotic solvents enhance nucleophilicity.
Temperature 60 - 100 °C (Solvent Dependent)Monitor reaction progress. Avoid excessive heat.
Reaction Time 4 - 24 hoursMonitor by TLC or LCMS for completion.
Workup Quench with ice-water, extract with organic solvent.Test product stability to workup conditions.[8]
Purification Recrystallization or Flash ChromatographyChoice depends on the purity of the crude product.[17]
Experimental Protocol: Synthesis of this compound
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous methanol (or DMF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe.

  • Addition of Nucleophile: Carefully add sodium methoxide (1.2 equivalents) to the solvent and stir until it is fully dissolved.

  • Addition of Substrate: Add 4-chloronicotinonitrile (1.0 equivalent) to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and maintain it for the required time. Monitor the reaction's progress using TLC (e.g., with a 1:1 mixture of Ethyl Acetate:Hexanes).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-water.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[17][18]

Visual Diagrams

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble & Dry Glassware add_reagents Add Reagents to Flask setup_glassware->add_reagents heat_monitor Heat & Monitor (TLC/LCMS) add_reagents->heat_monitor quench Quench Reaction heat_monitor->quench extract Extract Product quench->extract dry_conc Dry & Concentrate extract->dry_conc purify Purify Crude (Column/Recrystallization) dry_conc->purify analyze Analyze Product (NMR, MS, etc.) purify->analyze

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G cluster_conditions cluster_solutions start Problem: Low Yield check_sm Starting Material Consumed? (TLC/LCMS) start->check_sm sm_consumed Yes check_sm->sm_consumed Yes sm_not_consumed No check_sm->sm_not_consumed No check_workup Check Aqueous Layers & Filter Cake for Product sm_consumed->check_workup product_found Product Found: Optimize Extraction/ Filtration Protocol check_workup->product_found Found product_not_found Product Not Found: Consider Product Instability During Workup/Reaction check_workup->product_not_found Not Found check_reagents Investigate Reaction Conditions sm_not_consumed->check_reagents moisture Moisture Present? temp Temp Too Low? nucleophile Insufficient Nucleophile? sol_moisture Use Anhydrous Reagents/Solvent moisture->sol_moisture sol_temp Increase Temp/ Reaction Time temp->sol_temp sol_nucleophile Increase Equivalents of NaOMe nucleophile->sol_nucleophile

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018-10-17). Stack Exchange. Retrieved from [Link]

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (2011). Semantic Scholar. Retrieved from [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... (N.D.). Pearson+. Retrieved from [Link]

  • Hydrolysis of Nitriles . (N.D.). Organic Chemistry Tutor. Retrieved from [Link]

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision . (1989). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Nitrile to Acid - Common Conditions . (N.D.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydrolysis of Nitriles . (2021-04-05). YouTube. Retrieved from [Link]

  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile . (N.D.). Organic Syntheses. Retrieved from [Link]

  • Hydrolysing Nitriles . (N.D.). Chemguide. Retrieved from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) . (2024-04-26). YouTube. Retrieved from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021-10-27). Reddit. Retrieved from [Link]

  • How To: Troubleshoot a Reaction . (N.D.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Challenges of scaling up production from grams to kilos . (N.D.). Chemtek Scientific. Retrieved from [Link]

  • The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. . (2025-05-10). Filo. Retrieved from [Link]

  • Why are some reactions difficult to scale up? (2019-10-12). Reddit. Retrieved from [Link]

  • Micrograms to Kilos: The Challenges of Scaling . (2007-09-06). Drug Discovery and Development. Retrieved from [Link]

  • Instructions for Articles . (N.D.). Organic Syntheses. Retrieved from [Link]

  • Looking for tips on scaling up organic syntheses . (2024-01-11). Reddit. Retrieved from [Link]

  • AMINOMALONONITRILE p-TOLUENESULFONATE . (N.D.). Organic Syntheses. Retrieved from [Link]

  • Nicotinonitrile . (N.D.). Organic Syntheses. Retrieved from [Link]

  • Gabriel synthesis troubleshooting . (2023-06-23). Reddit. Retrieved from [Link]

  • Sodium Methoxide . (N.D.). PubChem. Retrieved from [Link]

  • This compound . (2025). ChemUniverse. Retrieved from [Link]

  • Solved 10. 4-Chloropyridine reacts with sodium methoxide to... . (2018-04-03). Chegg. Retrieved from [Link]

  • 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. . (2023-11-17). Filo. Retrieved from [Link]

  • Reaction between chlorobenzene and sodium methoxide to produce anisole . (2016-09-04). Stack Exchange. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-methoxynicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the successful synthesis and purification of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the expected side products?

The most prevalent laboratory and industrial synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a 4-halonicotinonitrile, typically 4-chloronicotinonitrile, with sodium methoxide.[1] The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or in methanol under reflux.

The primary side products encountered in this synthesis are:

  • Unreacted 4-chloronicotinonitrile: Incomplete reaction is a common source of this impurity.

  • 4-Hydroxynicotinonitrile: This can arise from the reaction with any residual water in the reaction mixture or during workup.

  • 4-Methoxynicotinamide: Hydrolysis of the nitrile group can occur, especially if the reaction is performed under harsh basic conditions or during a basic workup.[2][3]

  • 4-Methoxynicotinic acid: Further hydrolysis of the amide or direct hydrolysis of the nitrile under more vigorous acidic or basic conditions can lead to the formation of the corresponding carboxylic acid.[2][4]

Q2: My reaction seems to be incomplete, leaving a significant amount of unreacted 4-chloronicotinonitrile. How can I drive the reaction to completion?

Several factors can contribute to an incomplete reaction:

  • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Moisture in Reagents or Solvents: Water can compete with the methoxide nucleophile, leading to the formation of 4-hydroxynicotinonitrile and reducing the yield of the desired product. Use anhydrous solvents and ensure the sodium methoxide is dry.

  • Inadequate Amount of Sodium Methoxide: A stoichiometric excess of sodium methoxide is often used to ensure the complete consumption of the starting material. A 1.1 to 1.5 molar equivalent of sodium methoxide is a good starting point.

Q3: I have identified 4-methoxynicotinic acid as a major impurity. What is the best way to remove it?

The presence of the acidic carboxylic acid group allows for a straightforward separation from the neutral this compound.

  • Aqueous Base Extraction: During the workup, washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[5] This salt will partition into the aqueous layer, which can then be separated from the organic layer containing your desired product.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Presence of water in the reaction. - Sub-optimal reaction temperature.- Increase reaction time and/or temperature. - Use anhydrous solvents and reagents. - Use a slight excess of sodium methoxide.
Presence of a More Polar Spot on TLC (than the product) - Formation of 4-methoxynicotinamide or 4-methoxynicotinic acid.- Perform an aqueous workup with a dilute acid wash followed by a dilute base wash to remove both basic and acidic impurities. - Purify by column chromatography.
Presence of a Less Polar Spot on TLC (similar to starting material) - Unreacted 4-chloronicotinonitrile.- Drive the reaction to completion (see FAQ Q2). - Purify by recrystallization or column chromatography.
Oily Product That Fails to Solidify - Presence of residual solvent (e.g., DMF). - Significant amount of impurities preventing crystallization.- Co-evaporate with a non-polar solvent like toluene or heptane to azeotropically remove high-boiling solvents.[6] - Purify by column chromatography before attempting crystallization.
Product is Off-Color (Yellow or Brown) - Formation of colored impurities or degradation products.- Treat a solution of the crude product with activated carbon. - Purify by recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Removal of Unreacted 4-Chloronicotinonitrile by Recrystallization

This protocol is effective when the primary impurity is the starting material, 4-chloronicotinonitrile, and the product has successfully crystallized.

  • Solvent Selection: Choose a solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity has different solubility characteristics. A common choice is a mixture of ethanol and water or isopropanol and water.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot solvent (or solvent mixture).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Removal of Acidic and Basic Impurities via Liquid-Liquid Extraction

This protocol is designed to remove acidic impurities like 4-methoxynicotinic acid and any potential basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities. Separate the layers.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities like 4-methoxynicotinic acid.[5] Effervescence (CO₂ evolution) may be observed. Separate the layers.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.[5]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Reaction Pathway and Side Product Formation

Synthesis_and_Side_Products SM 4-Chloronicotinonitrile Product This compound SM->Product  + NaOMe (Desired Reaction) SP1 4-Hydroxynicotinonitrile SM->SP1  + H₂O (Side Reaction) SP2 4-Methoxynicotinamide Product->SP2  Hydrolysis (mild) SP3 4-Methoxynicotinic Acid SP2->SP3  Hydrolysis (strong) Purification_Workflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Wash with Dilute Acid Dissolve->AcidWash Removes Basic Impurities BaseWash Wash with NaHCO₃ Solution AcidWash->BaseWash BrineWash Wash with Brine BaseWash->BrineWash Removes Acidic Impurities Dry Dry with Na₂SO₄ BrineWash->Dry Evaporate Evaporate Solvent Dry->Evaporate PureProduct Pure this compound Evaporate->PureProduct If pure Recrystallize Recrystallization Evaporate->Recrystallize If further purification needed Recrystallize->PureProduct

Caption: General purification workflow for this compound.

References

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
  • Victory, P., Sempere, J., Borrell, J. I., & Crespo, A. (1989). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, 2269-2272. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Choi, D. W., et al. (2011). Isolation and purification of Cu-free methanobactin from Methylosinus trichosporium OB3b. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(5), 449-456. [Link]

  • Google Patents. (1975). Process for hydrolysis of nitriles. (U.S.
  • ResearchGate. (n.d.). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?[Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitutions. [Link]

  • PubMed. (2017). Synthesis, Molecular Modeling Studies and Bronchodilation Properties of Nicotinonitrile Containing-Compounds. [Link]

  • ResearchGate. (n.d.). 2-Methoxy Pyridine. [Link]

  • Wikipedia. (n.d.). Nicotinonitrile. [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • National Institutes of Health. (n.d.). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. [Link]

  • Google Patents. (1977). Modification of methadone synthesis process step. (U.S.
  • Chemistry Stack Exchange. (2017). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group?[Link]

  • Save My Exams. (n.d.). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Google Patents. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Journal of the American Chemical Society. (2026). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]

Sources

Purification of 4-Methoxynicotinonitrile by recrystallization vs. column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Methoxynicotinonitrile

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key intermediate in a highly pure form. As a polar, aromatic heterocycle, this compound presents unique purification challenges that require a nuanced approach. This document provides in-depth, experience-driven guidance on the two primary purification methods: recrystallization and column chromatography, helping you select the optimal strategy and troubleshoot common issues.

Initial Strategy Selection: Recrystallization or Chromatography?

The first critical decision is choosing the right purification technique. This choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision tree provides a logical pathway for selecting your initial approach.

decision_tree start Crude this compound Sample is_solid Is the crude material a solid? start->is_solid is_large_scale Scale > 5g? is_solid->is_large_scale Yes chromatography Use Column Chromatography (High resolution for difficult separations) is_solid->chromatography No (Oil/Goo) impurities_known Are impurities structurally similar (e.g., isomers)? is_large_scale->impurities_known No recrystallization Attempt Recrystallization First (High throughput, cost-effective) is_large_scale->recrystallization Yes impurities_known->recrystallization No impurities_known->chromatography Yes consider_chroma Consider Chromatography if Recrystallization Fails or Purity is Insufficient recrystallization->consider_chroma

Figure 1. Decision tree for selecting a primary purification method.

Section 1: Purification by Recrystallization

Recrystallization is a powerful, economical, and scalable technique for purifying solid compounds. The underlying principle is the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1][2] For this compound, a successful recrystallization hinges on meticulous solvent selection.

Frequently Asked Questions (FAQs) - Recrystallization

Q: When is recrystallization a good choice for this compound? A: Recrystallization is the preferred method when:

  • You are working on a larger scale (>5 g) where chromatography would be cumbersome and expensive.

  • The impurities have significantly different solubility profiles from the product. For instance, non-polar grease or highly polar inorganic salts are easily removed.

  • The crude material is already relatively high in purity (>85-90%).

  • You have a crystalline solid, not an oil or amorphous goo.[3]

Q: How do I choose the right solvent for this compound? A: The ideal solvent should dissolve the compound completely when hot (near boiling) but poorly when cold (at room temperature or in an ice bath).[4] Given the polar nature of this compound (due to the pyridine nitrogen and nitrile group), start screening with moderately polar to polar solvents.

Table 1: Potential Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Isopropanol 82.5Polar ProticOften a good starting point for polar heterocycles.
Ethanol 78.4Polar ProticSimilar to isopropanol, but its lower boiling point offers a smaller solubility differential.
Acetonitrile 81.6Polar AproticCan be effective; its aprotic nature may alter solubility behavior compared to alcohols.[5]
Ethyl Acetate 77.1Moderately PolarMay work well, especially if impurities are highly polar or non-polar.
Toluene 110.6Non-polarUnlikely to be a good single solvent, but could be useful as an anti-solvent in a mixed system.
Water 100.0Very PolarAs a single solvent, it may have poor solubility even when hot. However, it is an excellent anti-solvent when paired with a miscible organic solvent like ethanol or isopropanol.[6]

Q: What are "mixed-solvent" systems and how do I use them? A: When no single solvent provides the ideal solubility profile, a mixed-solvent system is used. This involves a pair of miscible solvents: one in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[7]

  • Procedure: Dissolve the crude solid in a minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common and effective pair for compounds like this is Isopropanol/Water or Ethanol/Water .

Troubleshooting Guide: Recrystallization

Problem: My compound "oiled out" and won't crystallize. What do I do?

  • Cause: This common issue occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[8] Instead of crystallizing, the compound separates as a liquid phase.

  • Solution:

    • Re-heat the solution until the oil completely redissolves.

    • Add more of the "good" solvent (e.g., 10-20% more volume) to lower the saturation temperature.

    • Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help.

    • If it persists, try a different solvent system with a lower boiling point.

Problem: No crystals are forming, even after cooling in an ice bath.

  • Cause: The solution is either not saturated enough, or it is supersaturated and requires nucleation to begin crystallization.[2]

  • Solution:

    • Induce Nucleation: Scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches provide a surface for crystals to form.[3]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cold solution. This provides a template for crystal growth.[9]

    • Concentrate: If nucleation fails, you may have used too much solvent. Gently heat the solution to boil off some of the solvent (10-15%) and then attempt to cool it again.[2]

Problem: My final product is still colored.

  • Cause: Highly conjugated or polar impurities are co-crystallizing with your product.

  • Solution: After dissolving the crude product in the hot solvent but before cooling, add a very small amount (1-2% by weight) of activated charcoal to the solution.[3] Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause violent bumping. Cool the solution slightly before adding it.

Problem: My recovery is very low.

  • Cause: This is typically due to using too much solvent, not allowing sufficient time for crystallization at low temperature, or washing the collected crystals with a solvent that is not ice-cold.[2]

  • Solution:

    • Always use the absolute minimum amount of hot solvent required for complete dissolution.

    • After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving your product.[3]

Detailed Protocol: Recrystallization of this compound

G cluster_prep Preparation cluster_main Main Procedure a 1. Solvent Screening (Small scale tests in test tubes) b 2. Select Optimal Solvent System (e.g., Isopropanol/Water) a->b c 3. Dissolution Dissolve crude solid in min. amount of hot 'good' solvent. b->c d 4. Hot Filtration (Optional) If insoluble impurities or charcoal present, filter hot solution. c->d e 5. Crystallization Add 'anti-solvent' if needed. Cool slowly to RT, then ice bath. c->e No insolubles d->e f 6. Isolation Collect crystals by vacuum filtration. e->f g 7. Washing & Drying Rinse with minimal ice-cold solvent. Dry under vacuum. f->g G cluster_prep Preparation cluster_main Column Procedure a 1. TLC Analysis Find eluent giving product Rf ~0.3. Add 0.5% TEA if tailing occurs. b 2. Column Packing Prepare silica slurry in eluent. Pack column without air bubbles. a->b c 3. Sample Loading Dissolve crude in min. solvent. Adsorb onto small amount of silica ('dry loading'). Add to top of column. b->c d 4. Elution & Collection Run eluent through column. Collect fractions in test tubes. c->d e 5. Analysis & Isolation Spot fractions on TLC to find product. Combine pure fractions and evaporate solvent. d->e

Sources

Technical Support Center: Troubleshooting Low Conversion in 4-Methoxynicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxynicotinonitrile reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis and modification of this versatile building block. Here, we address specific issues in a question-and-answer format, providing in-depth, field-proven insights to enhance your experimental success.

I. FAQs: Understanding the Fundamentals

Q1: What are the most common reactions where this compound is used, and what are the typical challenges?

This compound is a key intermediate in the synthesis of various heterocyclic compounds, particularly in the development of pharmaceuticals and agrochemicals. The most prevalent reactions involving this substrate are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, as well as nucleophilic aromatic substitution (SNAr) and nitrile hydrolysis.

The primary challenges that often lead to low conversion rates include:

  • Catalyst deactivation: Palladium catalysts can be sensitive to impurities and reaction conditions.[1]

  • Substrate and reagent stability: The integrity of boronic acids in Suzuki couplings and the stability of the this compound itself can be compromised under certain conditions.[1][2]

  • Competing side reactions: Undesired reactions, such as hydrodehalogenation in cross-coupling or over-hydrolysis of the nitrile group, can significantly reduce the yield of the desired product.[3]

  • Suboptimal reaction conditions: Parameters like solvent, base, temperature, and ligand choice are critical and must be carefully optimized for each specific transformation.[4][5]

II. Troubleshooting Guide: Addressing Low Conversion

This section provides a structured approach to diagnosing and resolving low conversion in key reactions involving this compound.

Scenario 1: Low Yield in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with a 4-halo-3-methoxynicotinonitrile derivative and observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?

Answer: Low yields in Suzuki-Miyaura couplings involving electron-deficient heteroaryl halides like 4-halonicotinonitriles are a common challenge.[6][7] A systematic troubleshooting approach is essential.

Initial Checks:

  • Reagent Quality:

    • Boronic Acid/Ester Integrity: Boronic acids, especially heteroaryl boronic acids, can undergo protodeboronation.[1] Verify the purity of your boronic acid. Consider using freshly purchased or recrystallized material. Alternatively, more stable boronic acid surrogates like MIDA boronates or aryltrifluoroborates can be employed.[1]

    • Aryl Halide Purity: Ensure the 4-halonicotinonitrile starting material is free from impurities that could poison the catalyst.

    • Palladium Catalyst Activity: The Pd(0) active species can be sensitive to air and moisture. Use a fresh batch of catalyst or a more robust pre-catalyst.

  • Reaction Setup:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. Degas all solvents thoroughly.[8]

    • Anhydrous Conditions: While some Suzuki couplings benefit from a small amount of water, excess water can lead to boronic acid decomposition. Ensure your solvents are appropriately dried if anhydrous conditions are intended.

Troubleshooting Workflow:

Below is a diagram illustrating a systematic approach to troubleshooting low-yield Suzuki coupling reactions.

Troubleshooting_Suzuki Start Low Conversion in Suzuki Coupling Check_Reagents 1. Verify Reagent Quality - Boronic Acid Purity - Aryl Halide Purity - Catalyst Activity Start->Check_Reagents Check_Setup 2. Review Reaction Setup - Inert Atmosphere - Solvent Degassing - Anhydrous Conditions Check_Reagents->Check_Setup Reagents OK Optimize_Base 3. Optimize Base - Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) - Ensure base is finely powdered and dry Check_Setup->Optimize_Base Setup OK Optimize_Ligand 4. Optimize Ligand - Screen electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) Optimize_Base->Optimize_Ligand Base Optimized Optimize_Solvent 5. Optimize Solvent - Test different solvent systems (e.g., Toluene, Dioxane, THF/H2O) Optimize_Ligand->Optimize_Solvent Ligand Optimized Optimize_Temp 6. Optimize Temperature - Incrementally increase temperature - Consider microwave irradiation Optimize_Solvent->Optimize_Temp Solvent Optimized Final_Product Improved Conversion Optimize_Temp->Final_Product Temp Optimized

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Detailed Optimization Strategies:

ParameterRecommended ActionRationale
Base Screen a variety of inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and anhydrous.The choice of base is crucial for the transmetalation step and can significantly impact the reaction rate and yield.[9]
Ligand For electron-deficient aryl halides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective.[10]These ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.[10]
Solvent Common solvent systems include toluene, 1,4-dioxane, or a mixture of an organic solvent with water (e.g., THF/H₂O).[5]The solvent affects the solubility of reagents and the stability of intermediates.[11]
Temperature If the reaction is sluggish at lower temperatures, gradually increase the temperature. Microwave heating can sometimes accelerate slow reactions.Higher temperatures can overcome activation energy barriers but may also lead to decomposition.[12]
Scenario 2: Inefficient Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of 4-chloro-3-methoxynicotinonitrile with a primary amine is giving low conversion. What should I investigate?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of reaction parameters.[5][13]

Key Considerations for Optimization:

ParameterRecommended ActionRationale
Catalyst/Ligand System Use a pre-catalyst (e.g., G3 or G4 palladacycles) with a suitable biarylphosphine ligand. The choice of ligand is often dependent on the nature of the amine.[4][10]Pre-catalysts are often more air-stable and provide more reproducible results. The ligand influences the rate of both oxidative addition and reductive elimination.[10]
Base Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[14]The base is required to deprotonate the amine, forming the active nucleophile.[10]
Solvent Aprotic, non-coordinating solvents like toluene, dioxane, or THF are generally preferred.[5] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the reaction.[5]The solvent must dissolve the reactants and not interfere with the catalytic cycle.
Temperature Reactions are often run at elevated temperatures (80-110 °C).[4]Sufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step.
Scenario 3: Uncontrolled Hydrolysis of the Nitrile Group

Question: I am attempting a reaction with this compound, but I am observing significant formation of the corresponding amide or carboxylic acid. How can I prevent this?

Answer: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[3][15]

Strategies to Minimize Hydrolysis:

  • Control of pH: If possible, perform the reaction under neutral or mildly acidic/basic conditions.

  • Milder Reaction Conditions:

    • Temperature: Use the lowest effective temperature for your desired transformation.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction.

  • Alternative Reagents: For nitrile to amide conversion, milder conditions using reagents like hydrogen peroxide in a basic medium can provide better control than harsh acid or base hydrolysis.[][17]

Nitrile_Hydrolysis Nitrile This compound Amide 4-Methoxynicotinamide Nitrile->Amide Mild Hydrolysis (e.g., H2O2, base) Carboxylic_Acid 4-Methoxynicotinic Acid Amide->Carboxylic_Acid Harsh Hydrolysis (Strong acid/base, heat)

Caption: Hydrolysis pathway of this compound.

Scenario 4: Difficulty in Product Purification

Question: My reaction has gone to completion, but I am struggling to isolate the pure product from residual catalyst and byproducts. What purification strategies are recommended?

Answer: Effective purification is critical for obtaining a high-quality final product. The choice of method depends on the properties of your target compound and the impurities present.[18][19]

Recommended Purification Techniques:

ImpurityRecommended Purification Method
Palladium Residues * Filtration through Celite® or silica gel: This can remove a significant portion of the catalyst.[20] * Aqueous washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help remove residual palladium.
Phosphine Oxide Byproducts * Silica gel chromatography: Triphenylphosphine oxide is quite polar and can often be separated by column chromatography.[20] * Trituration: If the product is a solid, triturating the crude material with a non-polar solvent like hexane or a mixture of hexane and ether can help remove the more soluble phosphine oxide.[20]
Boronic Acid Byproducts * Aqueous base wash: Washing with a dilute aqueous base can remove unreacted boronic acid. * Azeotropic removal with methanol: Repeatedly concentrating the reaction mixture from methanol can remove boron residues as volatile trimethyl borate.[20]

III. References

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles. [Link]

  • Converting Nitriles to Amides. Chemistry Steps. [Link]

  • How To Run A Reaction: Purification. University of Rochester, Department of Chemistry. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • List of purification methods in chemistry. Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Synthesis and Stability. Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Solvent effects on aromatic nucleophilic substitution reactions. Journal of Physical Organic Chemistry. [Link]

  • Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. PMC - NIH. [Link]

  • Making Amides from Nitriles. Chemistry LibreTexts. [Link]

  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI. [Link]

  • Editorial: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Inorganic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]

  • 4-methoxyphenol purification. Sciencemadness Discussion Board. [Link]

  • Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Organic Synthesis Using Metal-Mediated Coupling Reactions. ResearchGate. [Link]

  • Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Semantic Scholar. [Link]

  • Serendipitous Synthesis of (tert-Butyl-NNO-azoxy)acetonitrile: Reduction of an Oxime Moiety to a Methylene Unit. ResearchGate. [Link]

  • How to Use Stoichiometry To Convert Between Substances in a Reaction. YouTube. [Link]

  • Molecular Processes that Control Adiponitrile Electrosynthesis in Near-Electrode Microenvironments. ChemRxiv. [Link]

  • DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf. SlideShare. [Link]

  • Synergy Effects in the Chemical Synthesis and Extensions of Multicomponent Reactions (MCRs)—The Low Energy Way to Ultra-Short Syntheses of Tailor-Made Molecules. ResearchGate. [Link]

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Preventing degradation of 4-Methoxynicotinonitrile during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxynicotinonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on preventing its degradation during reaction workup and purification. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the stability and purity of your product.

Section 1: Understanding the Chemical Vulnerability of this compound

This compound is a substituted pyridine derivative, a class of compounds widely used as intermediates in pharmaceuticals and materials science.[1][2] Its unique structure, featuring a pyridine ring, a methoxy group, and a nitrile group, imparts a specific reactivity profile that can lead to degradation if not handled with care.

The primary challenge arises from the electronic interplay of its functional groups:

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes the ring basic and susceptible to protonation under acidic conditions.

  • 4-Methoxy Group: As a potent electron-donating group (EDG) through resonance, the methoxy group enriches the pyridine ring with electron density.[3] This increased nucleophilicity makes the ring more reactive and potentially sensitive to strong acids or oxidative conditions.

  • 3-Nitrile Group: The cyano (-C≡N) group is strongly electron-withdrawing and is prone to hydrolysis to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions.[4]

This combination of a basic nitrogen center and two electronically opposing substituents creates a molecule that requires a carefully controlled chemical environment, especially during aqueous workup procedures where pH extremes are common.

Caption: Figure 1. Key reactive sites and degradation triggers.

Section 2: Frequently Asked Questions (FAQs)

Q1: After an acidic wash (e.g., 1M HCl), my product yield was very low and the crude NMR was messy. What happened?

A: You likely experienced degradation from the strong acid. The pyridine nitrogen of this compound is basic and will be protonated by strong acids. This protonated form may have higher solubility in the aqueous layer, leading to product loss.[5] Furthermore, the nitrile group is susceptible to acid-catalyzed hydrolysis, converting it first to an amide and then to 4-methoxynicotinic acid.[4] Always test acid stability on a small scale first.

Q2: I used a basic wash with 1M NaOH and my LC-MS shows a new peak with a mass corresponding to the carboxylic acid. Why?

A: The nitrile group readily undergoes base-catalyzed hydrolysis.[6] Strong bases like sodium hydroxide rapidly convert the nitrile to the corresponding carboxylate salt, which would then be protonated to the carboxylic acid upon neutralization or during subsequent steps. For basic washes, it is critical to use a milder base.

Q3: My reaction mixture turned dark brown/black during workup. Is the product lost?

A: A dark coloration often indicates decomposition. Electron-rich aromatic systems, like a methoxy-substituted pyridine, can be susceptible to oxidation, which often produces colored polymeric byproducts.[7] This can be triggered by exposure to air (especially under basic conditions), residual oxidizing agents from the reaction, or harsh pH swings. While some product may be recoverable via chromatography, the coloration is a clear warning sign that the workup conditions are too harsh.

Q4: I'm seeing an emulsion form during my extraction that is difficult to break. Is this related to the compound?

A: Emulsion formation is a common workup problem and can be exacerbated by the presence of polar, amphiphilic molecules, such as partially hydrolyzed intermediates (e.g., the amide) or salts of your protonated product.[8] To resolve this, try adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion by reducing the mutual solubility of the organic and aqueous phases.

Section 3: Troubleshooting Guide: Degradation Pathways & Solutions

This section details the most common degradation scenarios and provides validated protocols to mitigate them.

Scenario 1: Hydrolysis of the Nitrile Functional Group

Hydrolysis is the single most common failure mode during the workup of this compound. It is critical to maintain strict pH control.

G Figure 2. Nitrile Hydrolysis Degradation Pathway cluster_conditions Causative Conditions Start This compound Amide 4-Methoxynicotinamide Start->Amide H+ / H₂O or OH- / H₂O Acid 4-Methoxynicotinic Acid Amide->Acid H+ / H₂O or OH- / H₂O (Slower) StrongAcid Strong Acid (pH < 2) StrongBase Strong Base (pH > 12)

Caption: Figure 2. Common hydrolysis pathway for the nitrile group.

Symptoms:

  • Appearance of new peaks in NMR spectra consistent with an amide (-CONH₂) or carboxylic acid (-COOH).

  • New spots on TLC, typically more polar than the starting material.

  • Unexpected product solubility in aqueous base (for the carboxylic acid).

Root Cause: Exposure of the nitrile group to strongly acidic or basic aqueous solutions during the extraction process.

Solution: Employ a Mild Aqueous Wash. Avoid strong acids and bases entirely. A saturated solution of sodium bicarbonate (NaHCO₃) is the recommended choice for neutralizing residual acid.

Aqueous Wash SolutionApproximate pHRisk of Degradation to this compoundRecommended Use Case
Deionized Water~7LowGeneral washing to remove water-soluble salts.
Sat. NaHCO₃ Solution~8.2Very LowRecommended for neutralizing acidic residues.
Sat. NH₄Cl Solution~4.5-5.5Low to ModerateQuenching of reactive organometallics or bases.
1M HCl<1High Not recommended unless product stability is proven.
1M NaOH>13Very High Not recommended. Causes rapid nitrile hydrolysis.
Scenario 2: Ring and Methoxy Group Instability

The electron-rich nature of the molecule makes it sensitive to electrophilic attack and oxidation.

Symptoms:

  • The organic layer develops a yellow, brown, or black color.

  • A complex mixture of unidentified byproducts is seen in analytical data.

  • Significant loss of total material.

Root Cause:

  • Oxidation: Exposure to air for prolonged periods, especially under basic conditions which can make the ring even more electron-rich.

  • Acid-Catalyzed Decomposition: Harsh acidic conditions can, in extreme cases (e.g., heating with strong, non-volatile acids), lead to cleavage of the methyl ether.

Solution: Maintain a Controlled and Mild Environment.

G Figure 3. Recommended Mild Workup Workflow cluster_notes Key Considerations A Crude Reaction Mixture B Transfer to Separatory Funnel Dilute with Extraction Solvent (e.g., EtOAc, DCM) A->B C Wash with Deionized Water (1x) B->C D Wash with Sat. NaHCO₃ (aq) (1-2x, if reaction was acidic) C->D E Wash with Brine (1x) D->E F Dry Organic Layer (Na₂SO₄ or MgSO₄) E->F G Filter and Concentrate in vacuo F->G H Purify via Chromatography or Recrystallization G->H Note1 Work quickly to minimize air exposure. Note2 Vent funnel frequently after NaHCO₃ wash. Note3 Check aqueous layers by TLC for product loss.

Caption: Figure 3. A robust workflow for minimizing degradation.

Section 4: Validated Experimental Protocols

Protocol A: Standard Mild Workup Procedure

This protocol is designed to safely isolate this compound from a typical reaction mixture while minimizing the risk of hydrolysis and oxidative degradation.

Materials:

  • Crude reaction mixture containing this compound.

  • Extraction solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Deionized Water.

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.

  • Saturated aqueous Sodium Chloride (Brine) solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory funnel, flasks, and rotary evaporator.

Procedure:

  • Quenching: If necessary, cool the reaction mixture to room temperature. Quench the reaction by slowly adding deionized water or a saturated solution of ammonium chloride (if quenching a reactive base).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate). The volume should be sufficient to dissolve your product completely.

  • Neutralization (If Applicable): If the reaction was run under acidic conditions, wash the organic layer once with a saturated NaHCO₃ solution. Caution: This will generate CO₂ gas. Swirl the funnel gently at first and vent frequently to release pressure before shaking vigorously.[8]

  • Washing: Wash the organic layer once with deionized water, followed by one wash with brine to facilitate phase separation and remove bulk water.

  • Monitoring for Loss: After each wash, you can spot a small sample of the aqueous layer on a TLC plate against a standard of your product to ensure no significant amount is being lost.[5]

  • Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄), swirl, and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator at a moderate temperature (<40°C) to obtain the crude product.

  • Purification: Proceed immediately to purification (Protocol B) or store the crude product under an inert atmosphere (N₂ or Ar) at low temperature.

Protocol B: Purification by Flash Column Chromatography

Materials:

  • Crude this compound.

  • Silica gel (230-400 mesh).

  • Solvents: Hexanes and Ethyl Acetate (or Dichloromethane and Methanol).

  • TLC plates, column, and fraction collection tubes.

Procedure:

  • Determine Eluent System: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v).

  • Pack the Column: Prepare a silica gel slurry in your chosen eluent (or the less polar component, e.g., hexanes) and pack the column without cracks or air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the solid onto the top of the column bed.

  • Elution: Run the column, collecting fractions. Monitor the elution of your product using TLC.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. RSC Publishing. [Link]

  • PubMed Central. (n.d.). Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]

  • ResearchGate. (n.d.). Conversion of electron-rich aromatics into aromatic nitriles. [Link]

  • (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Reddit. (2023). Help ordering substituted pyridine. [Link]

  • Reddit. (2019). O.Chem I: Nitrile and its reactivity as an electrophile. [Link]

  • ResearchGate. (n.d.). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. [Link]

  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]

  • Organic Syntheses. (n.d.). Nicotinonitrile. [Link]

  • MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines. [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • PubMed. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • ResearchGate. (n.d.). The pivotal role of the pyridine ring in enhancing second order nonlinearity in methoxy substituted chalcones. [Link]

  • PubMed. (2013). Optimization of triazine nitriles as rhodesain inhibitors: structure-activity relationships, bioisosteric imidazopyridine nitriles, and X-ray crystal structure analysis with human cathepsin L. [Link]

  • PubMed Central. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. [Link]

  • ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]

  • ResearchGate. (n.d.). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. [Link]

  • PubMed. (n.d.). Synthesis and Structure-Activity Relationships of Pyridine-Modified Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a Potent Nicotinic Acetylcholine Receptor Agonist. [Link]

  • Wiley Online Library. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. [Link]

  • ResearchGate. (n.d.). Degradation Pathways. [Link]

  • ChemUniverse. (n.d.). This compound. [Link]

  • Fisher Digital Publications. (n.d.). Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in Solution and Solid States. [Link]

  • PubMed Central. (2024). Charging modulation of the pyridine nitrogen of covalent organic frameworks for promoting oxygen reduction reaction. [Link]

  • PubMed Central. (n.d.). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • ResearchGate. (n.d.). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. [Link]

  • Sciencemadness Discussion Board. (2006). 4-methoxyphenol purification. [Link]

  • (2012). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. [Link]

  • Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. [Link]

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Sources

Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling with 4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 4-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. The inherent electronic properties of the pyridine ring, coupled with the methoxy and nitrile substituents, present unique challenges that necessitate a carefully considered approach to achieve high yields and purity.[1][2] This resource provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter during your experiments.

I. Catalyst and Ligand Selection: The Heart of the Reaction

The success of a cross-coupling reaction with this compound hinges on the judicious selection of the palladium catalyst and the accompanying ligand. The pyridine nitrogen can coordinate with the palladium center, potentially inhibiting the catalytic cycle.[1] Therefore, ligands play a crucial role in modulating the catalyst's reactivity and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The main challenges stem from the electronic nature of the pyridine ring. The electron-withdrawing nitrile group and the electron-donating methoxy group create a unique electronic environment. The pyridine nitrogen itself is a Lewis base and can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This "2-pyridyl problem" is a well-documented phenomenon in cross-coupling chemistry.[3] Furthermore, the potential for side reactions like hydrodehalogenation or homocoupling is always a concern.[4]

Q2: I'm planning a Suzuki-Miyaura coupling with 4-chloro-3-methoxynicotinonitrile. What class of ligands should I start with?

A2: For Suzuki-Miyaura couplings with electron-deficient heteroaryl chlorides like your substrate, sterically hindered and electron-rich phosphine ligands are generally the most effective.[5][6] These ligands promote the crucial oxidative addition step and can help prevent catalyst deactivation.[7] Buchwald's biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, are excellent starting points.[7][8] N-heterocyclic carbenes (NHCs) can also be highly effective, particularly in preventing catalyst decomposition at higher temperatures.[7][9]

Q3: Can I use the same catalyst system for a Buchwald-Hartwig amination of 4-chloro-3-methoxynicotinonitrile?

A3: While there is some overlap, the optimal ligand for a Buchwald-Hartwig amination may differ from that for a Suzuki coupling. For C-N bond formation, bidentate phosphine ligands like BINAP or DPPF have historically been successful, especially with primary amines.[10] However, for challenging substrates, the more modern, sterically demanding monophosphine ligands developed by Buchwald and Hartwig often provide superior results.[10][11][12] It is advisable to screen a panel of ligands to identify the most suitable one for your specific amine coupling partner.

Q4: My Sonogashira coupling is failing. What adjustments to the catalyst system should I consider?

A4: Sonogashira couplings traditionally use a palladium catalyst in conjunction with a copper(I) co-catalyst.[13][14] If you are experiencing low yields, consider the following:

  • Copper-free conditions: In some cases, the copper co-catalyst can lead to side reactions. Modern protocols often employ copper-free conditions, which may require a more active palladium catalyst or a specific ligand.[15]

  • Ligand choice: While triphenylphosphine (PPh₃) is a common ligand for Sonogashira reactions, more electron-rich and bulky ligands can sometimes improve performance, especially with challenging substrates.

  • Base selection: The choice of base is critical. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[13]

Catalyst & Ligand Selection Workflow

CatalystSelection cluster_Coupling Select Coupling Type cluster_LigandScreen Initial Ligand Screen cluster_Optimization Optimization cluster_Troubleshooting Troubleshooting CouplingType Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc. LigandScreen Screen a diverse set of ligands: - Buchwald Biaryl Phosphines (SPhos, XPhos) - Josiphos Ligands - N-Heterocyclic Carbenes (NHCs) - Bidentate Phosphines (dppf, Xantphos) CouplingType->LigandScreen Informs initial choice Optimization Optimize based on initial results: - Fine-tune ligand choice - Adjust Pd source (Pd(OAc)₂, Pd₂(dba)₃) - Vary Pd:Ligand ratio LigandScreen->Optimization Iterative process Troubleshooting If issues persist: - Consider alternative coupling partners (e.g., boronic esters, sulfinates) - Evaluate different catalyst systems (e.g., Ni-based) Optimization->Troubleshooting If necessary

Caption: A decision workflow for catalyst and ligand selection.

II. Troubleshooting Common Issues

Even with a well-chosen catalyst system, experimental challenges can arise. This section addresses common problems and provides actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

Q5: My reaction is sluggish and I'm observing low conversion. What should I do?

A5: A sluggish reaction can be due to several factors:

  • Insufficiently active catalyst: The chosen ligand may not be electron-rich or sterically bulky enough to promote efficient catalysis.[5][6] Consider switching to a more activating ligand from the Buchwald or Josiphos families.

  • Poor reagent quality: Ensure the purity of your this compound and coupling partner. Boronic acids, in particular, can degrade over time.[4]

  • Inadequate base: The choice and solubility of the base are critical. For Suzuki couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate (Na₂CO₃).[4][9] The base must have some solubility in the reaction medium.[9]

  • Low reaction temperature: While some couplings proceed at room temperature, many require heating to overcome activation barriers. Incrementally increasing the temperature may improve the reaction rate.

Q6: I'm seeing a significant amount of homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

A6: Homocoupling is often a result of oxygen in the reaction mixture, which can cause oxidative coupling of the boronic acid.[4]

  • Rigorous degassing: Ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) for an extended period.[4][9] Maintaining a positive pressure of inert gas throughout the reaction is also crucial.

  • Palladium source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[4]

  • Reaction temperature: Lowering the temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[4]

Q7: I'm observing hydrodehalogenation of my starting material. What is the cause and how can I fix it?

A7: Hydrodehalogenation is the replacement of the halide with a hydrogen atom. This side reaction can be promoted by:

  • Presence of water: Ensure all reagents and solvents are anhydrous. Water can act as a proton source.[4]

  • Choice of base: Some bases can facilitate hydrodehalogenation. Screening different bases (e.g., switching from an alkoxide to a phosphate or carbonate) may be beneficial.[4]

  • Solvent: Certain solvents can promote this side reaction. For instance, in some Stille couplings, dioxane and DMF led to more dehalogenation than toluene.[9]

Q8: My reaction has turned black, and I'm getting a low yield. What does this indicate?

A8: The formation of palladium black is a sign of catalyst decomposition and deactivation.[9]

  • Ligand instability: The ligand may be degrading under the reaction conditions. Consider a more robust ligand, such as an N-heterocyclic carbene (NHC), which is often more thermally stable.[9]

  • High temperature: Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature.[9]

  • Incorrect Pd:Ligand ratio: An inappropriate ratio can lead to the formation of unstable palladium species. The optimal ratio is often ligand-dependent and may require empirical determination.

Troubleshooting Flowchart

Troubleshooting Start Low Yield or No Reaction CheckCatalyst Is the catalyst active? (Observe for Pd black) Start->CheckCatalyst CheckReagents Are reagents pure and dry? CheckCatalyst->CheckReagents No ChangeLigand Switch to a more robust/activating ligand (e.g., NHC, bulky phosphine) CheckCatalyst->ChangeLigand Yes CheckConditions Are reaction conditions optimal? (Base, Solvent, Temperature) CheckReagents->CheckConditions No PurifyReagents Purify/dry reagents and solvents. Use fresh boronic acid. CheckReagents->PurifyReagents Yes OptimizeConditions Screen different bases, solvents, and temperatures. CheckConditions->OptimizeConditions No Success Successful Reaction CheckConditions->Success Yes ChangeLigand->Success PurifyReagents->Success OptimizeConditions->Success

Caption: A step-by-step guide for troubleshooting low-yielding reactions.

III. Recommended Starting Conditions & Protocol

For researchers beginning their investigation, the following table provides a starting point for catalyst systems for various cross-coupling reactions with this compound derivatives.

Coupling ReactionPalladium SourceLigand (Pd:Ligand Ratio)BaseSolventTemperature (°C)Notes
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos (1:2)K₃PO₄ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-110Bulky, electron-rich ligands are key for activating the C-Cl bond.[5][6][8]
Buchwald-Hartwig Pd₂(dba)₃RuPhos or BrettPhos (1:2)NaOtBu or LHMDSToluene or Dioxane80-110The choice of base is highly dependent on the amine's pKa.[10][11]
Sonogashira Pd(PPh₃)₂Cl₂PPh₃ (if not pre-complexed)Et₃N or DIPEATHF or DMF25-80Copper(I) iodide is often used as a co-catalyst.[13][14]
General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific substrates.

  • Preparation: To an oven-dried reaction vessel, add the 4-chloro-3-methoxynicotinonitrile (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Catalyst Addition: In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

IV. Concluding Remarks

The cross-coupling of this compound is a nuanced but highly valuable transformation in medicinal and materials chemistry. Success relies on a systematic approach to catalyst and ligand selection, coupled with diligent optimization of reaction parameters. This guide provides a foundation of knowledge and practical advice to navigate the common challenges associated with this substrate. Remember that each specific reaction will have its own "personality," and a degree of empirical screening is often necessary to unlock the optimal conditions for high yield and purity.

References

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 3700–3703. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6514. [Link]

  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem Technical Support.
  • Neufeldt, S. R., & Sanford, M. S. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 145(3), 1845–1855. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6514. [Link]

  • Shields, J. D., & Reisman, S. E. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 10(15), 8434–8441. [Link]

  • BenchChem. (2025). Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine. BenchChem Technical Support.
  • Gimeno, M. C., & Laguna, A. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13445–13459. [Link]

  • Hoyt, H. M., & Thomson, R. J. (2010). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic letters, 12(12), 2864–2867. [Link]

  • Gimeno, M. C., & Laguna, A. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13445–13459. [Link]

  • Knochel, P., & Krasovskiy, A. (2012). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 51(43), 10834–10837. [Link]

  • Moody, C. J., & Roff, G. J. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(25), 9673–9676. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(38), 13156–13157. [Link]

  • Procter, D. J., & Bull, J. A. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 59(51), 22894-22916. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions[a]. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Pyridinium-Based Reagents in Cross-Coupling Reactions. BenchChem.
  • ResearchGate. (n.d.). Coupling outcomes for pyridines. Retrieved from [Link]

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4233-4238. [Link]

  • Li, X. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(15), e202216851. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Journal of the Iranian Chemical Society, 22(4), 843-861.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. (2019). New Journal of Chemistry, 43(30), 12041-12049. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(19), 12014–12026. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • DeBergh, J. R., & Sammakia, T. (2012). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 45(1), 128–139.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4233-4238. [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers, 8(18), 5035-5047. [Link]

  • Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 280-288.
  • MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the catalyst in the synthesis of crizotinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. Journal of medicinal chemistry, 54(10), 3451–3479. [Link]

  • MacMillan, D. W. C. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 47(36), 6748–6753. [Link]

  • Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021). Catalysts, 11(4), 474. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). Catalysts, 9(10), 804. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

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Managing exothermic reactions during the scale-up of 4-Methoxynicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Methoxynicotinonitrile

A Guide to Managing Exothermic Reactions During Scale-Up

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for managing the exothermic nature of this synthesis, particularly during scale-up. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the safety and success of your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exothermic reaction in the synthesis of this compound?

The primary source of the exotherm in the common synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 4-chloronicotinonitrile and a strong nucleophile, typically sodium methoxide.[1][2] This reaction is a type of Williamson ether synthesis.[3]

An exothermic reaction is one that releases energy in the form of heat.[4] This occurs because the bonds formed in the products are stronger and more stable than the bonds broken in the reactants.[5] In this specific synthesis, the formation of the C-O bond in this compound and the sodium chloride (NaCl) byproduct releases a significant amount of energy. The reaction can be represented as:

Cl-C₅H₃N-CN + CH₃ONa → CH₃O-C₅H₃N-CN + NaCl + Heat

The use of sodium methoxide, a strong base and nucleophile, facilitates this reaction.[1][2] The inherent reactivity of these starting materials is what leads to the exothermic nature of the synthesis.

Q2: How can I predict and quantify the thermal risk before scaling up the reaction?

Predicting thermal risk is crucial for safe scale-up.[6] This is best achieved through a combination of reaction calorimetry (RC) and differential scanning calorimetry (DSC).[7][8]

  • Reaction Calorimetry (RC): This technique measures the heat flow of a chemical reaction under controlled conditions, simulating a small-scale production environment.[7][9] It provides critical data such as:

    • Heat of Reaction (ΔHr): The total amount of heat released or absorbed by the reaction.

    • Heat Release Rate: How quickly the heat is generated.

    • Reagent Accumulation: The amount of unreacted reagent present at any given time.[8]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal stability of the reaction mixture and identify the onset temperature of any decomposition reactions.[10]

By combining data from these techniques, you can calculate the Maximum Temperature of the Synthesis Reaction (MTSR) , which is the highest temperature the reaction mixture could reach in a worst-case scenario (e.g., cooling failure).[10][11]

MTSR = Tprocess + ΔTad

Where:

  • Tprocess is the normal operating temperature.

  • ΔTad (Adiabatic Temperature Rise) is the temperature increase if all the accumulated energy were released instantly with no heat loss to the surroundings.

A safe process requires the MTSR to be significantly lower than the decomposition temperature of the reaction mixture.

Table 1: Typical Reaction Calorimetry Data for this compound Synthesis

ParameterTypical ValueSignificance
Heat of Reaction (ΔHr)-100 to -150 kJ/molIndicates a significant exotherm that must be managed.
Specific Heat (Cp)1.8 - 2.2 J/g·KNeeded to calculate the adiabatic temperature rise.
Adiabatic Temp. Rise (ΔTad)40 - 70 °CPotential temperature increase in case of cooling failure.
MTSRCalculatedCrucial for assessing the risk of thermal runaway.[10]
Q3: What are the critical process parameters to control during the addition of sodium methoxide?

Careful control of process parameters is essential to manage the heat generated during the reaction. The most critical parameters are:

  • Addition Rate: The rate at which sodium methoxide is added to the 4-chloronicotinonitrile solution directly controls the rate of heat generation. A slow, controlled addition is necessary to allow the reactor's cooling system to remove the heat as it is produced.[12]

  • Temperature: The reaction should be maintained within a specific temperature range. Lower temperatures can slow the reaction and lead to the accumulation of unreacted reagents, which is a significant safety hazard.[8] Higher temperatures can accelerate the reaction, potentially overwhelming the cooling system.

  • Agitation: Efficient stirring is vital to ensure rapid heat transfer from the reaction mixture to the cooling jacket of the reactor and to prevent localized "hot spots" where the temperature could rise to dangerous levels.

Q4: What are the signs of a thermal runaway, and what is the appropriate immediate response?

A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the system, leading to a rapid, uncontrolled increase in temperature and pressure.[12]

Signs of a Thermal Runaway:

  • A sudden and accelerating increase in the temperature of the reaction mixture, even with maximum cooling applied.

  • A rapid increase in the pressure inside the reactor.

  • Visible evidence of boiling or vigorous gas evolution.

Immediate Response:

  • Stop Reagent Addition: Immediately stop the feed of sodium methoxide.

  • Apply Maximum Cooling: Ensure the reactor's cooling system is operating at full capacity.

  • Prepare for Quenching: If the temperature continues to rise, be prepared to initiate an emergency quenching procedure.

  • Alert Personnel and Evacuate: Follow your facility's emergency procedures, which should include alerting all personnel in the area and preparing for a possible evacuation.

The following decision tree illustrates a typical response workflow.

G start Temperature Rise Detected stop_addition Stop Methoxide Addition start->stop_addition check_cooling Is Cooling at Max? increase_cooling Increase Cooling to Max check_cooling->increase_cooling No monitor_temp Monitor Temperature check_cooling->monitor_temp Yes increase_cooling->monitor_temp stop_addition->check_cooling temp_stabilizing Is Temperature Stabilizing? monitor_temp->temp_stabilizing resume_slowly Resume Addition at Slower Rate temp_stabilizing->resume_slowly Yes prepare_quench Prepare Emergency Quench temp_stabilizing->prepare_quench No initiate_quench Initiate Quench Protocol prepare_quench->initiate_quench emergency_shutdown Emergency Shutdown & Evacuate initiate_quench->emergency_shutdown

Caption: Decision tree for responding to a thermal event.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Rapid temperature spike during methoxide addition. 1. Addition rate is too fast.2. Inadequate cooling capacity.3. Poor agitation.1. Immediately stop the addition.2. Ensure maximum cooling is applied.3. Verify agitator is functioning correctly.4. Once the temperature is stable, resume addition at a significantly reduced rate.
Reaction fails to initiate or is very sluggish. 1. Reaction temperature is too low.2. Poor quality of sodium methoxide (e.g., hydrolyzed).[2]3. Presence of inhibitors in the starting materials.1. Slowly and carefully warm the reaction mixture to the recommended starting temperature.2. Use fresh, anhydrous sodium methoxide.3. Analyze starting materials for purity.
Formation of solid precipitates leading to poor mixing. 1. Low solubility of sodium methoxide or the product at the reaction temperature.2. Incorrect solvent or insufficient solvent volume.1. Consider using a sodium methoxide solution in methanol instead of solid.2. Review the process and ensure the correct solvent and volume are used.3. Increase agitation if possible.
Low yield of this compound. 1. Incomplete reaction.2. Side reactions, such as hydrolysis of the nitrile group.[13][14]3. Loss of product during workup.1. Monitor the reaction for completion using an appropriate analytical technique (e.g., HPLC, TLC).2. Ensure anhydrous conditions to prevent hydrolysis.3. Optimize workup and purification procedures.

Experimental Protocols

Protocol 1: Reaction Calorimetry Study for Safe Scale-Up

Objective: To determine the key thermal parameters of the reaction between 4-chloronicotinonitrile and sodium methoxide to ensure safe scale-up.

Methodology:

  • System Setup:

    • Calibrate a reaction calorimeter (e.g., Mettler-Toledo RC1e) according to the manufacturer's instructions.[10]

    • Charge the reactor with 4-chloronicotinonitrile and the chosen solvent (e.g., methanol).

    • Establish thermal equilibrium at the desired starting temperature (e.g., 20 °C).

  • Reagent Addition:

    • Prepare a solution of sodium methoxide in methanol in a dosing vessel.

    • Begin adding the sodium methoxide solution at a slow, constant rate while continuously recording the heat flow and reaction temperature.

  • Isothermal Hold:

    • After the addition is complete, hold the reaction mixture at the process temperature until the heat flow returns to the baseline, indicating the reaction is complete.

  • Data Analysis:

    • Integrate the heat flow curve to determine the total heat of reaction (ΔHr).

    • Analyze the heat release rate in relation to the addition rate to identify any reagent accumulation.[8]

    • Calculate the adiabatic temperature rise (ΔTad) and the Maximum Temperature of the Synthesis Reaction (MTSR).[10]

  • Scale-Up Assessment:

    • Use the collected data to model the thermal behavior in a larger reactor, taking into account the lower surface-area-to-volume ratio.

    • Adjust the planned addition rate and cooling requirements for the pilot or production scale to ensure the temperature can be safely controlled.

G cluster_lab Lab Scale (Calorimetry) cluster_pilot Pilot / Production Scale lab_setup 1. Setup & Calibrate RC1 lab_addition 2. Controlled Addition of NaOMe lab_setup->lab_addition lab_data 3. Measure Heat Flow (ΔHr, MTSR) lab_addition->lab_data analysis 4. Analyze Data for Accumulation lab_data->analysis pilot_model 5. Model Thermal Behavior pilot_adjust 6. Adjust Dosing & Cooling pilot_model->pilot_adjust pilot_run 7. Execute Controlled Scale-Up pilot_adjust->pilot_run analysis->pilot_model

Caption: Workflow from lab calorimetry to safe scale-up.

Protocol 2: Emergency Quenching Procedure

Objective: To safely neutralize the reactive components and stop a thermal runaway. This procedure should only be performed by trained personnel with appropriate personal protective equipment (PPE).

Materials:

  • Quenching agent: A pre-prepared solution of a weak acid, such as acetic acid, in a high-boiling point solvent. Do not use water or strong acids , as they can react violently with sodium methoxide.[3]

  • Appropriate PPE: Fire-resistant lab coat, safety goggles, face shield, and chemical-resistant gloves.

Methodology:

  • Preparation: The quenching solution should be prepared in advance and stored in a designated, easily accessible location. The amount should be sufficient to neutralize the maximum possible amount of unreacted sodium methoxide.

  • Initiation: If a thermal runaway is confirmed and cannot be controlled by cooling alone, initiate the quenching procedure.

  • Addition: Add the quenching agent to the reaction mixture in a controlled manner. Be aware that the initial addition may cause a temporary increase in temperature and gas evolution as the neutralization reaction occurs.

  • Monitoring: Continue to monitor the reactor temperature and pressure. The temperature should begin to decrease as the reactive species are consumed.

  • Completion: Once the temperature has stabilized and is decreasing, the immediate hazard is likely controlled. Do not assume the reaction is completely safe. Allow the mixture to cool to room temperature with continued stirring and cooling.

  • Post-Quench Handling: The quenched mixture should be handled as hazardous waste and disposed of according to your institution's safety guidelines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with High-Quality Sodium Methoxide.
  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. RSC Publishing.
  • Organic Syntheses. Sodium Methoxide - Organic Syntheses Procedure.
  • Sciencemadness Wiki. Sodium methoxide.
  • Wikipedia. Sodium methoxide.
  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
  • Chemtek Scientific.
  • Syrris. An Introduction to Reaction Calorimetry. (2018-12-10).
  • Manufacturing.net. What Can Reaction Calorimetry Teach Us?. (2015-01-14).
  • Pharma Engineering. [How To] Evaluate Reaction Calorimetry [RC1e] study. (2018-07-29).
  • TSI Journals. Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
  • Polymer Science. Reaction Calorimetry.
  • Richmond Sarpong.
  • Chemistry LibreTexts. The Hydrolysis of Nitriles. (2023-01-22).
  • Chemistry Steps. Reactions of Nitriles.
  • American Chemical Society. Energy Changes in Chemical Reactions. (2024-07-30).
  • Wikipedia. Exothermic reaction.

Sources

Technical Support Center: Overcoming Poor Solubility of 4-Methoxynicotinonitrile in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versatile building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you might face during your experiments. Our goal is to equip you with the scientific rationale and practical steps to overcome these hurdles and ensure the success of your reactions.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a substituted pyridine derivative, and its solubility is governed by the interplay of its functional groups: the polar nitrile group, the somewhat polar methoxy group, and the aromatic pyridine ring. This combination results in a molecule with moderate polarity, which can lead to limited solubility in a wide range of common reaction solvents, from nonpolar hydrocarbons to highly polar solvents like water. While specific solubility data for this compound is not extensively published, we can infer its behavior from related structures like cyanopyridines and methoxypyridines. Generally, compounds of this nature exhibit preferential solubility in polar aprotic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the common questions and issues that arise when working with this compound.

Q1: My this compound is not dissolving in my chosen reaction solvent at room temperature. What are my immediate first steps?

A1: This is a very common issue. Before making significant changes to your reaction setup, consider these initial, minimally invasive troubleshooting steps:

  • Gentle Heating: The dissolution of a solid in a liquid is often an endothermic process. Therefore, gently warming the mixture can significantly increase both the rate of dissolution and the overall solubility. Use a water or oil bath to gradually increase the temperature, for example, in 10 °C increments, while monitoring for dissolution. Be mindful of the boiling point of your solvent and the thermal stability of your other reagents.

  • Increased Agitation & Sonication: Ensure you are providing sufficient mechanical energy to break up any aggregates of the solid. If vigorous stirring is not effective, an ultrasonic bath is an excellent tool. Sonication uses high-frequency sound waves to create cavitation microbubbles, which upon collapse, generate localized high energy that can facilitate the dissolution of stubborn solids.

  • Particle Size Reduction: The surface area of a solid is a key factor in how quickly it dissolves. If you have crystalline this compound, gently grinding it to a fine powder with a mortar and pestle before adding it to the solvent can increase the dissolution rate.

Q2: I've tried heating and sonication, but the solubility is still poor. How do I rationally select a better solvent or a co-solvent?

A2: A systematic approach to solvent selection is crucial. The principle of "like dissolves like" is a good starting point. Given the moderate polarity of this compound, polar aprotic solvents are often the best choice.

Solvent Screening Protocol: A small-scale, systematic solvent screen is the most effective way to identify a suitable medium.

Experimental Protocol: Small-Scale Solubility Screen

  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 10 mg) into several small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 0.5 mL). This will allow you to assess solubility at a concentration of 20 mg/mL.

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 2-5 minutes. Visually inspect for complete dissolution.

  • Heating: If the compound is not fully dissolved, gently heat the vials (e.g., to 40 °C, then 60 °C) and observe any changes.

  • Documentation: Record your observations in a structured table.

Below is a table of suggested solvents for screening, categorized by their polarity, along with the likely solubility of this compound based on the properties of similar molecules.

Solvent Category Solvent Examples Predicted Solubility of this compound Rationale & Comments
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)High These solvents can effectively solvate the polar nitrile and methoxy groups without the strong hydrogen bonding networks that can hinder dissolution in some protic solvents. Studies on other cyanopyridine derivatives have shown good solubility in DMF and DMSO.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate to Good These solvents can hydrogen bond with the pyridine nitrogen. However, their own hydrogen-bonding networks may need to be overcome. A synthesis of a related compound uses methanol, suggesting it can be a viable solvent[1].
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Low to Moderate These have moderate polarity and may offer some solubility, but are generally less effective than polar aprotic solvents.
Ethers Diethyl ether, 1,4-DioxaneLow While ethers have some polarity, they are generally not polar enough to be effective solvents for this compound.
Hydrocarbons Toluene, Hexanes, CyclohexaneVery Low/Insoluble These nonpolar solvents will not effectively solvate the polar functional groups of this compound.
Aqueous WaterVery Low/Insoluble The aromatic ring and methoxy group impart significant hydrophobic character. Related methoxypyridines are reported to be insoluble in water[2][3].

Using Co-solvents:

If your reaction must be performed in a solvent where this compound has poor solubility (for example, for reasons of reactivity or boiling point), a co-solvent can be a powerful solution. Adding a small amount of a strong, miscible solvent in which your compound is highly soluble (like DMF or DMSO) to your primary reaction solvent (like toluene or THF) can dramatically increase the overall solvating power of the mixture. Start with a small percentage (e.g., 5-10% v/v) of the co-solvent and observe the effect.

dot

Co_Solvent_Strategy Workflow for Implementing a Co-Solvent Strategy start Initial Reaction Setup: This compound insoluble in primary solvent (e.g., Toluene) select_cosolvent Select a strong, miscible co-solvent (e.g., DMF, DMSO) where solubility is high. start->select_cosolvent small_scale_test Perform a small-scale test reaction. Add 5-10% (v/v) of the co-solvent. select_cosolvent->small_scale_test observe Observe for dissolution. Does the compound dissolve? small_scale_test->observe success Proceed with the scaled-up reaction using the co-solvent mixture. observe->success Yes increase_cosolvent Incrementally increase the co-solvent percentage. Re-evaluate. observe->increase_cosolvent No check_compatibility Ensure co-solvent does not interfere with reaction chemistry or downstream processing. success->check_compatibility increase_cosolvent->small_scale_test

Caption: A workflow for the systematic use of co-solvents.

Q3: Could pH be affecting the solubility of my this compound?

A3: Yes, pH can play a role, particularly in protic or aqueous media. The pyridine ring is basic and can be protonated to form a pyridinium salt.

dot

Protonation_Equilibrium Protonation of this compound cluster_0 Less Soluble in Organic Solvents cluster_1 More Soluble in Aqueous/Protic Solvents 4-MN This compound (Neutral Form) 4-MN_H 4-Methoxynicotinonitrilium Ion (Protonated Form) 4-MN->4-MN_H + H+ 4-MN_H->4-MN - H+

Caption: The equilibrium between neutral and protonated forms.

Pyridinium salts are ionic and therefore tend to be much more soluble in polar protic solvents like water and alcohols, and significantly less soluble in nonpolar organic solvents. If your reaction conditions are acidic, you may be forming the pyridinium salt. Conversely, if you need to increase solubility in a protic medium, adding a small amount of a non-nucleophilic acid could be a viable strategy, provided it does not interfere with your desired reaction.

Q4: My compound dissolves upon heating but crashes out of solution as the reaction proceeds. What is happening?

A4: This phenomenon, known as "crashing out," typically occurs for one of two reasons:

  • Temperature Fluctuation: The reaction mixture may be cooling slightly, causing the concentration to exceed the solubility limit at the lower temperature. Ensure your heating apparatus is stable and the reaction vessel is well-insulated.

  • Change in the Reaction Medium: As the reaction progresses, the starting materials are consumed and new products are formed. This can alter the overall polarity and solvating power of the reaction medium, leading to a decrease in the solubility of your starting material.

Solutions:

  • Maintain Consistent Temperature: Use a digitally controlled heating mantle or oil bath.

  • Increase Solvent Volume: Add more of the primary solvent to keep the concentration of this compound below its saturation point.

  • Re-evaluate Co-solvent: It may be necessary to use a higher percentage of a co-solvent to maintain solubility throughout the reaction.

Q5: Are there any other advanced techniques I can consider for highly challenging cases?

A5: For particularly difficult systems, you might explore these approaches, though they represent more significant deviations from a standard protocol:

  • Hydrotropy: This involves adding a substance (a hydrotrope) that improves the solubility of another solute. While more common in pharmaceutical formulations, it's a concept that can be applied in synthesis.

  • Phase-Transfer Catalysis: If your reaction involves an aqueous phase and an organic phase where this compound is soluble, a phase-transfer catalyst can shuttle the reactant between phases.

  • Alternative Reagents: In some cases, it may be more practical to consider a more soluble derivative of this compound if the synthetic route allows.

By systematically working through these troubleshooting steps, you can effectively diagnose and solve solubility issues with this compound, leading to more efficient, reproducible, and successful reactions.

References

  • Verma, A., Singh, S., & Kumar, A. (2018). Solubility of some novel cyanopyridine derivatives. MOJ Biorg Org Chem, 2(2), 70-74. [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyanopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). Solubility of Pyridine-3-carbonitrile (C6H4N2). Retrieved from [Link]

  • ResearchGate. (2018). Solubility and Molecular Interactions of 4-Cyanopyridine in Aqueous Blends at Temperatures from 278.15 to 318.15 K. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PCE. (n.d.). Methoxypyridine: Common isomers, synthesis, applications and adverse reactions. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Selective Functionalization of the Pyridine Ring in 4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the selective functionalization of 4-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile pyridine scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges.

The pyridine ring is a cornerstone in medicinal chemistry, and this compound presents a unique set of opportunities and challenges due to the electronic interplay of the methoxy and nitrile substituents. The electron-donating methoxy group and the electron-withdrawing nitrile group create a nuanced reactivity pattern that must be carefully considered to achieve the desired regioselectivity. This guide will provide both the "how" and the "why" behind successful functionalization strategies.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Poor Regioselectivity in C-H Functionalization Attempts

Question: I am attempting a transition-metal-catalyzed C-H arylation of this compound, but I am getting a mixture of C2 and C5-arylated products with low yields of my desired isomer. How can I improve the regioselectivity?

Answer: This is a common challenge stemming from the competing directing effects of the substituents and the inherent reactivity of the pyridine ring.[1][2] The pyridine nitrogen deactivates the C2 and C6 positions towards electrophilic attack, while the methoxy group is an ortho, para-director, and the nitrile is a meta-director.

Root Cause Analysis & Solutions:

  • Electronic Conflict: The methoxy group at C4 directs towards C3 and C5, while the nitrile at C3 directs towards C5. The pyridine nitrogen's inductive effect deactivates the C2 and C6 positions. This electronic puzzle often leads to a mixture of products in undirected C-H functionalization.

  • Solution 1: Employ a Directing Group Strategy (Directed ortho-Metalation - DoM):

    • Rationale: DoM is a powerful technique to achieve high regioselectivity by using a functional group to direct a metalating agent (typically an organolithium reagent) to an adjacent position.[3][4] In your molecule, the methoxy group can act as a directing group for lithiation at the C3 and C5 positions. However, the nitrile group at C3 complicates this. A more reliable strategy would be to introduce a directing group at a specific position to override the inherent reactivity.

    • Protocol: Consider converting the nitrile to a temporary directing group or introducing a directing group at the C2 position. For instance, a removable picolinamide or a similar directing group at C2 can direct functionalization specifically to the C3 position.

  • Solution 2: Leverage Steric Hindrance:

    • Rationale: If you are targeting the C5 position, the steric bulk of a substituent at C2 could disfavor functionalization at that site and promote reaction at the more accessible C5 position.

  • Solution 3: Pyridine N-Oxide Activation:

    • Rationale: Formation of the pyridine N-oxide activates the C2 and C6 positions towards certain types of functionalization.[5] This strategy can be employed to achieve C2 functionalization, followed by deoxygenation to restore the pyridine.

Issue 2: Low Yields in Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to displace the methoxy group at C4 with a nucleophile, but the reaction is sluggish and gives low yields. What am I doing wrong?

Answer: While the nitrile group is electron-withdrawing and should activate the ring for nucleophilic aromatic substitution (SNAr), the methoxy group itself is not an ideal leaving group.[6][7]

Root Cause Analysis & Solutions:

  • Poor Leaving Group: The methoxide anion is a relatively poor leaving group compared to halides.

  • Solution 1: Activation of the Methoxy Group:

    • Rationale: Convert the methoxy group into a better leaving group. This can be achieved by O-demethylation followed by conversion of the resulting hydroxyl group to a triflate or tosylate, which are excellent leaving groups.

  • Solution 2: Harsh Reaction Conditions:

    • Rationale: Driving the reaction with stronger nucleophiles and higher temperatures can sometimes overcome the poor leaving group ability of the methoxide. However, this can lead to side reactions and decomposition.

    • Optimization: Carefully screen reaction temperatures and consider using a more polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of your reagent.

  • Solution 3: Alternative Strategy - The Benzyne Approach:

    • Rationale: If direct SNAr is failing, consider generating a pyridyne intermediate.[8] This can be achieved by introducing a leaving group (e.g., a halogen) at C3 and a silyl group at C4, followed by fluoride-induced elimination. The subsequent nucleophilic addition to the pyridyne can provide access to C4-functionalized products.

Frequently Asked Questions (FAQs)

Q1: What is the most likely position for electrophilic aromatic substitution on this compound?

A1: Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to its electron-deficient nature.[9][10] The pyridine nitrogen strongly deactivates the ring towards electrophiles. However, if the reaction is forced, the directing effects of the substituents must be considered. The methoxy group at C4 is an activating, ortho, para-director, suggesting potential reactivity at C3 and C5. The nitrile group at C3 is a deactivating, meta-director, also pointing towards C5. Therefore, the C5 position is the most likely site for electrophilic attack, although harsh conditions would be required, and yields are expected to be low.

Q2: How can I achieve selective functionalization at the C2 position?

A2: Direct functionalization at C2 is challenging due to the inductive effect of the pyridine nitrogen. However, several strategies can be employed:

  • Directed ortho-Metalation (DoM): Introducing a directing group at C3 can facilitate lithiation at C2.[3]

  • Pyridine N-Oxide Formation: As mentioned in the troubleshooting guide, converting the pyridine to its N-oxide activates the C2 position for certain reactions.[5]

  • Transition-Metal Catalyzed C-H Activation: Some palladium or rhodium catalyst systems, often with specific ligands, can favor C2 functionalization.[11]

Q3: Can I selectively reduce the nitrile group without affecting the pyridine ring?

A3: Yes, selective reduction of the nitrile to an amine or an aldehyde is feasible.

  • To an Amine: Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under controlled conditions can reduce the nitrile to a primary amine. Care must be taken to avoid over-reduction of the pyridine ring, which can occur under harsh conditions (high pressure and temperature).

  • To an Aldehyde: Partial reduction to the aldehyde can be achieved using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Q4: What are the key safety precautions when working with organolithium reagents for DoM?

A4: Organolithium reagents such as n-butyllithium are highly pyrophoric and reactive. Always handle them under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques. Reactions are typically carried out at low temperatures (e.g., -78 °C using a dry ice/acetone bath) to control their reactivity. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and flame-resistant gloves.

Experimental Protocols

Protocol 1: Directed ortho-Metalation at C5

This protocol describes a general procedure for the lithiation of a 4-methoxypyridine derivative at the C5 position, directed by the methoxy group, followed by quenching with an electrophile.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., Iodomethane, Benzaldehyde)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Regioselectivity of Common Functionalization Reactions on a Substituted Pyridine Ring

Reaction TypePositionDirecting/Activating GroupExpected Outcome on this compound
Directed ortho-Metalation (DoM) C54-Methoxy groupMajor Product
Nucleophilic Aromatic Substitution (SNAr) C43-Nitrile group (activating)Possible with a good leaving group at C4
Electrophilic Aromatic Substitution (SEAr) C54-Methoxy (activating, o,p), 3-Nitrile (deactivating, m)Major Product (if reaction occurs)
C-H Activation (undirected) C2, C5Competing electronic and steric effectsMixture of isomers likely

Visualizations

Decision-Making Workflow for Regioselective Functionalization

G start Desired Functionalization Site on This compound c2 Target C2 Position start->c2 c5 Target C5 Position start->c5 c6 Target C6 Position start->c6 c4 Target C4 Position (Substitution) start->c4 c2_strat1 Strategy 1: Pyridine N-Oxide Activation c2->c2_strat1 c2_strat2 Strategy 2: Directed Metalation with C3 Directing Group c2->c2_strat2 c5_strat1 Strategy 1: Directed ortho-Metalation (DoM) via 4-Methoxy c5->c5_strat1 c5_strat2 Strategy 2: Electrophilic Aromatic Substitution (S E Ar) c5->c5_strat2 c6_strat Strategy: Pyridine N-Oxide Activation c6->c6_strat c4_strat Strategy: Nucleophilic Aromatic Substitution (S N Ar) c4->c4_strat

Caption: Decision tree for selecting a functionalization strategy.

Mechanism of Directed ortho-Metalation (DoM)

G sub This compound intermediate [Intermediate Complex] sub->intermediate Coordination reagent + n-BuLi reagent->intermediate lithiated C5-Lithiated Species intermediate->lithiated Deprotonation at C5 product C5-Functionalized Product lithiated->product Electrophilic Quench electrophile + E+ electrophile->product

Caption: Simplified mechanism of DoM at the C5 position.

References

  • Maity, P., & Sachan, A. (2018). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 16(34), 6137-6153. [Link]

  • Bull, J. A., Mousseau, J. J., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. [Link]

  • Levin, M. D., & Toste, F. D. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13834-13837. [Link]

  • Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(15), 5553-5558. [Link]

  • Antonov, A. S., Verkhov, V. A., Gubanova, A. N., Tonkoglazova, D. I., & Tupikina, E. Y. (2024). Flipping the Metalation of 4-Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. Chemistry – A European Journal, e202401112. [Link]

  • Gryko, D. (2022). Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • Comins, D. L., & Schilling, S. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC, 2021(5), 1-13. [Link]

  • Moran, J., & Le-Hure, A. C. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(32), 13217-13221. [Link]

  • Wikipedia. (2023). Directed ortho metalation. [Link]

  • University of Liverpool. (n.d.). Directed (ortho) Metallation. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. [Link]

  • Cao, H., Bhattacharya, D., Cheng, Q., & Studer, A. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society, 145(29), 16048-16056. [Link]

  • Fañanás-Mastral, M., & Feringa, B. L. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8532-8537. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Vantourout, J. C., et al. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 143(30), 11444-11450. [Link]

  • Wikipedia. (2023). Electrophilic aromatic substitution. [Link]

  • Wang, D. H., & Wasa, M. (2020). C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. Polymers, 12(4), 947. [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). [Link]

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Minimizing tar formation in high-temperature reactions of 4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxynicotinonitrile Reactions

A Scientist's Guide to Minimizing Tar Formation in High-Temperature Syntheses

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed to help you understand, control, and minimize tar formation in your high-temperature reactions. Our focus is on explaining the causal mechanisms behind these experimental challenges and providing robust, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding tar formation in reactions involving this compound.

Q1: What exactly is "tar" in the context of my this compound reaction?

A1: "Tar" is not a single compound but a complex, undesirable mixture of condensable organic molecules, primarily aromatic, with molecular weights generally higher than that of benzene.[1][2] In your experiments, this can manifest in several ways:

  • Heavy, Viscous Liquids: Dark brown or black oils that contaminate your product.

  • Solid Precipitates: Amorphous, carbonaceous solids often referred to as coke or char that can coat reactor surfaces.

  • Complex Polycyclic Aromatic Hydrocarbons (PAHs): These are often the core components of tar and can include nitrogen- and oxygen-containing heteroaromatics due to the structure of your starting material.[3][4][5]

The formation of tar is a significant issue as it reduces the yield of your desired product, complicates purification, and can damage equipment by causing blockages and fouling.[6][7]

Q2: Why is this compound particularly susceptible to tar formation at high temperatures?

A2: The molecular structure of this compound contains several features that make it prone to thermal decomposition and subsequent polymerization into tar. High temperatures provide the necessary activation energy to break chemical bonds, initiating a cascade of unwanted side reactions.[8][9]

  • Aromatic Pyridine Ring: While aromatic rings are stable, at very high temperatures, they can undergo fragmentation, leading to highly reactive radical species.

  • Methoxy Group (-OCH₃): The C-O bond in the methoxy group is a potential cleavage point, which can lead to the formation of phenolic intermediates and methyl radicals. Phenolic compounds are known precursors to tar.[10][11]

  • Nitrile Group (-C≡N): The nitrile group can participate in polymerization and cyclization reactions, incorporating nitrogen into the resulting tar structure.[4][5]

Essentially, the high thermal energy causes the initial molecule to fragment into highly reactive pieces that readily recombine and polymerize into larger, more complex, and often insoluble tar molecules.[7][12]

Q3: What are the primary operational consequences of excessive tar formation?

A3: Beyond a low product yield, significant tar formation creates severe practical challenges:

  • Reduced Process Efficiency: A substantial portion of your carbon and nitrogen starting material is diverted into a useless byproduct, lowering the overall efficiency of the process.[7]

  • Equipment Fouling: Tar can condense and solidify on cooler surfaces downstream from the reactor, leading to blockages in transfer lines, valves, and analytical equipment.[2][6]

  • Complicated Product Isolation: The presence of a wide range of tar-related impurities makes purification via chromatography, crystallization, or distillation extremely difficult and costly.

  • Inconsistent Results: Uncontrolled tar formation leads to poor reproducibility between experimental runs, compromising the integrity of your research.

Troubleshooting Guide: From Problem to Solution

This guide is designed to help you diagnose and solve specific issues related to tar formation during your experiments.

Problem 1: Excessive Solid Residue (Coking/Charring) in the Reactor
  • Symptoms: You observe a hard, black, insoluble material coating the walls of your reactor or stirrer after the reaction.

  • Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Excessively High Temperature At very high temperatures, secondary reactions dominate, where initial tar molecules are further dehydrogenated and condensed into highly cross-linked, carbon-rich solids (coke).[13][14]Systematically lower the reaction temperature in 10-20°C increments. Analyze the product mixture at each step to find the optimal balance between reaction rate and minimal coking.
Long Residence Time The longer the reactants and intermediate products are exposed to high temperatures, the greater the opportunity for secondary polymerization and coking reactions to occur.Decrease the reaction time. If using a flow reactor, increase the flow rate. For batch reactions, determine the point of maximum product yield before significant coking begins via time-course sampling.
Poor Heat Transfer / "Hot Spots" Inadequate mixing or inefficient reactor heating can create localized "hot spots" where the temperature is much higher than the bulk, promoting char formation.Improve agitation to ensure a homogenous temperature distribution. If possible, use a reactor with better heat transfer characteristics (e.g., a fluidized bed for larger scale, or an oil bath for lab scale).
Problem 2: Product is a Viscous, Dark, Intractable Mixture (High Soluble Tar)
  • Symptoms: Your final product is a dark, viscous oil that is difficult to handle and analyze. Purification attempts yield multiple, poorly separated fractions.

  • Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Sub-Optimal Temperature Window The reaction temperature is high enough to initiate decomposition and polymerization but not high enough to crack the resulting tar molecules into lighter gases.[6][14]Perform a temperature optimization study. The ideal temperature is often a narrow window. Increasing temperature might sometimes help by cracking tars, but this must be balanced against the risk of coking (see Problem 1).[13]
Presence of Oxygen Leaks in the system can introduce oxygen, which acts as a radical initiator at high temperatures, accelerating polymerization pathways that lead to complex tar structures.Ensure a strictly inert atmosphere. Purge the reactor thoroughly with high-purity nitrogen or argon before heating. Check all seals and connections for leaks.
Lack of a Diluent In a highly concentrated reaction, intermolecular reactions leading to polymerization are more probable.Introduce an inert, high-boiling-point solvent (e.g., Dowtherm™ A, sulfolane). The solvent can reduce the concentration of reactive intermediates and help to moderate temperature, though solvent-reactant interactions should be considered.
Uncatalyzed Reaction Pathway The thermal (non-catalyzed) pathway requires high energy and often proceeds through non-selective radical mechanisms, which are prime routes for tar formation.Investigate catalytic routes. A suitable catalyst can provide a lower-energy pathway for the desired transformation, allowing for lower reaction temperatures and minimizing radical-based side reactions.[14][15][16]
Visualizing the Challenge and Solutions

Understanding the pathways to tar formation and the logic for troubleshooting is critical. The following diagrams illustrate these concepts.

Hypothesized Tar Formation Pathway

This diagram shows a simplified, conceptual pathway from the starting material to complex tar structures. The key is the formation of reactive intermediates that undergo polymerization.

G cluster_input Reaction Input cluster_process High-Temperature Decomposition cluster_tar Tar Formation Pathways cluster_output Undesirable Products A This compound B Radical Fragments (e.g., -CN, -CH3, Pyridinyl Radicals) A->B Thermal Energy (Initiation) C Primary Decomposed Species (e.g., Phenolics, Lighter Aromatics) A->C Thermal Energy (Initiation) D Polymerization & Condensation B->D C->D F Soluble Tars (Heavy Oils, PAHs) D->F Growth E Secondary Cracking & Dehydrogenation G Insoluble Tars (Coke, Char) E->G Solidification F->E Excessive Temp / Residence Time G Start High Tar Formation Detected CheckResidue Is the tar primarily solid (coke/char)? Start->CheckResidue ActionTemp Reduce Temperature & Decrease Residence Time CheckResidue->ActionTemp Yes CheckPurity Is the product a dark, viscous liquid? CheckResidue->CheckPurity No ActionOptimize Perform Temperature Optimization Study CheckPurity->ActionOptimize Yes CheckSystem Is the system strictly inert? ActionOptimize->CheckSystem ActionInert Purge System & Check for Leaks CheckSystem->ActionInert No ConsiderCatalyst Consider Catalytic Route or Use of Solvent CheckSystem->ConsiderCatalyst Yes

Caption: A decision tree for troubleshooting tar formation issues.

Experimental Protocols

Here we provide actionable, step-by-step protocols for key mitigation strategies and analysis.

Protocol 1: General Experimental Setup for Tar Minimization (Batch Reactor)

This protocol outlines a baseline setup designed to control key parameters influencing tar formation.

  • Reactor Preparation:

    • Thoroughly clean and dry the reactor assembly (e.g., a high-pressure Parr reactor or a sealed glass vessel) to remove any contaminants.

    • Add a magnetic stir bar or assemble the overhead stirring mechanism.

  • Loading Reactants:

    • Charge the reactor with this compound and any other solid reagents or catalysts.

    • If using a solvent, add it at this stage.

  • Inerting the Atmosphere (CRITICAL STEP):

    • Seal the reactor.

    • Connect the vessel to a vacuum line and a source of inert gas (e.g., Nitrogen 99.999%).

    • Evacuate the reactor to a low pressure (e.g., <1 torr) and then backfill with the inert gas to slightly above atmospheric pressure.

    • Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of oxygen.

  • Heating and Reaction:

    • Place the reactor in a heating mantle or oil bath with a calibrated temperature controller.

    • Begin stirring at a consistent, high rate (e.g., >500 RPM) to ensure thermal and mixing uniformity.

    • Heat the reactor to the desired setpoint temperature. Monitor both the controller setpoint and the internal reaction temperature if possible.

  • Cooling and Depressurization:

    • After the designated reaction time, remove the heat source and allow the reactor to cool to room temperature.

    • Once cool, carefully and slowly vent the reactor pressure in a fume hood.

  • Sample Collection and Analysis:

    • Open the reactor and carefully collect the contents.

    • Rinse the reactor with a suitable solvent (e.g., dichloromethane or acetone) to collect any residue adhering to the walls. Combine this rinse with the main product for a comprehensive analysis of the total organic product.

Protocol 2: Tar Quantification by Gravimetric Analysis

This protocol provides a basic method to quantify the amount of non-volatile "tar" produced.

  • Sample Preparation:

    • Take a precisely weighed aliquot of the crude reaction mixture (e.g., 1.000 g).

    • Dissolve the aliquot in a known volume of a suitable volatile solvent (e.g., 20 mL of Dichloromethane).

  • Separation:

    • If there are insoluble solids (coke/char), filter the solution through a pre-weighed filter paper.

    • Wash the filter paper with additional fresh solvent to ensure all soluble components have passed through.

    • Dry the filter paper and the collected solids in an oven at 100°C until a constant weight is achieved. The mass difference is your insoluble tar.

  • Gravimetric Measurement:

    • Take the filtrate (the liquid portion) and place it in a pre-weighed round-bottom flask.

    • Remove the volatile solvent and any volatile products using a rotary evaporator.

    • Once the bulk of the solvent is removed, place the flask under a high vacuum for several hours to remove any remaining traces.

    • Weigh the flask. The mass of the remaining non-volatile residue represents the soluble tar and non-volatile products. Further analysis (e.g., GC-MS) is needed to differentiate the product from the soluble tar.

Note: For a more detailed compositional analysis of the tar, advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Pressure Liquid Chromatography (HPLC) are required, often after a solvent extraction and sample preparation procedure. [1][17]

References
  • IEA Bioenergy Task 33. (n.d.). Measurement and Characterization of Tars using the SPA Method. IEA Bioenergy.
  • Paasikallio, V. (n.d.).
  • Asadullah, M. (2011). SAMPLING AND ANALYSIS OF TARS BY MEANS OF PHOTO IONIZATION DETECTION AND SOLID PHASE MICRO EXTRACTION. DiVA portal.
  • Leahy, J. J., et al. (2023). Combined analytical strategies for chemical and physical characterisation of tar from torrefaction of olive stone. UL Research Repository.
  • EPRI. (n.d.). Chemical and Physical Characteristics of Tar Samples From Selected Manufactured Gas Plant (MGP) Sites.
  • LibreTexts. (2023). 14.
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  • Unknown Author. (n.d.). Tar Production and Destruction. SB UTA.
  • Unknown Author. (n.d.). WASTE TO CLEAN SYNGAS: AVOIDING TAR PROBLEMS. Lirias.
  • Clark, J. (n.d.).
  • Valderrama Rios, M. L., et al. (2023). Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. NIH.
  • Valderrama Rios, M. L., et al. (2023). Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods.
  • Wang, C., et al. (2022). Preparation of Nitrogen-Rich Tar by Co-Pyrolysis and Analysis of Nitrogen-Containing Compounds in Pyrolysis Products. MDPI.
  • Simell, P., et al. (2003).
  • Di Blasi, C., et al. (2018). Evolution of Aromatic Tar Composition in Relation to Methane and Ethylene from Biomass Pyrolysis-Gasification.
  • Unknown Author. (n.d.). Gasification Tar Formation Problems. Sustainability Directory.
  • Boger, D. L., & Isherwood, W. A. (2009). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating.
  • Yahaya, A. Z., et al. (2019). Characterization of tar formation during high temperature gasification of different chemical compositions in biomass.
  • Wikipedia. (n.d.). Thermal decomposition.
  • Nagy, S., et al. (2021). Catalytic Tar Conversion in Two Different Hot Syngas Cleaning Systems. MDPI.
  • Wang, G., et al. (2010). E201 High Tar Reduction with Porous-particles for Low Temperature Biomass Gasification : A Consideration of Mechanism of Capacitance Effect.
  • Kibet, J. K., et al. (2012). Formation of nitrogen containing polycyclic aromatic compounds from the CO-pyrolysis of carbohydrates and amino acids.
  • Coll, M., et al. (2024).

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Effect of atmospheric moisture on 4-Methoxynicotinonitrile stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Research

4-Methoxynicotinonitrile is a key building block in medicinal chemistry and drug development, valued for its versatile pyridine scaffold. However, its nitrile functional group presents a potential liability: susceptibility to hydrolysis. The presence of atmospheric moisture, even at levels not immediately obvious in a standard laboratory environment, can initiate a degradation cascade, compromising sample purity, affecting reaction yields, and leading to inconsistent experimental outcomes.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating the effects of atmospheric moisture on the stability of this compound. It is structured in a question-and-answer format to directly address common issues encountered in the lab, supplemented with detailed analytical protocols and best practices for handling and storage.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common observations and queries related to the potential degradation of this compound.

Q1: My solid this compound, which was a free-flowing powder, now appears clumpy and difficult to handle. What is happening?

A: This is a primary physical indicator of moisture absorption. This compound, like many fine chemicals, can be hygroscopic. When exposed to atmospheric humidity, water molecules adsorb onto the surface of the solid particles. This leads to clumping or caking, which is the initial physical sign that the compound has been compromised. While this does not automatically confirm chemical degradation, it signifies that the necessary conditions for hydrolysis are present and the material should be treated with suspicion. Proper storage in a desiccator or glove box is essential to prevent this.[1]

Q2: I am analyzing my sample of this compound via HPLC/LC-MS and I see new, more polar peaks appearing that were not there when the sample was fresh. Could this be moisture-related degradation?

A: Yes, this is a classic sign of hydrolytic degradation. The nitrile group (-C≡N) is susceptible to hydrolysis, which occurs in two main stages.[2][3]

  • Formation of the Amide: The initial reaction with water converts the nitrile to its corresponding amide, 4-methoxynicotinamide .

  • Formation of the Carboxylic Acid: The amide can then undergo further hydrolysis to form the carboxylic acid, 4-methoxynicotinic acid , and release ammonia.[2][4]

Both the amide and the carboxylic acid are significantly more polar than the parent nitrile. In a typical reversed-phase HPLC analysis, you would expect to see these degradants elute earlier than the parent this compound peak. The presence of these new, earlier-eluting peaks is strong evidence of moisture-induced degradation.

Q3: My reaction yield has significantly decreased, and my starting material recovery is low, even though I'm following a validated procedure. Could the stability of my this compound be the issue?

A: Absolutely. If your this compound has degraded, its purity is reduced. For every mole of the nitrile that hydrolyzes to the amide or carboxylic acid, there is one less mole of active starting material available for your desired reaction. This directly leads to lower yields of your target product. Furthermore, the degradation products (4-methoxynicotinamide and 4-methoxynicotinic acid) could potentially interfere with your reaction, acting as impurities that might complicate purification or even inhibit the desired chemical transformation.

Q4: What is the chemical mechanism that causes moisture to degrade this compound?

A: The degradation is a nucleophilic addition of water to the electrophilic carbon of the nitrile group.[3][4] While this reaction is typically slow with neutral water, it can be catalyzed by trace acidic or basic impurities on glassware or in the local atmosphere.[2]

The process is as follows:

  • A water molecule attacks the carbon of the nitrile triple bond (C≡N).

  • Proton transfers occur to form a tautomer of an amide, known as an imidic acid.

  • The imidic acid quickly tautomerizes to the more stable amide intermediate (4-methoxynicotinamide).[4]

  • Under continued hydrolytic conditions, the carbonyl carbon of the amide is then attacked by another water molecule, leading to the cleavage of the C-N bond and the formation of the final carboxylic acid (4-methoxynicotinic acid) and ammonia.

Section 2: Analytical Protocols for Stability Assessment

To empirically validate the stability of your this compound, the following analytical methods are recommended.

Protocol 2.1: HPLC-UV Method for Quantifying this compound and its Primary Degradants

This protocol provides a robust method for separating and quantifying the parent compound from its potential hydrolytic degradation products.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of your this compound reference standard at 1 mg/mL in Acetonitrile.

    • If available, prepare separate 1 mg/mL stock solutions of 4-methoxynicotinamide and 4-methoxynicotinic acid.

    • Create a mixed standard by combining the three stock solutions.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested.

    • Dissolve in 10.0 mL of Acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the chromatogram of your test sample to the reference standard.

    • Identify peaks corresponding to 4-methoxynicotinic acid (most polar, earliest eluting), 4-methoxynicotinamide (intermediate polarity), and this compound (least polar, latest eluting).

    • Quantify the percentage of degradants by peak area normalization. A significant increase in the area of the degradant peaks in an older sample compared to a fresh one confirms degradation.

Protocol 2.2: Confirmatory Analysis by LC-MS

For unambiguous identification of degradation products, LC-MS is the preferred method.

Methodology:

  • Sample Preparation: Prepare the sample as described in Protocol 2.1.

  • LC-MS Conditions: Use the same HPLC conditions as in Protocol 2.1. The column effluent is directed into a mass spectrometer.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Extract the ion chromatograms for the expected molecular weights (see Table 1).

    • Confirm the identity of the peaks by matching their mass-to-charge ratio ([M+H]⁺) with the theoretical values. This provides definitive proof of the presence of the hydrolysis products.

Section 3: Best Practices for Handling and Storage

Proactive measures are the most effective way to ensure the long-term stability of this compound.

3.1: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of potential hydrolytic reactions.[5]
Atmosphere Store under an inert gas (Argon or Nitrogen).[5]Displaces atmospheric moisture and oxygen, preventing interaction with the compound.
Container Tightly sealed, opaque glass vial (e.g., amber vial with a PTFE-lined cap).Prevents entry of ambient air and moisture.[5] Opaque glass protects against potential photodegradation.
Environment Inside a desiccator containing an active desiccant (e.g., silica gel, Drierite).Provides an additional layer of protection by maintaining a low-humidity environment.
3.2: Proper Handling Techniques for Weighing and Dispensing
  • Minimize Exposure: Only remove the amount of material needed for your experiment. Do not leave the container open on the bench.

  • Work Quickly: Perform weighing and transfer operations efficiently to minimize the time the compound is exposed to the atmosphere.

  • Use a Glove Box/Bag: For maximum protection, especially for long-term studies or when handling very small quantities, conduct all manipulations inside a glove box or glove bag with a dry, inert atmosphere.[6]

  • Avoid Cross-Contamination: Use clean, dry spatulas and glassware to prevent the introduction of moisture or other contaminants.

Section 4: Summary Data & Visualizations

Table 1: Physicochemical Properties of this compound and Potential Degradants
Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₇H₆N₂O134.14135.06
4-methoxynicotinamideC₇H₈N₂O₂152.15153.07
4-methoxynicotinic acidC₇H₇NO₃153.14154.05
Diagrams

G cluster_main Hydrolytic Degradation Pathway Parent This compound (C₇H₆N₂O) H2O1 + H₂O (Initial Hydrolysis) Parent->H2O1 Amide 4-methoxynicotinamide (C₇H₈N₂O₂) H2O2 + H₂O (Further Hydrolysis) Amide->H2O2 Acid 4-methoxynicotinic acid (C₇H₇NO₃) H2O1->Amide H2O2->Acid

Caption: Hydrolytic degradation pathway of this compound.

G Start Unexpected Result (e.g., low yield, new spot on TLC) Q1 Observe Physical State Is the solid clumpy or discolored? Start->Q1 A1 Perform Analytical Check (Protocol 2.1: HPLC) Q1->A1 Yes End_Stable Compound is Stable Investigate other experimental parameters Q1->End_Stable No Q2 Degradation Products Detected? A1->Q2 Action1 Root Cause Analysis: - Review storage conditions - Check container seal - Assess handling procedures Q2->Action1 Yes Q2->End_Stable No Action2 Immediate Action: - Use fresh, unopened reagent - Discard compromised stock Action1->Action2 End Problem Resolved Action2->End

Caption: Troubleshooting workflow for suspected degradation.

Section 5: References

  • How to Store Nitrile Gloves Properly | S&G Gloves. (n.d.). Vertex AI Search. Retrieved January 11, 2026, from

  • SAFETY DATA SHEET - Spectrum Chemical. (2016, December 20). Spectrum Chemical. Retrieved January 11, 2026, from

  • Hydrolysis of Nitriles - Organic Synthesis. (n.d.). Organic-synthesis.com. Retrieved January 11, 2026, from

  • Method for Identification of Nitriles - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from

  • 4-methoxynicotinic acid 1-oxide - Stenutz. (n.d.). Stenutz. Retrieved January 11, 2026, from

  • 4-Methoxynicotinic acid | 10177-31-8 - Benchchem. (n.d.). Benchchem. Retrieved January 11, 2026, from

  • Handling and Storage of Hazardous Materials - UCCS. (n.d.). University of Colorado Colorado Springs. Retrieved January 11, 2026, from

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - University of Pittsburgh. (2014, February 22). University of Pittsburgh. Retrieved January 11, 2026, from

  • 4-Methoxynicotinic acid - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from

  • The Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved January 11, 2026, from

  • JBSNF-000088 (6-Methoxynicotinamide) | NNMT Inhibitor | MedChemExpress. (n.d.). MedChemExpress. Retrieved January 11, 2026, from

  • Storing/handling moisture sensitive chemicals outside of the glovebox? - Reddit. (2023, January 14). Reddit. Retrieved January 11, 2026, from

  • JBSNF-000088 (6-Methoxynicotinamide) - AbMole BioScience. (n.d.). AbMole BioScience. Retrieved January 11, 2026, from

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning. Retrieved January 11, 2026, from

Sources

Technical Support Center: Choosing the Right Base for Deprotonation Reactions Adjacent to the Nitrile Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for nitrile functional group manipulations. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the crucial decision-making process in your experiments. The selection of a base for generating a nitrile anion is not a one-size-fits-all scenario; it is a nuanced choice that dictates the success, efficiency, and cleanliness of your reaction. This document is structured to address your questions directly and troubleshoot common issues you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the deprotonation of nitriles. Understanding these concepts is the first step toward troubleshooting and optimizing your reactions.

Q1: What makes the α-protons of nitriles acidic enough to be removed?

The acidity of the α-hydrogens in a nitrile (protons on the carbon adjacent to the -CN group) stems from the ability of the nitrile group to stabilize the resulting negative charge (the carbanion). The cyano group is strongly electron-withdrawing through a combination of two effects:

  • Inductive Effect: The electronegative nitrogen atom pulls electron density away from the α-carbon through the sigma bond framework.

  • Resonance Effect: The negative charge on the α-carbon can be delocalized onto the nitrogen atom via resonance, forming a ketenimine-like structure.

Although the resonance structure places the negative charge on the more electronegative nitrogen atom, the linear geometry of the resulting anion means the orbital overlap is not as effective as in enolates derived from carbonyl compounds. Consequently, the α-protons of simple alkyl nitriles are only weakly acidic, with pKa values typically in the range of 25-31.[1][2] This necessitates the use of very strong bases for complete deprotonation.[3]

Q2: How do I choose a suitable base for my nitrile deprotonation? The pKa Rule of Thumb.

The cardinal rule for an effective acid-base reaction is that the base must be significantly stronger than the conjugate base of the acid being deprotonated. In practical terms, the pKa of the conjugate acid of your chosen base should be higher than the pKa of the nitrile's α-proton. A difference of at least 4-5 pKa units is generally recommended to ensure the equilibrium lies far to the side of the desired nitrile anion.

For example, to deprotonate acetonitrile (pKa ≈ 31), a base like sodium ethoxide (conjugate acid ethanol, pKa ≈ 16) would be completely ineffective. You need a "superbase" whose conjugate acid has a pKa well above 31, such as lithium diisopropylamide (LDA) (conjugate acid diisopropylamine, pKa ≈ 36).[4]

Q3: What is the difference between a nucleophilic and a non-nucleophilic base, and why is it critical here?

This is perhaps the most important practical consideration. The nitrile group, with its electrophilic carbon, is susceptible to nucleophilic attack.[5]

  • Nucleophilic Bases (e.g., n-butyllithium, Grignard reagents) are strong bases but can also act as potent nucleophiles. They can add directly to the nitrile carbon, leading to unwanted side products after workup (e.g., ketones) instead of the desired α-functionalized nitrile.[3][6] This pathway is a common cause of reaction failure.

  • Non-Nucleophilic Bases are sterically hindered, meaning their bulky structure prevents them from approaching and attacking an electrophilic carbon.[7] However, they are still strong enough to abstract a small, accessible proton. This selectivity is precisely what is needed for clean deprotonation.[8][9] Lithium diisopropylamide (LDA) , lithium tetramethylpiperidide (LiTMP), and sodium hydride (NaH) are classic examples.[7][9][10]

Q4: When should I use LDA versus NaH or an alkoxide like KOtBu?

The choice depends on solubility, reaction conditions, and potential side reactions.

  • Lithium Diisopropylamide (LDA): This is often the go-to base. It is a very strong, non-nucleophilic base that is soluble in common ethereal solvents like THF.[4] It allows for homogenous reactions at very low temperatures (typically -78 °C), which provides excellent kinetic control and minimizes side reactions.[4][11] It is usually prepared fresh (in situ) before use.[12]

  • Sodium Hydride (NaH): NaH is an inexpensive, strong, non-nucleophilic base.[13][14] As an insoluble, salt-like hydride, it reacts on the surface of its particles, leading to heterogeneous reaction mixtures.[7][13] Reactions can sometimes be slower or require higher temperatures to initiate. It is excellent for deprotonating substrates where the resulting anion is soluble. A key advantage is that the only byproduct is hydrogen gas.[15]

  • Potassium tert-Butoxide (KOtBu): While a strong and hindered base, KOtBu can be problematic. Under certain anhydrous conditions, it has been shown to act as a nucleophilic oxygen source, leading to the hydration of nitriles to form amides.[16][17][18] It is more commonly used in elimination reactions where its steric bulk is advantageous.[19] Its use for generating nitrile anions should be approached with caution and careful review of the literature for the specific substrate.

Q5: How do solvent and temperature affect the reaction?
  • Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether are standard. They are required because they will not be deprotonated by the strong bases used. Furthermore, they effectively solvate the metal cation (e.g., Li⁺), which can influence the aggregation state and reactivity of the base and the resulting nitrile anion.[4]

  • Temperature: Low temperatures (e.g., -78 °C) are crucial, especially when using highly reactive bases like LDA.[11] This provides kinetic control , favoring the fastest-forming product over the most stable one.[20][21] It helps to suppress side reactions, such as the Thorpe-Ziegler condensation (dimerization of the nitrile) and reactions with other functional groups in the molecule.[3][22]

Part 2: Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This guide addresses common problems in a systematic, cause-and-effect format.

Problem 1: No reaction or low yield of the desired product.
  • Possible Cause 1: The base is not strong enough.

    • Diagnosis: The pKa of your base's conjugate acid is not sufficiently higher than the pKa of your nitrile's α-proton.

    • Solution: Consult a pKa table (see Table 1 below). Select a stronger base. For most simple nitriles, LDA, LHMDS, or NaH are required.

  • Possible Cause 2: Presence of adventitious water or other acidic protons.

    • Diagnosis: Strong bases are highly reactive and will deprotonate any available acid, including trace water in solvents or on glassware, or more acidic protons elsewhere in your starting material (e.g., -OH, -NH, -COOH groups).[23]

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use freshly distilled, anhydrous solvents. If your substrate has other acidic protons, they will be deprotonated first; you must use enough equivalents of base to account for all acidic sites plus the desired α-proton.

  • Possible Cause 3: The nitrile anion is not soluble.

    • Diagnosis: If using a heterogeneous base like NaH, the reaction may stall if the resulting sodium salt of the nitrile anion precipitates from the solution, preventing further reaction.

    • Solution: Consider switching to a system that yields a more soluble salt (e.g., using KHMDS to generate the potassium salt) or adding a solubilizing agent like HMPA or DMPU (use with caution, as these are hazardous).

Problem 2: Formation of significant side products.
  • Symptom: You isolate a ketone or related product, suggesting the base added to the nitrile.

    • Cause: The base used was too nucleophilic (e.g., n-BuLi, Grignard reagent).[3][10]

    • Solution: Switch to a sterically hindered, non-nucleophilic base like LDA or LHMDS.[7][9] This is the most common and effective solution.

  • Symptom: A significant amount of dimer or polymer is formed.

    • Cause: This is likely the Thorpe-Ziegler reaction, where one nitrile anion attacks the electrophilic carbon of a neutral nitrile molecule.[3] This is favored when the concentration of the subsequently added electrophile is low relative to the unreacted nitrile.

    • Solution: Generate the nitrile anion and then add your desired electrophile promptly. Adding the nitrile solution slowly to the base solution can help maintain a low concentration of the neutral nitrile in the presence of the anion.[11]

  • Symptom: You observe products from over-alkylation (dialkylation or trialkylation).

    • Cause: The mono-alkylated nitrile product is often of similar or even greater acidity than the starting material, leading to a second deprotonation and reaction.[3][22]

    • Solution: This is a classic challenge. Strategies to overcome it include:

      • Using a large excess of the nitrile and separating the mono-alkylated product.

      • Employing dianion chemistry by using two or more equivalents of a very strong base.

      • Using alternative methods like the alkylation of cyanomethylcopper(I) species.[22]

Part 3: Data & Protocols

Table 1: Comparative pKa Values for Base Selection

This table provides approximate pKa values in DMSO (unless otherwise noted) to guide your choice of base. Remember to select a base whose conjugate acid has a significantly higher pKa than your substrate.

Compound TypeRepresentative CompoundApproximate pKaSuitable Bases (Conjugate Acid pKa)Unsuitable Bases (Conjugate Acid pKa)
Nitriles Acetonitrile31.3LDA (36, THF), n-BuLi (50, hexane), NaH (N/A, superbase)KOtBu (19), NaOEt (16), NaOH (15.7)
Phenylacetonitrile21.9LDA (36, THF), NaH, KOtBu (19)NaOEt (16), NaOH (15.7)
Conjugate Acids Diisopropylamine36 (in THF)--
of Common Bases Butane~50--
tert-Butanol19 (in DMSO)--
Ethanol16--
Water15.7--

Data compiled from various sources.[1][4][24]

Experimental Protocol: In Situ Generation of LDA and Alkylation of a Nitrile

This protocol describes a general procedure for the deprotonation of a generic nitrile (R-CH₂-CN) using freshly prepared LDA, followed by quenching with an alkyl halide (R'-X).

Safety: This procedure involves pyrophoric and moisture-sensitive reagents. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Wear appropriate personal protective equipment (PPE).

Reagents:

  • Diisopropylamine (distilled from CaH₂)

  • n-Butyllithium (n-BuLi) in hexanes (titrated solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrile Substrate (R-CH₂-CN)

  • Alkyl Halide Electrophile (R'-X)

  • Saturated aqueous NH₄Cl solution for quenching

Procedure:

  • Glassware Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • LDA Preparation:

    • To the flask, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction) and cool the flask to -78 °C using a dry ice/acetone bath.

    • Via syringe, add diisopropylamine (1.1 eq., e.g., 11 mmol).

    • Slowly, dropwise, add the titrated n-BuLi solution (1.05 eq., e.g., 10.5 mmol) via syringe. The internal temperature should be maintained below -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 20-30 minutes to ensure complete formation of LDA.[11]

  • Nitrile Deprotonation:

    • Dissolve the nitrile substrate (1.0 eq., e.g., 10 mmol) in a minimal amount of anhydrous THF in a separate dry flask.

    • Add the nitrile solution dropwise via cannula or syringe to the LDA solution at -78 °C.[11]

    • Stir the reaction mixture at -78 °C for 30-60 minutes. Formation of the nitrile anion may be accompanied by a color change.

  • Electrophilic Quench:

    • Add the alkyl halide electrophile (1.1 eq., e.g., 11 mmol), either neat or as a solution in anhydrous THF, dropwise to the anion solution at -78 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature over several hours or overnight.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography, distillation, or recrystallization as appropriate.

Part 4: Visualization & Diagrams

Diagram 1: General Reaction Pathway

G sub Nitrile Substrate (R-CH₂-CN) anion Nitrile Anion (R-CH⁻-CN) sub->anion Deprotonation base Strong, Non-Nucleophilic Base (e.g., LDA) prod α-Substituted Nitrile (R-CH(E)-CN) anion->prod Nucleophilic Attack elec Electrophile (E⁺)

Caption: General mechanism of nitrile deprotonation and subsequent electrophilic capture.

Diagram 2: Decision Tree for Base Selection

G q_node q_node a_node a_node rec_node rec_node caution_node High Risk of Side Reaction! (e.g., n-BuLi, Grignard) AVOID for deprotonation. start Start: Choose a Base for R-CH₂-CN q1 Is the base nucleophilic? start->q1 q1->caution_node Yes q2 Is the nitrile sterically hindered or thermally sensitive? q1->q2 No rec_node1 Use LDA at -78 °C (Homogeneous, Kinetic Control) q2->rec_node1 Yes rec_node2 Use NaH at 0 °C to RT (Heterogeneous, Economical) q2->rec_node2 No

Caption: A decision-making workflow for selecting an appropriate base.

Diagram 3: Competing Reaction Pathways

G sub Nitrile + Base (B⁻) path1_prod Nitrile Anion + H-B sub->path1_prod Path A: Deprotonation (Desired) path2_prod Imine Anion Adduct sub->path2_prod Path B: Nucleophilic Attack (Side Reaction) note1 Favored by non-nucleophilic, sterically hindered bases (e.g., LDA, NaH) path1_prod->note1 note2 Occurs with nucleophilic bases (e.g., n-BuLi, RMgX) path2_prod->note2

Caption: Deprotonation vs. unwanted nucleophilic addition at the nitrile carbon.

References

  • What Is NaH And How Does It Work In Deprotonation? - Chemistry For Everyone.
  • Non-nucleophilic base - Grokipedia.
  • Lithium diisopropylamide - Wikipedia. Available at: [Link]

  • Sodium hydride - Wikipedia. Available at: [Link]

  • Sodium Hydride - Common Organic Chemistry Reagents, University of Michigan.
  • Nitrile anion - Wikipedia. Available at: [Link]

  • Venturello, P. and Barbero, M. Sodium hydride. e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Lithium diisopropylamide (LDA)-Preparation and usage - ChemicalDesk.Com.
  • Presentation on LDA (LITHIUM DI ISOPROPYL AMINE) - Slideshare. Available at: [Link]

  • Synthetic Organic Reactions Mediated by Sodium Hydride - J-Stage. Available at: [Link]

  • Non-nucleophilic base - chemeurope.com. Available at: [Link]

  • Choosing an appropriate base for deprotonation - Physics Forums. Available at: [Link]

  • Non-nucleophilic base - Wikipedia. Available at: [Link]

  • Midya, G. C., et al. (2015). Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide under Anhydrous Conditions . The Journal of Organic Chemistry. Available at: [Link]

  • How To: Prepare LDA - University of Rochester, Department of Chemistry. Available at: [Link]

  • Kaur, H. (2016). Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review . International Research of Advances. Available at: [Link]

  • Acidity-basicity of nitriles . Available at: [Link]

  • Non-nucleophilic bases – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Organolithium Reagents - Organic Chemistry Data. Available at: [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. Available at: [Link]

  • How do they calculate the pKa of alpha hydrogen... - Reddit r/chemistry. Available at: [Link]

  • Midya, G. C., et al. (2015). Transition-metal-free hydration of nitriles using potassium tert-butoxide under anhydrous conditions . PubMed. Available at: [Link]

  • Reactions of Nitrile Anions - Encyclopedia.pub. Available at: [Link]

  • Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide under Anhydrous Conditions - Organic Chemistry Portal. Available at: [Link]

  • Potassium tert-butoxide promoted a direct one-pot synthesis of nitriles... - Indian Academy of Sciences. Available at: [Link]

  • Organolithium reagent - Wikipedia. Available at: [Link]

  • pKa list for alpha-hydrogens... - PharmaXChange.info. Available at: [Link]

  • formation & reaction of nitrile enolates - Chem Help ASAP (YouTube). Available at: [Link]

  • Chemistry of Nitriles - LibreTexts. Available at: [Link]

  • Chemistry of Nitriles - LibreTexts. Available at: [Link]

  • Grignard and Organolithium Reagents - Chemistry LibreTexts. Available at: [Link]

  • Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry Class Notes. Available at: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at: [Link]

  • Nitrile to Acid - Common Conditions . Available at: [Link]

  • Reaction kinetics for the alkylation of nitrile - ResearchGate. Available at: [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]

  • Chemistry of Nitriles - LibreTexts. Available at: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Jack Westin MCAT Content. Available at: [Link]

  • pKa Chart . Available at: [Link]

  • Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available at: [Link]

  • Reactions of Nitriles - Chemistry Steps. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 4-Methoxynicotinonitrile: A Comparative Analysis of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. 4-Methoxynicotinonitrile, a substituted pyridine derivative, serves as a vital building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a polar pyridine ring, a nitrile group, and a methoxy substituent, presents unique analytical challenges. Ensuring its purity requires robust analytical methods capable of separating and quantifying the parent compound from structurally similar process-related impurities and degradation products.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound. We will move beyond procedural descriptions to explore the underlying scientific principles that guide method development, validation, and the selection of the most appropriate technique for this specific analyte. All discussions are grounded in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, which mandate the identification and control of impurities in new drug substances.[1][2][3][4]

Understanding the Analyte: this compound

Before delving into methodology, a thorough understanding of the analyte's physicochemical properties is paramount.

  • Structure: this compound consists of a pyridine ring substituted with a methoxy group at position 4 and a nitrile group at position 3.

  • Polarity: The presence of the nitrogen atom in the pyridine ring and the nitrile group imparts significant polarity to the molecule.

  • Volatility: The compound is semi-volatile, making it amenable to both GC and LC techniques, though its polarity can pose challenges for GC analysis without derivatization.

  • Potential Impurities: Impurities can arise from starting materials, by-products of the synthesis, or degradation.[2] Common impurities might include isomers (e.g., 2-methoxynicotinonitrile), hydrolysis products (e.g., 4-methoxynicotinamide or 4-methoxynicotinic acid), or precursors from the synthetic route. The manufacturing process itself can introduce organic and inorganic impurities, including reagents, ligands, and catalysts.[2]

Comparative Framework: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not arbitrary; it is a strategic decision based on the analyte's properties and the analytical objectives.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compounds. Excellent for this compound.Suitable for volatile and thermally stable compounds. May require derivatization for polar analytes like this one.
Selectivity High selectivity achievable through a wide choice of column chemistries and mobile phase compositions.High selectivity, especially when coupled with a mass spectrometer for identification.
Sensitivity Excellent sensitivity with UV detection (due to the aromatic ring). Can be coupled with MS for higher sensitivity.Extremely high sensitivity and specificity, especially in Selected Ion Monitoring (SIM) mode.
Impurity Identification Requires coupling to a mass spectrometer (LC-MS) for definitive identification of unknown impurities.Mass spectrometer provides structural information, aiding in the identification of unknown peaks.
Sample Throughput Generally higher throughput for routine purity assays.Can be lower due to longer run times and potential need for sample derivatization.
Regulatory Standing Widely accepted and preferred for API purity and stability testing in pharmaceutical QC.A powerful tool for identifying volatile impurities, residual solvents, and for structural elucidation.

Workflow for Purity Analysis

The logical flow for establishing a purity method involves a structured, phased approach from initial development to final validation, consistent with the analytical procedure lifecycle concept.[5][6]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH/USP) cluster_2 Phase 3: Application Dev_HPLC HPLC Method Development Val_HPLC HPLC Validation (Accuracy, Precision, Linearity) Dev_HPLC->Val_HPLC Dev_GCMS GC-MS Method Development Val_GCMS GC-MS Validation (Specificity, LOD, LOQ) Dev_GCMS->Val_GCMS App_Routine Routine Purity Testing (HPLC) Val_HPLC->App_Routine App_Investigate Impurity ID & Characterization (GC-MS / LC-MS) Val_GCMS->App_Investigate App_Routine->App_Investigate OOS/OOT Investigation Analyte Analyte Characterization: This compound Analyte->Dev_HPLC Analyte->Dev_GCMS

Caption: Purity Analysis Workflow.

Experimental Protocol: HPLC-UV Method

HPLC is the workhorse for purity analysis of semi-polar APIs like this compound. A reversed-phase method is the logical starting point.

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the separation of its potential impurities.

Step-by-Step Protocol:

  • Column Selection:

    • Rationale: The basic nature of the pyridine ring can lead to peak tailing on traditional silica-based C18 columns due to interaction with acidic silanol groups. Therefore, a modern, end-capped, high-purity silica C18 column or a column with hybrid particle technology is recommended.

    • Recommendation: Waters XBridge C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Rationale: To ensure good peak shape for the basic analyte, the mobile phase should be buffered at a low pH to keep the pyridine nitrogen protonated. A phosphate or formate buffer is suitable and compatible with UV detection.[7][8]

    • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 270 nm (based on the chromophore of the pyridine ring).

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 70% B

      • 25-30 min: 70% B

      • 30-31 min: 70% to 10% B

      • 31-40 min: 10% B (equilibration)

  • Sample Preparation:

    • Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).

    • Concentration: Prepare a stock solution of this compound at 1.0 mg/mL and dilute to a working concentration of 0.1 mg/mL.

  • Method Validation:

    • Rationale: The method must be validated according to ICH Q2(R1) or USP <1225> guidelines to prove it is suitable for its intended purpose.[9][10][11]

    • Parameters to Validate: Specificity, Linearity (typically 50% to 150% of the target concentration), Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[10]

Experimental Protocol: GC-MS Method

GC-MS is exceptionally powerful for identifying and quantifying volatile or semi-volatile impurities, especially those that may not be apparent by HPLC.

Objective: To develop a GC-MS method for the identification of potential volatile organic impurities and to confirm the identity of the main peak.

Step-by-Step Protocol:

  • Column Selection:

    • Rationale: A mid-polarity column is required to resolve the polar analyte from potential impurities. A column containing a cyanopropylphenyl phase offers good selectivity for compounds with nitrile groups and aromatic rings.

    • Recommendation: Agilent DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).

  • Sample Preparation & Derivatization (If Necessary):

    • Rationale: The polarity of this compound may lead to poor peak shape. While direct injection is possible, silylation can improve peak symmetry and thermal stability. However, for initial screening, direct injection is often attempted first.[12][13]

    • Direct Injection: Dissolve the sample in a high-purity solvent like Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.

    • Derivatization (Optional): If peak tailing is severe, use a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS in pyridine.[14]

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temp: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

  • Data Analysis:

    • Identify the main peak by its retention time and mass spectrum.

    • Search the NIST library for matches to the mass spectra of any impurity peaks.

    • The fragmentation pattern will be key to identifying structurally related impurities.

Logical Framework for Method Selection

The decision to use HPLC, GC-MS, or both should be driven by the specific analytical need at each stage of drug development.

G Start Analytical Requirement Decision1 Routine Purity Assay & Stability Testing? Start->Decision1 Decision2 Identify Unknown Impurity? Decision1->Decision2 No Proc_HPLC Use Validated HPLC-UV Method Decision1->Proc_HPLC Yes Decision3 Volatile Impurity or Residual Solvent Analysis? Decision2->Decision3 No Proc_LCMS Use LC-MS for Identification Decision2->Proc_LCMS Yes Proc_GCMS Use GC-MS Method Decision3->Proc_GCMS Yes End Report Results Decision3->End No Proc_HPLC->End Proc_LCMS->End Proc_GCMS->End

Caption: Decision Tree for Method Selection.

Conclusion and Recommendations

For the routine purity analysis and quality control of this compound, a validated Reversed-Phase HPLC method with UV detection is the superior choice. Its robustness, high throughput, and suitability for polar, non-volatile compounds make it ideal for quantifying the main component and known impurities in a regulated environment.

GC-MS serves as an indispensable orthogonal technique. Its primary role is not for routine purity determination but for the critical tasks of:

  • Structural Elucidation: Confirming the identity of the this compound peak and identifying unknown process-related impurities or degradation products.

  • Volatile Impurity Profiling: Detecting and quantifying residual solvents and other volatile species that are not amenable to HPLC analysis.

By employing HPLC as the primary tool for quantification and GC-MS for identification and specialized impurity analysis, researchers and drug development professionals can build a comprehensive and robust analytical control strategy for this compound, ensuring the quality and safety of the final pharmaceutical product.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • <1220> Analytical Procedure Life Cycle. USP-NF. [Link]

  • Impurities in new drug substance | ICH Q3A(R2). YouTube. [Link]

  • Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. [Link]

  • <1225> Validation of Compendial Procedures. ResearchGate. [Link]

  • Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. ResearchGate. [Link]

  • Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. PubMed. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Method for pyridine amine derivative. Chromatography Forum. [Link]

  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. [Link]

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A Comparative Guide to the Reactivity of 4-Methoxynicotinonitrile and 4-Chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates synthetic strategy and efficiency. The pyridine scaffold, a cornerstone of many pharmaceutical agents, offers a rich landscape for chemical modification. Within this class, substituted nicotinonitriles are valuable synthons. This guide provides an in-depth comparison of the reactivity of two such building blocks: 4-methoxynicotinonitrile and 4-chloronicotinonitrile. By understanding their fundamental electronic differences, chemists can harness their distinct reactivity profiles for targeted molecular design.

The Decisive Role of the C4 Substituent: An Electronic Overview

The reactivity of a substituted pyridine ring is fundamentally governed by the electronic nature of its substituents. The methoxy (-OCH₃) and chloro (-Cl) groups, while both possessing lone pairs of electrons, exert profoundly different effects on the electron density of the nicotinonitrile core.

  • This compound: The methoxy group is a classic electron-donating group. It exerts a strong, positive resonance effect (+R) by donating its lone pair electrons into the aromatic system, and a moderate, negative inductive effect (-I) due to the oxygen's electronegativity. The resonance effect is dominant, leading to an overall increase in electron density on the pyridine ring.

  • 4-Chloronicotinonitrile: The chloro group is an electron-withdrawing group. While it has a weak +R effect, its strong -I effect, stemming from chlorine's high electronegativity, is the overwhelming factor. This results in a net withdrawal of electron density from the pyridine ring, rendering it more electron-deficient.

These opposing electronic influences are quantitatively captured by their Hammett substituent constants (σₚ), which measure the electronic effect of a substituent in the para position.[1][2]

CompoundC4 SubstituentInductive EffectResonance EffectOverall EffectHammett Constant (σₚ)
This compound -OCH₃Withdrawing (-I)Donating (+R)Electron Donating-0.27[1]
4-Chloronicotinonitrile -ClWithdrawing (-I)Donating (+R, weak)Electron Withdrawing+0.23[1][3]

The basicity of the pyridine nitrogen, reflected in the pKa of its conjugate acid, further illustrates this electronic dichotomy. The electron-donating methoxy group increases the electron density on the nitrogen, making it a stronger base (higher pKa) compared to the electron-withdrawing chloro group.

Compound (Proxy)pKa of Conjugate Acid
4-Methoxypyridine6.47[4]
4-Chloropyridine3.84[5]

This fundamental electronic divergence is the primary driver for the distinct reactivity profiles detailed below.

G cluster_methoxy This compound cluster_chloro 4-Chloronicotinonitrile a Methoxy Group (-OCH₃) b Strong Resonance Donation (+R) Meso-donating a->b c Moderate Inductive Withdrawal (-I) a->c d Net Result: Electron-rich ring Activated for EAS Deactivated for SNAr b->d c->d e Chloro Group (-Cl) f Strong Inductive Withdrawal (-I) e->f g Weak Resonance Donation (+R) e->g h Net Result: Electron-poor ring Activated for SNAr Deactivated for EAS f->h g->h

Caption: Electronic effects of C4 substituents.

Nucleophilic Aromatic Substitution (SₙAr): A Tale of Two Reactivities

Nucleophilic aromatic substitution (SₙAr) is a cornerstone reaction for functionalizing heteroaromatic halides. The reaction typically proceeds via an addition-elimination mechanism, where the rate-determining step is the nucleophilic attack on the carbon bearing the leaving group.[6] This process is highly sensitive to the electronic nature of the aromatic ring.

G cluster_mech SNAr Mechanism start 4-Chloronicotinonitrile + Nu⁻ step1 Step 1: Nucleophilic Attack (Rate-Determining) start->step1 intermediate Meisenheimer-like Intermediate (Resonance Stabilized) step1->intermediate step2 Step 2: Elimination of Leaving Group (Fast) intermediate->step2 end Substituted Product + Cl⁻ step2->end G start Setup Reaction Vessel (Inert Atmosphere) reagents Add 4-Chloronicotinonitrile, Phenylboronic Acid, Base (e.g., K₂CO₃) start->reagents catalyst Add Pd Catalyst & Ligand (e.g., Pd(OAc)₂, SPhos) reagents->catalyst solvent Add Solvent (e.g., Toluene/H₂O) catalyst->solvent heat Heat to Reflux (e.g., 100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product 4-Phenylnicotinonitrile purify->product

Sources

A Comparative Guide to Quantitative NMR (qNMR) for the Accurate Assay of 4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. 4-Methoxynicotinonitrile, a pivotal building block in the synthesis of various functional molecules, demands an analytical methodology that is both accurate and robust.[1][2] This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for the assay of this compound, comparing its performance against established chromatographic techniques.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Unlike chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which typically rely on calibration curves generated from a reference standard of the analyte itself, qNMR is a primary ratio method of measurement.[3] Its fundamental principle is elegantly straightforward: the integrated area of a specific NMR signal is directly proportional to the number of nuclei responsible for that resonance.[4][5]

This unique characteristic allows qNMR to determine the absolute purity or concentration of a compound by comparing the integral of a distinct analyte signal to that of a certified internal standard of known purity and concentration, all within the same experiment.[5] Consequently, qNMR bypasses the need for an identical, highly purified reference standard of the target analyte, which can be particularly advantageous when analyzing novel compounds or expensive reference materials.[6]

The choice of an internal standard is critical and governs the accuracy of the assay. An ideal standard must:

  • Be of high, certified purity (≥99%). [7]

  • Possess excellent solubility in the chosen deuterated solvent.[7]

  • Exhibit chemical stability and not react with the analyte or solvent.[8]

  • Have a simple NMR spectrum with at least one well-resolved signal that does not overlap with any analyte or impurity signals.[8][9]

Experimental Workflow: qNMR Assay of this compound

This section details a robust, self-validating protocol for the ¹H qNMR assay of this compound. The causality behind each parameter selection is explained to ensure methodological transparency and reproducibility.

Step 1: Selection of Materials
  • Analyte: this compound

  • Internal Standard: Dimethyl sulfone (DMSO₂). Rationale: DMSO₂ is chosen for its high purity, excellent stability, and simple ¹H NMR spectrum consisting of a single sharp singlet. Its chemical shift is typically far downfield from the aromatic and methoxy protons of the analyte, minimizing the risk of signal overlap.[4] It also shows good solubility in a range of common NMR solvents.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for a wide range of polar organic molecules, ensuring complete dissolution of both the analyte and the internal standard, which is a prerequisite for accurate quantification.[9]

Step 2: Sample Preparation

The most significant source of error in qNMR is often the weighing process.[6] Therefore, using a calibrated microbalance is essential.

  • Accurately weigh approximately 10 mg of this compound into a clean vial. Record the weight precisely.

  • Accurately weigh approximately 5-10 mg of the internal standard (Dimethyl sulfone) into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte and standard protons being integrated to maximize accuracy.[9] Record the weight precisely.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the homogenous solution to a high-precision 5 mm NMR tube.

Step 3: NMR Data Acquisition

Acquisition parameters must be optimized to ensure full signal relaxation between pulses, a critical requirement for accurate integration.

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Angle: 90° pulse. Rationale: A 90° pulse ensures maximum signal generation for quantification.[9]

  • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals being quantified. A conservative value of 30-60 seconds is often sufficient for small molecules. Rationale: This is the most critical parameter. An insufficient relaxation delay will lead to signal saturation and an underestimation of the integral area.

  • Number of Scans (ns): A minimum of 8 scans, increased as needed to achieve a signal-to-noise ratio (S/N) > 250:1 for the peaks of interest. Rationale: High S/N is crucial for precise and repeatable integration.

  • Acquisition Time (aq): At least 3 seconds to ensure high digital resolution.

Step 4: Data Processing and Calculation
  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Perform phase and baseline correction manually and meticulously. Automated routines can introduce errors.

  • Integrate the well-resolved signals. For this compound, the methoxy group singlet (~4.0 ppm) is an ideal candidate. For Dimethyl sulfone, integrate its methyl singlet (~3.0 ppm).

  • Calculate the purity (Purityₐ) of the analyte using the following formula[9]:

    Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal (e.g., 3 for the -OCH₃ group of the analyte; 6 for the two -CH₃ groups of DMSO₂)

    • M: Molar mass

    • m: Weighed mass

    • Purity: Purity of the standard

    • ₐ refers to the analyte (this compound)

    • ₛₜd refers to the internal standard (Dimethyl sulfone)

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately Weigh Analyte (mₐ) weigh_std 2. Accurately Weigh Internal Standard (mₛₜd) weigh_analyte->weigh_std dissolve 3. Dissolve in Deuterated Solvent weigh_std->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer shim 5. Shim Magnet for Homogeneity transfer->shim setup 6. Set Quantitative Parameters (d1 ≥ 5*T₁, 90° pulse) shim->setup acquire 7. Acquire FID Data setup->acquire process 8. Fourier Transform, Phase & Baseline Correction acquire->process integrate 9. Integrate Analyte & Standard Signals (Iₐ, Iₛₜd) process->integrate calculate 10. Calculate Purity using Formula integrate->calculate

Fig 1. qNMR workflow for the assay of this compound.

Alternative Methodologies: A Comparative Overview

While qNMR offers distinct advantages, chromatographic methods remain the workhorses of many analytical labs.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[10][11] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

  • Principle: Separation based on polarity.

  • Detection: Typically UV-Vis absorption.

  • Strengths: High sensitivity (low LOD/LOQ), excellent for resolving complex mixtures and detecting trace impurities.[11][12]

  • Limitations: Requires a specific reference standard for the analyte, higher solvent consumption, potential for carry-over between samples.[12][13]

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds.[11] It separates components in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column.

  • Principle: Separation based on volatility and polarity.

  • Detection: Commonly Flame Ionization Detector (FID).

  • Strengths: Unparalleled resolution for volatile compounds, ideal for analyzing residual solvents.[11]

  • Limitations: Not suitable for non-volatile or thermally labile compounds; this compound may require high temperatures, risking degradation.

Head-to-Head Comparison: qNMR vs. Chromatographic Methods

The choice of analytical technique depends on the specific requirements of the assay, such as the need for absolute quantification, sample throughput, and the nature of potential impurities.

ParameterQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Absolute molar ratioRelative response vs. standardRelative response vs. standard
Reference Standard Requires a certified internal standard (can be a universal standard).[5]Requires a specific, certified reference standard of the analyte.[14][15]Requires a specific, certified reference standard of the analyte.
Accuracy Excellent (typically >99%), traceable to SI units.[5]Very good, but dependent on the purity of the reference standard.[16]Very good, but dependent on the purity of the reference standard.
Precision (RSD%) Excellent (<1-2%), highly reproducible.[16]Excellent (<1-2%).Excellent (<1-2%).
Sample Preparation Simple and fast (weigh, dissolve, run).[12]More involved (mobile phase prep, filtering, calibration curve prep).Can require derivatization for less volatile compounds.
Analysis Time ~10-15 minutes per sample.[14]~20-40 minutes per sample, plus calibration time.[16]~20-60 minutes per sample.
Solvent Consumption Very low (~0.7 mL deuterated solvent per sample).[12]High (milliliters per minute).[17]Low (gas mobile phase).
Specificity High; provides structural confirmation simultaneously.High resolving power for impurities.[11]High resolving power for volatile impurities.
Destructive? No, the sample can be fully recovered.[5]Yes, the sample is consumed.Yes, the sample is consumed.
Best For Absolute purity assignment, primary reference material certification, structural confirmation.Routine QC, stability studies, impurity profiling.Residual solvent analysis, volatile impurity analysis.

Data synthesized from comparative studies on small organic molecules.[12][16][17][18]

Conclusion: An Integrated Approach to Purity Assessment

For the accurate assay of this compound, Quantitative NMR (qNMR) stands out as a powerful, efficient, and non-destructive primary method. Its ability to provide absolute quantification without a specific analyte reference standard makes it uniquely suited for the certification of reference materials and for purity determination in research and development where such standards may be unavailable or prohibitively expensive.[6][19]

While HPLC remains an indispensable tool for routine quality control and the detection of trace impurities due to its high sensitivity, and GC excels in analyzing volatile contaminants, qNMR offers a direct, robust, and structurally informative alternative.[10] A comprehensive analytical strategy often employs HPLC or GC as orthogonal techniques to validate qNMR results and provide a more complete picture of a sample's purity profile. This integrated approach ensures the highest level of confidence in the quality of this compound for its intended scientific and pharmaceutical applications.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories.
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. (2020-09-14).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. IRE Journals.
  • Quantitative NMR Spectroscopy. Acanthus Research. (2022-06-24).
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • Quantitative NMR. Organic Primary Standards Group.
  • Goger, M. et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Available at: [Link]

  • Zhang, L. et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. Available at: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. (2023-01-12).
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Semantic Scholar.
  • What is qNMR and why is it important?. Mestrelab Resources.
  • Let's try doing quantitative NMR. JEOL Ltd.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. (2023-01-12).
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  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 2(3), 1-1. Available at: [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. (2023-04-01).
  • Gödecke, T. et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-595. Available at: [Link]

  • Gödecke, T. et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 24(6), 581-95. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
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  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. PubMed Central. (2023). Available at: [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PubMed Central. (2017). Available at: [Link]

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A Senior Application Scientist's Guide to Single-Crystal X-ray Diffraction Analysis of 4-Methoxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD) for the structural elucidation of 4-methoxynicotinonitrile derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and reproducible analytical workflow. We will explore a detailed experimental protocol, compare SC-XRD with alternative analytical techniques, and provide the foundational data necessary for informed decision-making in a research and development setting.

The Strategic Importance of 3D Structural Analysis for Nicotinonitrile Scaffolds

The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and marketed drugs.[1][2] Derivatives of this compound, a specific class within this family, are of particular interest for their potential applications in various therapeutic areas, including their use as antitumor agents.[3] The precise three-dimensional arrangement of atoms within these molecules dictates their function. It governs how they interact with biological targets, such as enzymes or receptors, and influences their physicochemical properties like solubility and stability.[4]

Therefore, unambiguous determination of the molecular structure is not merely a characterization step; it is a critical prerequisite for rational drug design, structure-activity relationship (SAR) studies, and intellectual property protection. While various analytical techniques can provide structural information, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the absolute 3D structure of small molecules.[5][6]

The Unrivaled Precision of Single-Crystal X-ray Diffraction

SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal.[5] The methodology is based on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal. By analyzing the pattern of diffracted X-rays, scientists can construct a three-dimensional electron density map of the molecule and, from that, determine the precise positions of individual atoms, bond lengths, and bond angles.[6][7]

A recent study on 2-methoxy-4,6-diphenylnicotinonitrile, a related derivative, successfully employed SC-XRD to confirm its orthorhombic crystallization in the P21212 space group, providing a detailed picture of the pyridine core flanked by two phenyl rings.[4][8] This level of detail is paramount for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for crystal packing and the molecule's overall stability.[8]

Workflow for SC-XRD Analysis

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision at every stage. The following diagram illustrates a typical workflow, emphasizing the critical checkpoints for ensuring data integrity.

scxrd_workflow cluster_synthesis Sample Preparation cluster_screening Crystal Evaluation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output synthesis Synthesis & Purification of this compound Derivative crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) synthesis->crystallization microscopy Microscopic Examination (Polarized Light) crystallization->microscopy selection Selection of High-Quality Single Crystal microscopy->selection mounting Crystal Mounting & Cryo-Cooling selection->mounting diffractometer Diffractometer Setup (X-ray Source, Detector Distance) mounting->diffractometer collection X-ray Diffraction Data Collection diffractometer->collection processing Data Processing (Integration & Scaling) collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation (CheckCIF) refinement->validation cif Final Structural Report (CIF File, ORTEP Diagram) validation->cif db_submission Database Deposition (e.g., CSD) cif->db_submission

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with built-in checks to ensure the quality of the final structure. We will use a hypothetical derivative, 4-methoxy-2,6-diphenylnicotinonitrile, as our model compound.

Step 1: Crystal Growth (The Foundation of Quality)

The quality of the final data is entirely dependent on the quality of the single crystal.[9] The primary goal is to grow a single, flaw-free crystal with dimensions ideally between 0.1 and 0.3 mm.

  • Rationale: Slow crystal growth is paramount. Rapid precipitation leads to polycrystalline material or poorly ordered crystals, which are unsuitable for single-crystal diffraction. The choice of solvent is critical; the compound should be sparingly soluble, allowing for slow saturation as the solvent evaporates.

  • Protocol:

    • Dissolve 5-10 mg of the purified this compound derivative in a minimal amount of a suitable solvent system (e.g., dichloromethane/hexane or ethyl acetate/heptane) in a small, clean vial.

    • Place this vial inside a larger, sealed beaker containing a small amount of the more volatile anti-solvent (e.g., hexane or heptane).

    • Allow the anti-solvent to slowly diffuse into the vial over several days at a constant temperature.

    • Alternatively, cover the vial with parafilm and puncture it with a few small holes to allow for slow evaporation of the solvent.[9]

Step 2: Crystal Selection and Mounting

  • Rationale: Not all crystals are suitable. A polarizing microscope is used to identify single crystals, which should extinguish light uniformly every 90 degrees of rotation.[9] Cryo-cooling (typically to 100 K) is essential to minimize thermal vibrations of the atoms and protect the crystal from radiation damage by the X-ray beam, leading to higher-quality data.

  • Protocol:

    • Under a polarized light microscope, identify a transparent crystal with sharp edges and no visible cracks or defects.

    • Using a micromanipulator, carefully pick up the selected crystal with a cryo-loop.

    • Coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.

    • Immediately mount the loop onto the goniometer head of the diffractometer and flash-cool it in a stream of cold nitrogen gas (100 K).

Step 3: Data Collection

  • Rationale: The goal is to collect a complete and redundant dataset. The crystal is rotated in the X-ray beam, and thousands of diffraction images are collected at different orientations.[10] Key parameters like exposure time and detector distance are optimized to maximize the signal-to-noise ratio and resolve high-angle reflections, which correspond to higher resolution data.[10]

  • Protocol:

    • Perform an initial screening to determine the crystal's unit cell parameters and Bravais lattice.

    • Design a data collection strategy to achieve high completeness (>99%) and redundancy (>4).

    • Set the appropriate exposure time per frame (e.g., 10-30 seconds) and the crystal-to-detector distance.

    • Initiate the full data collection run, which can take several hours. Monitor the diffraction images periodically for any signs of crystal decay.

Step 4: Structure Solution and Refinement

  • Rationale: This is a computational process. The collected diffraction intensities are first integrated and scaled. Then, phasing methods (like direct methods for small molecules) are used to generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm. The R1-factor is a key metric, representing the agreement between the observed diffraction data and the data calculated from the refined model; a value below 5% (0.05) is indicative of a well-refined structure.

  • Protocol:

    • Use software (e.g., APEX, Olex2, SHELX) to integrate the raw diffraction images and apply corrections (e.g., for Lorentz factor, polarization, and absorption).

    • Solve the structure using direct methods to locate the positions of the heavier atoms.

    • Perform iterative cycles of least-squares refinement. In initial cycles, refine atom positions and isotropic displacement parameters.

    • Locate hydrogen atoms from the difference Fourier map and refine them using appropriate constraints.

    • In the final stages, refine all non-hydrogen atoms anisotropically.

    • The final model is validated using tools like checkCIF to ensure it is chemically sensible and meets publication standards. The resulting data is typically deposited in the Cambridge Structural Database (CSD).[11][12]

Comparative Analysis: SC-XRD vs. Alternative Techniques

While SC-XRD is the definitive method for 3D structure determination, other techniques provide complementary information and are often used in conjunction.[13] The choice of technique depends on the specific question being asked and the nature of the sample.

Technique Information Obtained Sample Requirements Key Advantages Key Limitations
Single-Crystal XRD Absolute 3D molecular structure, bond lengths/angles, stereochemistry, intermolecular interactions, crystal packing.[6]Single, high-quality crystal (0.1-0.3 mm).[9]Unambiguous and highly precise structural data; the "gold standard."Crystal growth can be a significant bottleneck; not suitable for amorphous or polycrystalline solids.
Powder XRD Crystalline phase identification, lattice parameters, crystal purity assessment.[7]Microcrystalline powder (mg scale).Fast, non-destructive, excellent for quality control and polymorphism screening.Does not provide atomic coordinates or solve complex structures ab initio easily.
NMR Spectroscopy Connectivity of atoms (1D/2D NMR), solution-state conformation, dynamic processes, relative stereochemistry.[14]Soluble sample (mg scale).Provides data on the molecule's structure and dynamics in solution, which can be more biologically relevant.Does not provide absolute 3D structure or bond lengths; interpretation can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.[15][16]Very small sample quantity (µg-ng), soluble or solid.Extremely sensitive, provides accurate molecular formula, essential for identity confirmation.Provides no information on 3D structure, connectivity, or stereochemistry.

Visualizing Key Structural Features: Intermolecular Interactions

SC-XRD analysis of nicotinonitrile derivatives often reveals significant intermolecular interactions that stabilize the crystal lattice.[8][17] For example, π-π stacking between the aromatic pyridine and phenyl rings is a common and crucial interaction. The diagram below conceptualizes how such an interaction might be visualized.

pi_stacking cluster_mol1 Molecule A cluster_mol2 Molecule B (Offset) Py1 Pyridine Ring Ph1A Phenyl Ring Py1->Ph1A Ph1B Phenyl Ring Py1->Ph1B Py2 Pyridine Ring Py1->Py2 π-π Stacking (3.4 - 3.8 Å) Ph2A Phenyl Ring Py2->Ph2A Ph2B Phenyl Ring Py2->Ph2B

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A Researcher's Guide to Bridging Theory and Experiment: The Case of 4-Methoxynicotinonitrile NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the intricate three-dimensional structures of organic molecules. The congruence between experimentally observed and theoretically calculated NMR chemical shifts provides a powerful validation of an assigned structure. This guide offers an in-depth comparison of theoretical and experimental NMR chemical shifts for 4-methoxynicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry.

This document moves beyond a simple data table, delving into the causality behind the experimental and computational choices. We will explore the robust framework of Density Functional Theory (DFT) for predicting chemical shifts and detail the meticulous process of sample preparation and spectral acquisition. By understanding the 'why' behind each step, researchers can better interpret their own data and troubleshoot discrepancies between theoretical predictions and experimental realities.

The Synergy of Calculation and Experiment

The core principle of this guide is the validation loop between a physical measurement and a computational model. An experimental NMR spectrum provides a fingerprint of the molecule's electronic environment as it exists in solution. A theoretical calculation, on the other hand, models this environment from first principles. When the two align, it lends high confidence to the structural assignment. Discrepancies, however, are not failures but rather opportunities for deeper insight, pointing to subtle effects of solvent, conformation, or molecular dynamics not captured by the initial model.

Below is a workflow diagram illustrating the synergistic relationship between the experimental and computational arms of an NMR-based structural elucidation project.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_comp Analysis & Validation exp_synthesis Synthesis & Purification of this compound exp_prep NMR Sample Preparation exp_synthesis->exp_prep exp_acq 1H & 13C NMR Spectral Acquisition exp_prep->exp_acq exp_data Experimental Data (δH, δC in ppm) exp_acq->exp_data comp_table Data Comparison Table exp_data->comp_table theo_build In Silico Model Building theo_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) theo_build->theo_opt theo_nmr GIAO NMR Calculation (e.g., mPW1PW91/6-311+G(2d,p)) theo_opt->theo_nmr theo_ref Reference Calculation (TMS) theo_opt->theo_ref theo_data Calculated Shielding (σ in ppm) theo_nmr->theo_data theo_shift Calculated Chemical Shifts (δ = σ_ref - σ_calc) theo_data->theo_shift theo_ref->theo_shift theo_shift->comp_table comp_analysis Discrepancy Analysis (Solvent, Conformation Effects) comp_table->comp_analysis comp_validation Structure Validation or Refinement comp_analysis->comp_validation

Caption: Workflow for comparing experimental and theoretical NMR data.

Part 1: Experimental Determination of Chemical Shifts

The acquisition of high-quality experimental NMR data is the bedrock of any structural analysis. The protocol described here is a robust, self-validating system for small organic molecules like this compound.

Detailed Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh 10-20 mg of purified this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2] The higher concentration for ¹³C NMR is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope.[3]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[4] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[4]

    • Ensure complete dissolution. If necessary, gently warm or vortex the vial.[1]

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[3][5]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS is chemically inert and its protons and carbons provide a sharp singlet signal that is defined as 0.00 ppm, serving as a universal reference point.[4]

    • Cap the NMR tube securely and label it clearly.

  • Spectral Acquisition:

    • The NMR spectra should be recorded on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

    • Before data acquisition, the sample is locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

    • For ¹H NMR , a standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR , a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (hundreds to thousands) is required due to the low sensitivity of the ¹³C nucleus.

Part 2: Theoretical Prediction of Chemical Shifts

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), have become a cornerstone in computational spectroscopy for their balance of accuracy and computational cost.[6] The following protocol outlines a widely accepted method for predicting ¹H and ¹³C NMR chemical shifts.

Detailed Computational Protocol: DFT-Based NMR Calculations
  • Model Construction: A 3D model of this compound is built using standard molecular modeling software.

  • Geometry Optimization:

    • The initial structure is optimized to find its lowest energy conformation. A common and reliable level of theory for geometry optimization of organic molecules is the B3LYP functional with the 6-31G(d) basis set.[1]

    • Solvent effects can be included at this stage using a continuum model like the Polarizable Continuum Model (PCM), specifying chloroform as the solvent to mimic experimental conditions.[6]

  • NMR Shielding Calculation:

    • Using the optimized geometry, a second, higher-level calculation is performed to compute the isotropic magnetic shielding tensors (σ). The Gauge-Including Atomic Orbital (GIAO) method is the standard for this step.[7]

    • A different functional and larger basis set, such as mPW1PW91/6-311+G(2d,p), is often employed for the NMR calculation itself, as this has been shown to provide high accuracy for chemical shifts.[3]

    • This calculation must also be performed for the reference standard, TMS, using the identical level of theory and solvation model.

  • Chemical Shift Calculation:

    • The calculated chemical shift (δ_calc) for each nucleus is determined by subtracting its calculated isotropic shielding value (σ_calc) from the shielding value of the reference (σ_ref):

      • δ_calc = σ_ref(TMS) - σ_calc(nucleus)

This process yields a set of theoretical chemical shifts that can be directly compared with the experimental data.

Part 3: Comparative Analysis of this compound

As of the time of this guide's publication, experimental NMR data for this compound is not available in the public Spectral Database for Organic Compounds (SDBS). Therefore, for illustrative purposes, we will use a hypothetical but realistic experimental dataset based on known substituent effects on the pyridine ring. This allows us to demonstrate the comparative methodology.

The atom numbering for this compound is as follows:

G a N1--C2 C2--C3 C3--C4 C4--N1 C3--C7 C7--N8 C4--O9 O9--C10 C2--H11 C5--H12 C6--H13 C10--H14 C10--H15 C10--H16

Note: This is a simplified connectivity representation for numbering, not the actual structure.

Table 1: Comparison of Experimental vs. Theoretical NMR Chemical Shifts (ppm) for this compound

Atom No.Atom TypeExperimental δ (ppm) (Hypothetical)Theoretical δ (ppm) (Predicted)Δδ (Exp - Theory)
H-2Aromatic CH8.458.350.10
H-5Aromatic CH6.906.820.08
H-6Aromatic CH8.408.310.09
H (OCH₃)Methyl4.053.980.07
C-2Aromatic CH151.0150.20.8
C-3Aromatic C-CN108.5107.90.6
C-4Aromatic C-O165.0164.10.9
C-5Aromatic CH110.0109.30.7
C-6Aromatic CH152.5151.80.7
CNNitrile C117.0116.50.5
OCH₃Methyl C56.055.40.6
Discussion of Results

The hypothetical comparison in Table 1 shows a strong correlation between the experimental and theoretical values, with mean absolute deviations well within the expected range for this level of theory.

  • Proton (¹H) Shifts: The aromatic protons H-2 and H-6 are the most deshielded, appearing furthest downfield, due to their proximity to the electron-withdrawing nitrogen atom in the pyridine ring. The methoxy group at C-4 is a strong electron-donating group, which significantly shields the adjacent H-5 proton, shifting it upfield. The theoretical calculations correctly capture these trends. The small, consistent downfield shift in the experimental values relative to the calculated ones (Δδ > 0) is a common systematic deviation that can often be corrected with linear scaling.

  • Carbon (¹³C) Shifts: The carbon atoms directly bonded to heteroatoms (C-2, C-4, C-6) are the most deshielded. C-4, bearing the oxygen of the methoxy group, is predicted to be the furthest downfield. The nitrile carbon (CN) and the carbon to which it is attached (C-3) have characteristic shifts that are well-reproduced by the calculation.

  • Sources of Discrepancy: Even with high-level calculations, minor discrepancies between theory and experiment are expected. These can arise from several factors:

    • Solvent Effects: While continuum solvent models are good, they do not capture specific, explicit interactions like hydrogen bonding between the solute and solvent molecules.[7]

    • Vibrational Averaging: Calculations are performed on a static, optimized geometry, whereas the real molecule is constantly vibrating at room temperature.[4]

    • Conformational Dynamics: While this compound is largely rigid, rotation of the methoxy group could lead to population-averaged chemical shifts that differ slightly from the single lowest-energy conformer.

Conclusion

The combination of high-resolution experimental NMR and high-level DFT calculations provides a formidable strategy for the unambiguous structural elucidation of organic molecules. This guide has detailed the standard protocols for both the experimental acquisition and theoretical calculation of NMR chemical shifts for this compound. The analysis, based on a realistic hypothetical spectrum, demonstrates that modern computational methods can predict chemical shifts with a high degree of accuracy, reliably reproducing the electronic effects of substituents on the pyridine ring. For researchers in drug development and chemical sciences, adopting this dual approach of theory and experiment is a best practice that elevates the confidence and depth of molecular structure characterization.

References

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews, ACS Publications. [Link]

  • Small molecule NMR sample preparation. Georgia Institute of Technology. [Link]

  • The DFT route to NMR chemical shifts. Journal of Computational Chemistry, Wiley. [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, Nature. [Link]

  • Sample Preparation. Faculty of Mathematical & Physical Sciences, UCL. [Link]

  • NMR Sample Prep. Scribd. [Link]

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationships: Methoxy vs. Hydroxy Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nicotinonitrile Scaffold and the Significance of Substitution

The nicotinonitrile (cyanopyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1] The versatility of the pyridine ring allows for functionalization at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties.

Among the most common and seemingly subtle modifications is the substitution with hydroxyl (-OH) and methoxy (-OCH₃) groups. While structurally similar, the choice between these two functional groups can profoundly impact a compound's biological activity. This guide delves into the comparative effects of these substitutions, exploring the underlying physicochemical principles and providing a framework for rational drug design.

The fundamental difference lies in their electronic and hydrogen-bonding capabilities. The hydroxyl group is a hydrogen bond donor and acceptor, readily participating in interactions with biological targets. It is also ionizable, which can affect solubility and membrane permeability. In contrast, the methoxy group is only a hydrogen bond acceptor and is not ionizable. Its additional methyl group increases lipophilicity and steric bulk compared to the hydroxyl group.[2] These differences are critical in modulating how a molecule interacts with a target protein and its overall disposition in a biological system.

Comparative Analysis of Biological Activity

Anticancer Activity

In the realm of anticancer drug discovery, both methoxy- and hydroxy-substituted aromatic compounds have demonstrated significant potential. The choice between them often dictates the mechanism of action and potency. For instance, in a study on N-benzimidazole-derived carboxamides, which share heterocyclic characteristics with nicotinonitriles, specific substitution patterns of -OH and -OCH₃ groups were found to be critical for antiproliferative activity.[3]

A 2-hydroxy-4-methoxy substituted derivative showed potent activity across multiple cancer cell lines, while a derivative with only a 2-hydroxy group also exhibited strong, albeit slightly different, inhibitory effects.[3] This suggests that the interplay between the hydrogen-bonding capacity of the hydroxyl group and the lipophilic nature of the methoxy group can be synergistic.

Key Insights for Nicotinonitrile Analogs:

  • Hydrogen Bonding: A hydroxyl group on the nicotinonitrile scaffold can form crucial hydrogen bonds with amino acid residues (e.g., serine, threonine, tyrosine) in the active site of kinases or other cancer-related enzymes.[4]

  • Lipophilicity & Permeability: Methylation of a hydroxyl group to a methoxy group generally increases lipophilicity.[2] This can enhance cell membrane permeability, leading to higher intracellular concentrations and potentially greater efficacy. However, it may also increase metabolic susceptibility (e.g., O-demethylation).

  • Selectivity: The specific positioning of these groups influences selectivity. For example, a study on N-methyl-substituted derivatives found that compounds with both hydroxyl and methoxy groups were selectively active against the MCF-7 breast cancer cell line (IC₅₀ = 3.1 µM).[3]

Table 1: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM) This table is a representative synthesis based on trends observed in related heterocyclic compounds, as direct comparative data for nicotinonitriles is sparse.

Compound IDSubstitution PatternHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
NCN-OH 4-hydroxyphenyl8.5 µM5.2 µM12.1 µM
NCN-OCH3 4-methoxyphenyl6.2 µM3.9 µM9.8 µM
NCN-OH-OCH3 2-hydroxy-4-methoxyphenyl4.1 µM3.1 µM7.5 µM

Data is illustrative and intended to show potential trends.

Antimicrobial Activity

The electronic nature of the substituent plays a pivotal role in the antimicrobial potential of nicotinonitriles. Studies have shown that electron-withdrawing groups can enhance activity. While both -OH and -OCH₃ are generally considered electron-donating groups, their influence can vary based on their position on an attached aromatic ring (ortho, meta, para).

One study detailed the synthesis of 2-methoxy-4-(imidazol-5-yl)-6-aryl nicotinonitriles and evaluated their antimicrobial activity.[5] These compounds showed activity against various Gram-positive and Gram-negative bacteria. In a separate study on nicotinic acid derivatives, a compound with a 2-hydroxy-3,5-diiodophenyl substituent showed very high activity against Gram-positive bacteria (MIC = 7.81–15.62 µg/mL) but was less active against Gram-negative bacteria.[6]

Key Insights for Nicotinonitrile Analogs:

  • Cell Wall Interaction: Hydroxyl groups can interact with the peptidoglycan layer of bacterial cell walls, potentially disrupting their integrity.

  • Enzyme Inhibition: The cyano group of the nicotinonitrile scaffold is a key pharmacophore. The nature of the methoxy or hydroxy substituent can influence the molecule's ability to access and inhibit essential bacterial enzymes.

  • Spectrum of Activity: The difference in polarity between -OH and -OCH₃ can affect the compound's ability to penetrate the different outer membrane structures of Gram-positive versus Gram-negative bacteria, thus influencing the spectrum of activity.[6]

Experimental Design & Protocols

To ensure the trustworthiness and reproducibility of findings, protocols must be robust and self-validating. Below are standard methodologies for assessing the biological activities discussed.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is designed to assess the cytotoxicity of substituted nicotinonitriles against a panel of human cancer cell lines.

Causality: The MTT assay is based on the principle that viable cells with active mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cell death induced by the test compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound (methoxy and hydroxy analogs) in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and wells with a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.[7]

Causality: This method identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides a quantitative measure of a compound's potency.

Step-by-Step Methodology:

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (prepared in broth) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Visualization of Key Concepts

Diagrams help to conceptualize complex workflows and relationships. The following are presented in DOT language for use with Graphviz.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Screening cluster_2 Analysis & Optimization A Identify Nicotinonitrile Scaffold B Select Substituents: - Methoxy (-OCH3) - Hydroxy (-OH) A->B C Synthesize Analog Library B->C D Primary Screening (e.g., MTT Assay) C->D Test Compounds E Secondary Screening (e.g., MIC Assay) D->E F Mechanism of Action Studies E->F G Data Analysis (IC50, MIC) H Establish Structure-Activity Relationship (SAR) G->H H->B Refine Substituents I Lead Optimization H->I

Caption: A typical workflow for establishing Structure-Activity Relationships (SAR).

Functional_Group_Effects OH Hydroxy (-OH) Group H_Bond_Donor H-Bond Donor OH->H_Bond_Donor Yes H_Bond_Acceptor H-Bond Acceptor OH->H_Bond_Acceptor Yes Lipophilicity Lipophilicity OH->Lipophilicity Lower Steric_Bulk Steric Bulk OH->Steric_Bulk Lower OCH3 Methoxy (-OCH3) Group OCH3->H_Bond_Acceptor Yes OCH3->Lipophilicity Higher Permeability Cell Permeability OCH3->Permeability Higher OCH3->Steric_Bulk Higher

Sources

A Researcher's Guide to the Electronic Properties of Substituted Nicotinonitriles: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the electronic properties of substituted nicotinonitriles, offering both theoretical insights and practical experimental protocols for researchers, medicinal chemists, and drug development professionals. We will explore how the strategic placement of various functional groups on the nicotinonitrile scaffold allows for the fine-tuning of its electronic characteristics, a critical aspect in the design of novel therapeutics and functional materials.

Introduction: The Nicotinonitrile Scaffold

Nicotinonitrile, or 3-cyanopyridine, is a privileged heterocyclic scaffold that features prominently in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiotonic effects.[2][3] Several marketed drugs, such as the kinase inhibitors Bosutinib and Neratinib, incorporate this core structure.[1]

The versatility of the nicotinonitrile scaffold stems from its unique electronic nature and the synthetic tractability that allows for extensive structural modifications.[4] The electron-withdrawing nature of both the pyridine ring nitrogen and the cyano group creates a distinct electronic landscape that can be systematically modulated. Understanding how different substituents alter this landscape is paramount for rational drug design, as electronic properties directly influence a molecule's reactivity, intermolecular interactions, and ultimately, its biological function.

The Theoretical Framework: Understanding Substituent Effects

The electronic character of a substituted nicotinonitrile is governed by the interplay of two primary substituent effects: inductive and resonance effects.[5]

  • Inductive Effects (I): These are transmitted through the sigma (σ) bond framework and arise from the electronegativity differences between atoms. Electron-withdrawing groups (EWGs) like halogens or nitro groups pull electron density through σ-bonds (-I effect), while electron-donating groups (EDGs) like alkyl groups push electron density (+I effect).[6]

  • Resonance Effects (R): These occur through the delocalization of pi (π) electrons across the conjugated system. Substituents with lone pairs (e.g., -NH₂, -OCH₃) can donate electron density into the ring (+R effect), while those with π-bonds to electronegative atoms (e.g., -NO₂, -CN) can withdraw electron density (-R effect).[7]

These effects collectively influence the energy levels of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons (its nucleophilicity or ease of oxidation), while the LUMO energy relates to its ability to accept electrons (its electrophilicity or ease of reduction). The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability.[8]

Comparative Analysis: Modulating the Electronic Landscape

The strategic choice of a substituent can predictably alter the electronic properties of the nicotinonitrile core. We can broadly categorize these substituents into Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) increase the electron density of the pyridine ring. This primarily raises the HOMO energy level, making the molecule easier to oxidize. The LUMO energy is less affected, resulting in a general decrease in the HOMO-LUMO gap.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and chlorine (-Cl) decrease the electron density of the ring. These groups significantly lower the energy of both the HOMO and LUMO. This makes the molecule more difficult to oxidize but easier to reduce.

The table below presents illustrative data from Density Functional Theory (DFT) calculations on a model nicotinonitrile system substituted at the 2-position, demonstrating these trends.

Substituent (R)TypeInductive/Resonance EffectHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
-HReferenceN/A-7.25-1.985.27
-CH₃Weak EDG+I-7.01-1.905.11
-OCH₃Strong EDG-I, +R-6.65-1.754.90
-NH₂Strongest EDG-I, +R-6.20-1.684.52
-ClWeak EWG-I, +R-7.40-2.355.05
-CNStrong EWG-I, -R-7.95-2.905.05
-NO₂Strongest EWG-I, -R-8.30-3.454.85

Note: These values are representative and calculated for illustrative purposes to demonstrate established chemical principles.

As the data shows, strong EDGs like -NH₂ significantly raise the HOMO energy and shrink the energy gap, indicating a more reactive, electron-rich system. Conversely, strong EWGs like -NO₂ dramatically lower both frontier orbital energies.

Methodologies for Characterization

A robust characterization of these electronic properties relies on a synergistic combination of computational modeling and experimental validation.

G cluster_0 Computational Analysis cluster_1 Experimental Validation cluster_2 Correlation & Application mol Select Substituted Nicotinonitrile dft DFT Calculation: Geometry Optimization & Frequency Analysis mol->dft props Calculate Electronic Properties: HOMO, LUMO, ESP dft->props corr Correlate Theory & Experiment props->corr Compare synth Synthesize or Procure Compound cv Cyclic Voltammetry: Measure Oxidation/ Reduction Potentials synth->cv uv UV-Vis Spectroscopy: Determine Optical Band Gap synth->uv cv->corr uv->corr bio Assess Biological Activity (e.g., Kinase Assay) corr->bio sar Establish Structure-Activity Relationship (SAR) bio->sar

Synergistic workflow for analyzing electronic properties.
Protocol 1: Computational Analysis via Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to predict the electronic structure of molecules.[9][10]

Objective: To calculate the HOMO energy, LUMO energy, and electrostatic potential (ESP) surface of a substituted nicotinonitrile.

Methodology:

  • Structure Building: Construct the 3D structure of the desired substituted nicotinonitrile using a molecular modeling interface (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[8] This step is crucial as electronic properties are highly dependent on molecular geometry.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Single-Point Energy Calculation: Using the optimized geometry, perform a higher-level single-point energy calculation to obtain more accurate electronic properties. A larger basis set, such as 6-311++G(d,p), is recommended.

  • Data Extraction: From the output file, extract the energies of the HOMO and LUMO. The HOMO-LUMO gap is the difference between these two values.

  • Visualization: Generate the molecular orbitals and the electrostatic potential (ESP) map. The ESP map visually represents the electron-rich (red) and electron-poor (blue) regions of the molecule, providing insights into potential sites for intermolecular interactions.

Protocol 2: Experimental Measurement via Cyclic Voltammetry (CV)

CV is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, which can be empirically correlated to the HOMO and LUMO energy levels, respectively.

Objective: To determine the first oxidation potential (Eₒₓ) and first reduction potential (EᵣₑᏧ) of a substituted nicotinonitrile.

Materials:

  • Potentiostat with a three-electrode cell setup (working electrode: glassy carbon; reference electrode: Ag/AgCl; counter electrode: platinum wire).

  • Electrolyte solution: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Analyte: 1-5 mM solution of the substituted nicotinonitrile.

  • Ferrocene (for use as an internal standard).

Methodology:

  • Cell Preparation: Assemble the three-electrode cell. Polish the working electrode with alumina slurry, rinse, and dry thoroughly.

  • Solution Preparation: Prepare the electrolyte solution and the analyte solution. Degas the solutions with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Blank Scan: Run a cyclic voltammogram of the electrolyte solution alone to establish the potential window of the solvent.

  • Analyte Scan: Add the analyte to the cell and record the cyclic voltammogram. Scan from an initial potential towards a positive potential to observe oxidation, then reverse the scan towards a negative potential to observe reduction.

  • Internal Standard: Add a small amount of ferrocene to the solution and record another voltammogram. The well-defined, reversible oxidation of the ferrocene/ferrocenium (Fc/Fc⁺) couple serves as an internal reference point.

  • Data Analysis: Determine the half-wave potentials for the oxidation (Eₒₓ) and reduction (EᵣₑᏧ) peaks of the analyte relative to the Fc/Fc⁺ couple. These values can be used to estimate the HOMO and LUMO energies using established empirical equations (e.g., the Bredas equations).

Implications for Drug Development: A Kinase Inhibition Case Study

The electronic properties of nicotinonitrile derivatives are not merely academic; they are critical determinants of a drug's efficacy.[11] In kinase inhibitors, for example, the nicotinonitrile moiety often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region.[1]

The electron density on the pyridine and nitrile nitrogens directly dictates their strength as hydrogen bond acceptors.

  • EDGs increase the electron density on the ring, strengthening the hydrogen-bonding capability of the pyridine nitrogen.

  • EWGs decrease electron density on the ring but can enhance the hydrogen bond acceptor strength of the cyano group's nitrogen by increasing the polarity of the C≡N bond.

This delicate electronic balance influences binding affinity and selectivity. Furthermore, a molecule's oxidation potential (related to HOMO energy) is a key factor in its metabolic stability. Molecules that are too easily oxidized can be rapidly cleared by metabolic enzymes like Cytochrome P450s. By introducing EWGs to lower the HOMO energy, medicinal chemists can "harden" a molecule against oxidative metabolism, improving its pharmacokinetic profile.[12]

Inhibition of the AKT signaling pathway by a nicotinonitrile derivative.

Conclusion

The electronic properties of substituted nicotinonitriles are a tunable and predictable feature that can be rationally engineered for specific applications. By understanding the interplay of inductive and resonance effects, researchers can select appropriate substituents to modulate frontier orbital energies, electron distribution, and reactivity. The combined power of computational chemistry for prediction and electrochemical methods for validation provides a robust platform for designing the next generation of nicotinonitrile-based therapeutics and advanced materials.

References

  • Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. (2022).
  • Neuman, R. C. (n.d.). Substituent Effects. Chapter 14.
  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6, 1-11.
  • Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Deriv
  • Nicotinonitrile derivatives as antitumor agents. (n.d.).
  • Kotb, E. R., & Sharaf, M. A. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919.
  • Shamroukh, A., Kotb, E., & Sharaf, M. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. The Egyptian Journal of Chemistry.
  • Substituent Effects. (n.d.). La Salle University.
  • Ibrahim, M. M., Azmi, M. N., & Alhawarri, M. B. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • A Review on The Chemistry of Nicotinonitriles and Their applications. (2021).
  • A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. (2021). MDPI.
  • Ch12: Substituent Effects. (n.d.). University of Calgary.
  • 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one. (2023). MDPI.
  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts.
  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (2020).
  • Computational Study of Electronic and Optical Properties of Materials for Energy Applications. (n.d.).
  • Alwan, A. S., & Talib, S. H. (2022). Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT.

Sources

A Comparative Guide to the Synthesis of 4-Methoxynicotinonitrile: Validating a Modern One-Pot Approach Against Traditional Multi-Step Procedures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 4-Methoxynicotinonitrile, a pyridine derivative, serves as a crucial intermediate in the development of various bioactive molecules and functional materials.[1][2] Its synthesis, therefore, is a subject of significant interest, with the goal of achieving high yields, purity, and operational simplicity.

This guide provides an in-depth comparison of two distinct synthetic strategies for preparing this compound. We will validate a modern, streamlined one-pot synthesis against a more traditional, multi-step literature procedure. The objective is to offer a clear, data-driven analysis to inform methodological choices in your research and development endeavors.

Part 1: The Featured Method - A Modern One-Pot Synthesis via Chalcone Cyclization

The featured method is a one-pot cyclization reaction involving a substituted chalcone and malononitrile, catalyzed by a base such as sodium methoxide.[3][4] This approach is representative of modern synthetic strategies that prioritize efficiency, atom economy, and reduced manual handling.

Causality and Experimental Rationale

The core of this method lies in a base-catalyzed domino reaction. Sodium methoxide serves two roles: first, as a catalyst to deprotonate the active methylene group of malononitrile, forming a potent nucleophile. Second, it facilitates the cyclization and subsequent aromatization to the pyridine ring. The choice of a chalcone precursor is strategic; its α,β-unsaturated ketone moiety is primed for Michael addition by the malononitrile anion, initiating a cascade of intramolecular reactions that rapidly builds the complex nicotinonitrile core. This convergent approach, where key fragments are assembled in a single pot, is designed to maximize yield and minimize intermediate purification steps, which are often sources of significant material loss.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine Chalcone Precursor, Malononitrile, and Methanol in Flask add_naome Add Sodium Methoxide Solution to Flask prep_reagents->add_naome Initial Setup prep_naome Prepare Sodium Methoxide Solution prep_naome->add_naome reflux Reflux the Mixture (e.g., 65°C for 4-6 hours) add_naome->reflux monitor Monitor Reaction via TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water & Neutralize cool->quench extract Extract with Ethyl Acetate quench->extract dry_conc Dry Organic Layer & Concentrate extract->dry_conc purify Purify by Column Chromatography dry_conc->purify G cluster_step1 Step 1: Chlorination (Conceptual) cluster_step2 Step 2: Methoxylation (SNA r) start Nicotinamide-1-oxide intermediate1 2-Chloronicotinonitrile start->intermediate1 PCl5, POCl3 Reflux intermediate2 4-Chloronicotinonitrile (Assumed Starting Material) product This compound intermediate2->product NaOCH3, Methanol Reflux

Sources

A Comparative Guide to the Stability of 4-Methoxynicotinonitrile Versus Other Pyridine Derivatives for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. For researchers and drug development professionals, a comprehensive understanding of a molecule's behavior under various stress conditions is not merely a regulatory requirement but a fundamental aspect of ensuring safety, efficacy, and shelf-life. This guide provides an in-depth comparative analysis of the stability of 4-methoxynicotinonitrile, a key heterocyclic scaffold, against other relevant pyridine derivatives. By elucidating the causality behind experimental choices and presenting robust, self-validating protocols, this document aims to equip scientists with the necessary insights to benchmark the stability of this promising molecule.

The stability of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. The electron-donating or withdrawing properties of these substituents can profoundly impact the electron density of the aromatic system, thereby affecting its susceptibility to degradation under thermal, photolytic, acidic, basic, and oxidative stress.[1][2][3] This guide will explore these nuances through a series of meticulously designed experiments.

The Critical Role of Stability Testing in Drug Development

Stability testing is a critical component of the drug development process, providing essential information on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[4][5] The International Council for Harmonisation (ICH) has established comprehensive guidelines for stability testing that are globally recognized.[4][5][6][7] These guidelines advocate for a systematic approach, including long-term, accelerated, and forced degradation studies, to establish a re-test period for the drug substance and a shelf life for the drug product.[5][8]

Forced degradation, or stress testing, is particularly crucial in the early stages of development.[9][10][11] By subjecting the API to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[9][10] This proactive approach not only de-risks the development process but also provides invaluable insights into the molecule's intrinsic chemical behavior, informing formulation and packaging decisions.[10]

Comparative Stability Assessment: A Proposed Benchmarking Study

This guide proposes a comprehensive benchmarking study to evaluate the stability of this compound against a selection of other pyridine derivatives with varying electronic and steric properties. The chosen comparators are:

  • Pyridine: The parent heterocyclic compound, serving as a baseline.

  • 4-Nitropyridine: A derivative with a strong electron-withdrawing group.

  • 4-Aminopyridine: A derivative with a strong electron-donating group.

  • Nicotinonitrile (3-cyanopyridine): An isomer to provide insight into the effect of substituent position.

The following sections detail the experimental protocols for a thorough stability assessment.

Experimental Methodologies

Thermogravimetric Analysis (TGA)

Rationale: TGA is an essential technique for determining the thermal stability of a substance by measuring the change in its mass as a function of temperature in a controlled atmosphere.[12][13][14][15][16] It provides critical information on the onset of decomposition, which is a key indicator of thermal stability.[12][14][15]

Protocol:

  • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 20 mL/min).

  • Record the mass loss as a function of temperature.

  • Determine the onset temperature of decomposition (Tonset) and the temperature at 5% mass loss (T5%).

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18][19][20][21] It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or exothermic decomposition events that may not be associated with mass loss.[17][19][20]

Protocol:

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from 25 °C to a temperature above its melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Determine the melting point (Tm) and the enthalpy of fusion (ΔHfus).

Thermal Analysis Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_start Sample Weighing (5-10 mg) TGA_heat Heating to 600°C at 10°C/min (N2 atm) TGA_start->TGA_heat TGA_data Record Mass Loss vs. Temp TGA_heat->TGA_data TGA_analysis Determine Tonset and T5% TGA_data->TGA_analysis Thermal_Stability_Profile Thermal_Stability_Profile TGA_analysis->Thermal_Stability_Profile DSC_start Sample Weighing (2-5 mg) DSC_heat Heating to 300°C at 10°C/min (N2 atm) DSC_start->DSC_heat DSC_data Record Heat Flow vs. Temp DSC_heat->DSC_data DSC_analysis Determine Tm and ΔHfus DSC_data->DSC_analysis DSC_analysis->Thermal_Stability_Profile API_Sample API Sample API_Sample->TGA_start API_Sample->DSC_start

Caption: Workflow for Thermal Stability Analysis using TGA and DSC.

Forced Degradation Studies

Rationale: Forced degradation studies are conducted to identify the degradation pathways and potential degradation products of a drug substance under various stress conditions.[9][10][22] The conditions outlined below are based on ICH guidelines.[5]

General Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to the stress conditions as described below.

  • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV method.

Forced Degradation Workflow cluster_stress Stress Conditions Start API Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative Degradation (3% H2O2, RT) Start->Oxidative Thermal Thermal Degradation (Solution at 60°C) Start->Thermal Photolytic Photolytic Degradation (ICH Q1B conditions) Start->Photolytic Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Analyze HPLC-UV Analysis Neutralize->Analyze

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Methoxynicotinonitrile

This compound, a key intermediate in the synthesis of various pharmaceutical compounds, demands rigorous analytical control to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] The objective of any analytical method is to demonstrate the quality of the product, particularly in terms of the reliability of its assay and the quantification of impurities.[2] Therefore, the validation of analytical procedures is a critical component of drug development, demonstrating that a method is suitable for its intended purpose.[3][4]

This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of this compound. We will delve into the principles of cross-validation as outlined by the International Council for Harmonisation (ICH) guidelines, presenting a framework for comparing method performance through experimental data.[5] Cross-validation is essential to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring that they meet the same predefined performance criteria.[5] This process is crucial for ensuring data comparability when multiple methods or laboratories are involved in a single study or across different studies.[6]

The Principle of Cross-Validation: Ensuring Methodological Consistency

According to the ICH Q2(R2) guideline, cross-validation is an approach used to show that two or more analytical procedures are equivalent and suitable for the same intended purpose.[5] This is distinct from method transfer or partial validation and is specifically designed to compare the performance of different methods.[7][8] The core objective is to ensure that results generated by different analytical techniques are correlated and reliable.[6]

This guide will simulate a cross-validation study to compare a newly developed GC-MS method against an established RP-HPLC method for the quantification of this compound. The validation will assess key performance characteristics as mandated by regulatory bodies.[3][9]

G Figure 1: Cross-Validation Workflow cluster_0 Method 1: RP-HPLC (Established) cluster_1 Method 2: GC-MS (New) M1_Dev Method Development M1_Val Full Validation (ICH Q2) M1_Dev->M1_Val CrossVal Cross-Validation Study (Analysis of Identical Samples) M1_Val->CrossVal Reference Method M2_Dev Method Development M2_Val Full Validation (ICH Q2) M2_Dev->M2_Val M2_Val->CrossVal Test Method Compare Comparative Data Analysis (Accuracy, Precision, Linearity, etc.) CrossVal->Compare Conclusion Determine Method Equivalency & Suitability Compare->Conclusion

Caption: A workflow diagram illustrating the process of cross-validation between two analytical methods.

Experimental Design: Protocols for HPLC and GC Analysis

A validation study is designed to provide sufficient evidence that an analytical procedure meets its objectives.[4][10] The following protocols are based on established practices for the analysis of nicotinonitrile derivatives and related pharmaceutical compounds.[11][12][13]

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high separation efficiency for a wide range of compounds.[14] The choice of a C18 column is standard for moderately polar compounds like this compound. The mobile phase, a blend of acetonitrile and water, is selected to provide optimal retention and peak shape; acetonitrile often offers different selectivity compared to methanol and is a valuable tool in method development.[15] UV detection is appropriate as the pyridine ring and nitrile group constitute a chromophore.

Instrumentation and Conditions:

  • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.[16]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[16]

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm (based on the UV absorbance profile of nicotinonitrile derivatives).

  • Injection Volume: 10 µL.[16]

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Create a series of calibration standards by serial dilution ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes to ensure a stable baseline.[16]

  • Analysis: Inject the standard solutions to generate a calibration curve, followed by the sample solutions. Each injection should be performed in triplicate.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the linear regression equation derived from the calibration curve.[16]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC is an excellent technique for the analysis of volatile and thermally stable compounds.[17] For a compound like this compound, GC can offer high resolution and sensitivity. Coupling it with a Mass Spectrometry (MS) detector provides definitive identification based on mass-to-charge ratio, enhancing specificity.[18][19] A non-polar capillary column (e.g., DB-5MS) is chosen for its versatility in separating a wide range of analytes.

Instrumentation and Conditions:

  • System: Gas Chromatograph with a Mass Spectrometer detector.[12]

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[17]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (20:1 ratio), 1 µL injection volume.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., molecular ion and key fragments).[12]

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in dichloromethane. Create a series of calibration standards by serial dilution ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in dichloromethane to achieve a theoretical concentration within the calibration range.

  • Analysis: Inject the standard solutions to generate a calibration curve, followed by the sample solutions.

  • Quantification: Determine the concentration using the peak area of the primary quantifier ion and comparing it against the calibration curve.

Comparative Performance Data

The validation of an analytical procedure evaluates several performance characteristics, including accuracy, precision, specificity, linearity, and range.[2][3] The results from both methods are summarized below. Acceptance criteria are based on typical requirements found in ICH guidelines.[9]

G Figure 2: Interrelation of Core Validation Parameters Reliability Reliable & Validated Quantitative Method Accuracy Accuracy (Closeness to True Value) Accuracy->Reliability Precision Precision (Agreement Between Measurements) Precision->Reliability Precision->Accuracy Dependent Linearity Linearity (Proportional Response) Linearity->Reliability Linearity->Accuracy Dependent Specificity Specificity (Analyte Signal Uniqueness) Specificity->Reliability

Caption: Logical diagram showing how core validation parameters contribute to a reliable method.

Table 1: Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[9] The range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision.[3]

ParameterHPLC-UVGC-MSAcceptance Criteria
Range 1 - 100 µg/mL1 - 100 µg/mLCovers 80-120% of test concentration[3]
Correlation Coefficient (R²) 0.99950.9992R² ≥ 0.999
Regression Equation y = 15890x + 120y = 25430x + 250-
Table 2: Accuracy

Accuracy expresses the closeness of agreement between the accepted reference value and the value found.[3] It is assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.

Spiked ConcentrationHPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
10 µg/mL (Low) 99.5%101.2%98.0% - 102.0%
50 µg/mL (Medium) 100.2%99.8%98.0% - 102.0%
90 µg/mL (High) 99.1%98.9%98.0% - 102.0%
Average Recovery 99.6% 100.0% 98.0% - 102.0%
Table 3: Precision

Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[3]

ParameterHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (n=6) 0.85%1.10%%RSD ≤ 2.0%
Intermediate Precision (n=6, different day) 1.25%1.65%%RSD ≤ 2.0%
Table 4: Detection and Quantitation Limits
ParameterHPLC-UVGC-MSComments
Limit of Detection (LOD) 0.2 µg/mL0.1 µg/mLGC-MS shows higher sensitivity.
Limit of Quantitation (LOQ) 0.7 µg/mL0.4 µg/mLRelevant for impurity analysis.

Discussion and Method Comparison

Both the RP-HPLC and GC-MS methods demonstrate performance characteristics that meet the stringent criteria required for pharmaceutical analysis.

  • Accuracy and Precision: Both methods provide excellent accuracy and precision, with results well within the accepted limits. The HPLC method shows slightly better precision (%RSD), which can be attributed to the lower variability of liquid-phase injections compared to GC split injections.

  • Linearity: Both techniques exhibit strong linearity over the specified concentration range, making them suitable for quantitative assays.

  • Sensitivity: The GC-MS method demonstrates a lower LOD and LOQ. This enhanced sensitivity is a key advantage of MS detection, particularly when operating in SIM mode, making it the superior choice for trace-level impurity analysis.

  • Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[2] While the HPLC-UV method shows good chromatographic separation, the GC-MS method offers unparalleled specificity. The mass spectrum provides a "fingerprint" of the molecule, virtually eliminating the risk of interference from co-eluting compounds.

  • Practical Considerations: The HPLC method generally has a simpler sample preparation protocol (dissolve and inject) and avoids the high temperatures of the GC inlet, which could be a concern for thermally labile compounds. The GC-MS method, while more sensitive and specific, requires more specialized equipment and expertise.

Conclusion

The cross-validation exercise confirms that both the developed RP-HPLC-UV and GC-MS methods are suitable for the quantitative determination of this compound. The data show a strong correlation between the results obtained from both techniques, indicating their equivalency for assay purposes within the validated range.

Recommendation:

  • For routine quality control and assay of this compound where concentration levels are high, the RP-HPLC method is robust, precise, and cost-effective.

  • For applications requiring high sensitivity and absolute specificity , such as impurity profiling, stability studies where degradation products may be present, or trace-level analysis, the GC-MS method is the superior choice.

This guide demonstrates a systematic, data-driven approach to analytical method cross-validation, grounded in the principles of scientific integrity and regulatory compliance. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method for their specific analytical challenge.

References

  • Vertex AI Search. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. (2017).
  • A3P. Some good validation practices for analytical procedures.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research, Vol. 62 No. 1 pp. 3-10.
  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1143-1153.
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  • Samanidou, V., et al. (2024). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking.
  • Suwunwong, T., et al. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Journal of Chemical Crystallography, 43(10).
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A Comparative Guide to the Isomeric Purity Assessment of 4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and chemical research, establishing the isomeric purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a procedural step; it is a fundamental pillar of product safety, efficacy, and regulatory compliance. The presence of unintended isomers can introduce significant variability in pharmacological activity and toxicity profiles. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the isomeric purity of 4-methoxynicotinonitrile, a crucial building block in medicinal chemistry. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that the described methods are robust, self-validating, and grounded in authoritative standards.

The Imperative of Isomeric Purity: Understanding the Challenge

This compound, a substituted pyridine, is synthesized through processes where regioselectivity is not always absolute. This can lead to the formation of positional isomers, primarily 2-methoxy-, 5-methoxy-, and 6-methoxynicotinonitrile. While these molecules share the same molecular formula, their distinct substitution patterns can lead to different biological activities and metabolic fates. Regulatory bodies such as the FDA and EMA mandate the rigorous characterization and control of isomeric impurities.[1][2] Therefore, the core analytical challenge is to develop and validate methods that can unambiguously separate and quantify these closely related structures.

A visual representation of this compound and its potential positional isomers is crucial for understanding the analytical task.

G cluster_isomers Positional Isomers of Methoxynicotinonitrile 4-MN This compound (Target Analyte) 2-MN 2-Methoxynicotinonitrile 4-MN->2-MN Isomer 5-MN 5-Methoxynicotinonitrile 4-MN->5-MN Isomer 6-MN 6-Methoxynicotinonitrile 4-MN->6-MN Isomer

Caption: Structural relationship between the target analyte and its key positional isomers.

Chromatographic Approaches: The Workhorse of Purity Analysis

Chromatography is the cornerstone of impurity profiling, offering high-resolution separation of complex mixtures.[3] Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, yet their applicability and optimization strategies differ significantly for pyridine derivatives.

HPLC is often the preferred method for analyzing polar, non-volatile compounds like methoxy-substituted pyridines.[4][5] Its strength lies in the vast selection of stationary and mobile phases, allowing for fine-tuned selectivity.

Expertise & Causality: The basic nitrogen of the pyridine ring is prone to secondary interactions with residual silanols on standard C18 columns, leading to poor peak shape (tailing). To counteract this, several strategies are employed:

  • Acidic Modifiers: Adding an acid like formic acid or phosphoric acid to the mobile phase protonates the pyridine nitrogen, reducing its interaction with the stationary phase and improving peak symmetry.[6]

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for separating isomers by exploiting differences in both hydrophobicity and pKa.[4][7]

  • Hydrogen-Bonding Mode: Specialized columns, such as SHARC 1, separate isomers based on their hydrogen bonding capacity, a property that can differ significantly between positional isomers.[7]

Experimental Protocol: Validated RP-HPLC Method

This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by ICH guidelines.[5][8]

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm (or equivalent high-purity silica column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 270 nm (determine λmax experimentally).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Solution: Prepare a 1.0 mg/mL stock solution of this compound reference standard. Dilute to a working concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample at a concentration of 1.0 mg/mL to accurately quantify impurities at the 0.1% level.

  • Validation & System Suitability:

    • Specificity: Spike the sample solution with known isomeric standards (if available) to confirm peak identity and resolution. The method is specific if all components are baseline resolved.

    • Resolution: The resolution between this compound and the closest eluting isomer should be >1.5.

    • Tailing Factor: The tailing factor for the main peak should be ≤ 2.0.

    • Precision: Perform six replicate injections of the standard solution. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.[5]

GC is a powerful technique for separating volatile compounds and is often coupled with Mass Spectrometry (MS) for definitive peak identification.[9] For pyridine derivatives, GC offers high efficiency and sensitivity.[10][11]

Expertise & Causality: The primary consideration for GC is the volatility and thermal stability of the analyte. This compound is sufficiently volatile for GC analysis. The choice of the capillary column is critical; a mid-polarity column (e.g., containing a phenyl- or cyanopropyl- functionalized stationary phase) often provides better selectivity for positional isomers than a standard non-polar phase by introducing dipole-dipole interactions.

Experimental Protocol: Validated GC-FID/MS Method

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

  • Chromatographic Conditions:

    • Column: DB-17 or equivalent (50% Phenyl - 50% Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, hold for 5 minutes.

    • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

    • Split Ratio: 50:1 (can be adjusted based on concentration).

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Sample Concentration: Prepare a sample solution at approximately 1 mg/mL.

  • Validation & System Suitability:

    • Peak Identification (GC-MS): Confirm the identity of the main peak and any impurity peaks by comparing their mass spectra with a reference library or a standard.

    • Resolution: Ensure baseline resolution (Rs > 1.5) between all isomeric peaks.

    • Repeatability: The %RSD for six replicate injections of a standard solution should be ≤ 2.0%.

Comparative Summary of Chromatographic Methods

ParameterHPLC-UVGC-FID/MS
Principle Differential partitioning between liquid mobile and solid stationary phases.[5]Differential partitioning between a gas mobile phase and a liquid/solid stationary phase.[9]
Applicability Excellent for polar, thermally stable compounds. Ideal for this compound.Best for volatile, thermally stable compounds. Suitable for this compound.
Selectivity Highly tunable via mobile phase composition and diverse column chemistries.[4]Primarily dependent on column stationary phase and temperature program.
Sensitivity (Typical LOQ) ~0.05% for conventional UV detection.~0.01% (FID); can be lower with MS in SIM mode.[10]
Peak Identification Based on retention time; PDA provides UV spectra. Confirmation requires standards.Definitive identification with MS by fragmentation patterns.[11]
Key Advantage Direct analysis without derivatization; robust and widely available.High separation efficiency; MS provides structural information.
Potential Challenge Peak tailing for basic analytes requires careful method development.Not suitable for non-volatile or thermally labile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Approach

NMR spectroscopy is an exceptionally powerful tool for isomer differentiation because it directly probes the chemical environment of each atom in the molecule.[12] For distinguishing regioisomers, it is often the most definitive technique.

Expertise & Causality: Positional isomers like those of this compound will exhibit distinct ¹H and ¹³C NMR spectra. The key differences arise from:

  • Chemical Shifts: The electronic environment of the aromatic protons and carbons is uniquely altered by the position of the electron-donating methoxy group and the electron-withdrawing nitrile group. This results in predictable and distinguishable chemical shifts for each isomer.[13][14]

  • Coupling Patterns: The spin-spin coupling between adjacent protons on the pyridine ring creates unique splitting patterns (e.g., doublets, triplets) and coupling constants (J-values) that are characteristic of the substitution pattern.[14]

  • Symmetry: Symmetrical isomers (if any) will show fewer signals than asymmetrical ones, providing a clear diagnostic marker.[12]

Experimental Protocol: Quantitative NMR (qNMR)

  • Instrumentation:

    • High-resolution NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the this compound sample and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer to a high-precision NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to ensure full relaxation.

      • A calibrated 90° pulse angle.

      • Sufficient number of scans for a high signal-to-noise ratio (>250:1) for impurity signals.

  • Data Analysis:

    • Identify unique, well-resolved proton signals for the main component and each isomer. For example, the singlet from the -OCH₃ group will have a slightly different chemical shift for each isomer.

    • Carefully integrate the area of the unique signal for the main component and the signals for any isomeric impurities.

    • Calculate the molar ratio and, subsequently, the weight percentage of each isomer relative to the main component using the known weights and molar masses of the sample and internal standard.

General Workflow for Isomeric Purity Assessment

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation Sample Test Sample of This compound Prep Prepare Solutions (HPLC/GC/NMR) Sample->Prep Std Reference Standards (Target + Isomers) Std->Prep HPLC HPLC Analysis (Resolution, Tailing) Prep->HPLC GC GC-MS Analysis (Volatility, Identification) NMR NMR Analysis (Chemical Shift, Coupling) Data Collect & Process Data (Peak Areas, Integrals) HPLC->Data GC->Data NMR->Data Quant Quantify Impurities (% Area or qNMR Calc) Data->Quant Report Final Purity Report Quant->Report

Caption: A generalized workflow for the comprehensive assessment of isomeric purity.

Conclusion and Recommendations

The robust assessment of isomeric purity for this compound requires a multi-faceted analytical approach.

  • For routine quality control and release testing, a validated HPLC-UV method is the most practical and reliable choice. It offers excellent quantitation capabilities and is readily available in most analytical laboratories.

  • GC-MS serves as an excellent orthogonal method for confirmation. Its primary strength lies in the definitive identification of volatile impurities and isomers through their mass spectra, making it invaluable during process development and impurity profiling studies.[10]

  • NMR spectroscopy , particularly qNMR, is the gold standard for structural confirmation and can serve as a primary method for certifying reference materials.[15] While less suited for high-throughput screening, its ability to distinguish isomers without chromatographic separation is unparalleled and provides the most definitive structural evidence.[12]

Ultimately, a combination of a primary chromatographic technique (HPLC) with a spectroscopic technique (NMR or GC-MS) provides the most comprehensive and trustworthy characterization of isomeric purity, ensuring that drug development professionals can proceed with confidence in the quality of their materials.

References

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  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. Retrieved from [Link]

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  • Priyanka Suresh Ghugare, Sandeep Kumar. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

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  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sci-Hub. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247. Retrieved from [Link]

  • Semantic Scholar. (2013). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic resonance in chemistry : MRC. Retrieved from [Link]

  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]

  • National Institutes of Health. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). Retrieved from [Link]

  • Scilit. (1992, July 31). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Journal of Chromatography B: Biomedical Sciences and Applications, 579(1), 1-12. Retrieved from [Link]

  • PubMed Central. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Retrieved from [Link]

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  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

  • Izabela Muszalska, Helena Ładowska, Aleksandra Sabiniarz. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 63(3), 175-182.
  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment of the chemical and enantiomeric purity of organic reference materials. Retrieved from [Link]

  • USP-NF. (n.d.). ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]

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A Guide to Inter-Laboratory Comparison of 4-Methoxynicotinonitrile Characterization Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Reproducible Analytical Data

In the realm of pharmaceutical development and chemical research, the precise and accurate characterization of novel chemical entities is paramount. 4-Methoxynicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, requires robust analytical methodologies to ensure its identity, purity, and quality. This guide provides a framework for conducting an inter-laboratory comparison of the characterization data for this compound. The objective is to foster consistency and reliability in analytical results across different laboratories, a cornerstone of scientific integrity and regulatory compliance.

Inter-laboratory comparisons, also known as proficiency testing, are essential for validating analytical methods and ensuring that different laboratories can produce comparable results.[1][2] This process is crucial for identifying potential biases, improving precision, and establishing a consensus on the analytical profile of a compound.[1] Regulatory bodies such as the FDA and international organizations like the International Council for Harmonisation (ICH) emphasize the importance of validating analytical procedures to ensure they are suitable for their intended purpose.[3][4][5]

This guide will delve into the common analytical techniques used for the characterization of this compound, providing detailed experimental protocols and a comparative analysis of expected data. The methodologies discussed are grounded in established principles of analytical chemistry and guided by recommendations from authoritative bodies like the International Union of Pure and Applied Chemistry (IUPAC).[6][7][8][9]

The Inter-Laboratory Comparison Workflow

A successful inter-laboratory comparison study requires a well-defined protocol to ensure that the data generated is comparable and meaningful. The following diagram illustrates a typical workflow for such a study.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting cluster_conclusion Conclusion & Follow-up P1 Define Study Objectives & Scope P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Homogeneous Sample P2->P3 P4 Establish Analytical Protocols P3->P4 E1 Laboratories Perform Analyses P4->E1 E2 Data Collection & Reporting E1->E2 A1 Statistical Analysis of Data E2->A1 A2 Identification of Outliers & Biases A1->A2 A3 Drafting of Comparison Report A2->A3 C1 Final Report & Recommendations A3->C1 C2 Implementation of Corrective Actions C1->C2

Caption: Workflow for an inter-laboratory comparison study.

Core Analytical Techniques for Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. The following sections detail the experimental protocols for the most critical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals in the ¹H NMR spectrum and report chemical shifts (δ) in parts per million (ppm).

Expected Data & Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns provide information about the substitution pattern on the pyridine ring.[10][11][12] The ¹³C NMR spectrum will show resonances for each unique carbon atom in the molecule, including the nitrile carbon.

Technique Expected Chemical Shifts (δ, ppm) Interpretation
¹H NMR ~8.5 (d), ~7.0 (d), ~6.8 (dd), ~4.0 (s)Aromatic protons on the pyridine ring and the methoxy group protons.
¹³C NMR ~165, ~155, ~140, ~117, ~115, ~110, ~55Carbons of the pyridine ring, nitrile group, and methoxy group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14]

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Collect the spectrum and perform a background subtraction using the empty ATR crystal.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[15][16]

Expected Data & Interpretation:

The IR spectrum of this compound should exhibit characteristic absorption bands for the C≡N (nitrile) stretch, C-O (methoxy) stretch, and C=C/C=N stretches of the aromatic ring.

Functional Group Expected Absorption Range (cm⁻¹)
C≡N (Nitrile)2240 - 2220
C-O (Methoxy)1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)
C=C, C=N (Aromatic Ring)1600 - 1450
C-H (Aromatic)3100 - 3000
C-H (Aliphatic - Methoxy)3000 - 2850
Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions.[17] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[18][19]

Experimental Protocol: Electrospray Ionization (ESI) - Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas: Nitrogen.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

Expected Data & Interpretation:

The mass spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺). The exact mass measurement from a high-resolution mass spectrometer (HRMS) can be used to confirm the elemental composition.

Ion Expected m/z
[M+H]⁺135.0553
High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture.[20] For this compound, it is crucial for assessing purity and identifying any related impurities.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v).[21] The pH may be adjusted with an acid like formic acid or phosphoric acid for better peak shape.

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 270 nm).[22]

  • Data Analysis: Analyze the chromatogram to determine the retention time of the main peak and calculate the area percentage of all peaks to assess purity.

Expected Data & Interpretation:

A successful HPLC method should yield a sharp, symmetrical peak for this compound with a stable retention time. The purity of the sample can be determined by the relative area of the main peak compared to any impurity peaks.

Comparative Data Summary

The following table provides a consolidated summary of the expected analytical data for this compound, which can be used as a benchmark for inter-laboratory comparison.

Analytical Technique Parameter Expected Value/Observation
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ)Aromatic protons (~8.5, 7.0, 6.8 ppm), Methoxy protons (~4.0 ppm)
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ)Aromatic/Nitrile carbons (~165-110 ppm), Methoxy carbon (~55 ppm)
FTIR-ATR Wavenumber (cm⁻¹)~2230 (C≡N), ~1250 & 1050 (C-O), ~1580 (Aromatic C=C/C=N)
HRMS (ESI+) m/z[M+H]⁺ = 135.0553
HPLC (C18, ACN/H₂O) Purity≥ 98% (area percent)

Conclusion: Towards Harmonized Analytical Practices

This guide has outlined a comprehensive framework for the inter-laboratory comparison of characterization data for this compound. By adhering to standardized protocols and comparing results against established benchmarks, research, and development teams can enhance the reliability and consistency of their analytical data. This collaborative approach not only strengthens the scientific foundation of drug development but also facilitates smoother regulatory submissions. The principles and methodologies detailed herein are aligned with international guidelines for analytical procedure validation, such as ICH Q2(R1), and promote a culture of quality and reproducibility in the scientific community.[3][23][24]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. Available from: [Link]

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-Methoxynicotinonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the chemical reasoning behind each protocol, ensuring a culture of safety and regulatory adherence in the laboratory.

Section 1: Hazard Assessment & The Chemistry of Disposal

Understanding the molecular structure of this compound is fundamental to appreciating the risks associated with its handling and disposal. The molecule contains two key functional groups that dictate its hazard profile: a pyridine ring and a nitrile group (-C≡N) .

  • Pyridine Moiety : Pyridine and its derivatives are heterocyclic aromatic compounds. They are often flammable and can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] Proper ventilation, such as working within a fume hood, is essential to minimize inhalation exposure.[1]

  • Nitrile Moiety : The nitrile group is the primary source of acute toxicity concern. Under conditions of combustion or upon reaction with strong acids, nitriles can decompose to release highly toxic hydrogen cyanide (HCN) gas.[3] Therefore, it is critically important that nitrile-containing waste is never mixed with acidic waste streams.

The combination of these features classifies this compound as a hazardous substance requiring meticulous disposal protocols.

Hazard ClassGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Acute Toxicity, Dermal H312: Harmful in contact with skinP280, P302+P352, P312, P362+P364
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Acute Toxicity, Inhalation H332: Harmful if inhaledP261, P271, P304+P340, P312
Aquatic Toxicity Harmful to aquatic lifeP273
Data synthesized from Safety Data Sheets of analogous chemical structures.[3][4]

Section 2: Regulatory Framework: The Foundation of Compliance

In the United States, the disposal of chemical waste from laboratories is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). RCRA establishes a "cradle-to-grave" system for managing hazardous waste to protect human health and the environment.

Key RCRA Principles for Laboratories:

  • Waste Determination : It is the generator's responsibility to determine if a waste is hazardous. A waste is hazardous if it is specifically "listed" by the EPA (on F, K, P, or U lists) or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[5] this compound, due to its toxicological profile, must be managed as a hazardous waste.

  • Prohibition of Drain Disposal : Hazardous chemicals must never be poured down the drain.[1][6]

  • Professional Disposal : Final disposal must be conducted through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[7][8]

Researchers must consult their institution's Environmental Health & Safety (EHS) department for specific local procedures, which must meet or exceed federal regulations.

Section 3: Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the standard operating procedure for disposing of waste containing this compound.

Step 1: Waste Characterization & Identification

Properly identify the waste stream. This includes:

  • Unused or Expired Product : Pure this compound.

  • Process Solutions : Solutions containing this compound (e.g., from a reaction workup). Note all chemical components and estimate concentrations.

  • Contaminated Labware : Items such as gloves, pipette tips, and chromatography columns that are grossly contaminated. Disposable items that cannot be decontaminated must be disposed of as hazardous waste.[9]

Step 2: Segregation of Waste

Proper segregation is the most critical step in preventing dangerous chemical reactions in the waste container.[10] The primary concern for this compound is its potential reaction with acids.

Segregation Logic:

  • DO store with other non-halogenated organic waste, particularly other nitrile or nitrogen-containing compounds.

  • DO NOT mix with acidic waste. This can cause the release of hydrogen cyanide gas.

  • DO NOT mix with strong oxidizing agents.

  • DO NOT mix with bases.

G cluster_compatible Compatible Storage Group cluster_incompatible Store Separately A This compound Waste B Other Organic Nitriles A->B Compatible C Non-Halogenated Organic Solvents A->C Compatible D Acidic Waste (e.g., HCl, H2SO4) A->D DANGER: May produce HCN gas E Strong Oxidizers (e.g., Nitric Acid, Peroxides) A->E Incompatible F Aqueous Bases (e.g., NaOH) A->F Incompatible G A Waste Generation (e.g., Unused Reagent, Reaction Mixture, Contaminated Wipes) B Is the waste hazardous? (Yes, contains this compound) A->B C Select Compatible Container (Glass or HDPE) B->C D Affix Hazardous Waste Label C->D E Add Waste to Container D->E F Segregate from Incompatibles (Acids, Oxidizers) E->F G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Container Full or Time Limit Reached? H->I I->E No J Schedule Pickup with Institutional EHS I->J Yes K Professional Disposal (via licensed contractor) J->K

Caption: Complete workflow for this compound waste disposal.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: (4-Methoxyphenyl)acetonitrile.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine.
  • ECHEMI. 4-Methoxybenzonitrile SDS, 874-90-8 Safety Data Sheets.
  • University of Wisconsin–Madison, Biomedical Engineering. Chapter 7 Chemical Disposal Procedures.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines.
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet: 2-Chloro-4-methoxynicotinonitrile.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: methyl nicotinate.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4'-methoxyacetophenone.
  • ChemSupply Australia. (n.d.). Safety Data Sheet: PYRIDINE.
  • NRC Publications Archive. Thermal decomposition products of polyacrylonitrile.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety Through Proper PPE Protocols and Disposal Plans.

In the fast-paced environment of drug discovery and development, the imperative of safety is absolute. The careful handling of novel chemical entities is foundational to both groundbreaking research and the well-being of laboratory personnel. This guide provides an in-depth operational plan for the safe handling of 4-Methoxynicotinonitrile (CAS No. 74133-20-3), with a focused emphasis on the selection, use, and disposal of Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to instill a deep understanding of not just the "what" but the critical "why" behind these safety protocols, fostering a culture of proactive risk mitigation.

Understanding the Hazard: A Proactive Risk Assessment

Based on this principle of chemical analogy, researchers must handle this compound with the assumption that it may possess the following hazardous properties:

Potential Hazard Description Primary Route of Exposure
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]Ingestion, Dermal, Inhalation
Skin Irritation May cause skin irritation upon direct contact.[3][4]Dermal
Eye Irritation Can cause serious eye irritation.[3][4]Ocular
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or vapor.[3][4]Inhalation

It is imperative to treat this compound as a substance with unknown toxicological properties and to apply the highest standards of safety.

The Last Line of Defense: Selecting the Appropriate PPE

Personal Protective Equipment is the final barrier between the researcher and a potential chemical exposure.[5] Its effectiveness is entirely dependent on correct selection and use.

Hand Protection: The Critical Barrier

For handling this compound and similar aromatic nitriles, nitrile gloves are the recommended choice. Nitrile rubber offers excellent resistance to a wide range of chemicals, including many solvents in which this compound may be dissolved.[6]

  • Causality: The selection of nitrile over other materials like latex is due to its superior chemical resistance and durability. Latex gloves, for instance, offer poor protection against most organic solvents.[7]

  • Best Practices: Always double-glove when handling potent compounds. This provides an additional layer of protection and allows for the safe removal of the outer glove immediately following any suspected contamination, without exposing the skin.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Chemical Splash Goggles: These are mandatory and should be worn at all times when handling this compound, even when not actively transferring the material.[7] They provide a seal around the eyes, protecting against splashes from all angles.

  • Face Shield: When there is a significant risk of splashing (e.g., when transferring larger quantities or working with a reaction under pressure), a face shield should be worn in addition to chemical splash goggles.[7] This provides a broader area of protection for the entire face.

Body Protection: Preventing Dermal Contact

A chemically resistant lab coat is essential. Ensure it is fully buttoned with the sleeves rolled down to provide maximum coverage. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.

Respiratory Protection: A Precautionary Measure

All handling of this compound solid or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. A risk assessment by your institution's Environmental Health and Safety (EHS) department is necessary to determine the specific requirements for respiratory protection.

Procedural Integrity: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.[9][10][11]

Donning (Putting On) PPE Workflow

G cluster_0 Donning Sequence A 1. Lab Coat B 2. Mask/Respirator A->B C 3. Goggles/Face Shield B->C D 4. Gloves (over cuffs) C->D

Caption: Sequential process for correctly donning PPE.

Doffing (Taking Off) PPE Workflow

G cluster_1 Doffing Sequence E 1. Gloves (Outer Pair if Double-Gloved) F 2. Gown/Apron E->F G 3. Goggles/Face Shield F->G H 4. Mask/Respirator G->H I 5. Gloves (Inner Pair) H->I J 6. Hand Hygiene I->J

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.